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  • Product: 3-Fluoropropane-1-sulfonamide
  • CAS: 1033906-62-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Fluoropropane-1-sulfonamide

Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Fluoropropane-1-sulfonamide (CAS No. 1033906-62-5), a compound of interest in modern drug discovery. As an inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Fluoropropane-1-sulfonamide (CAS No. 1033906-62-5), a compound of interest in modern drug discovery. As an intermediate and a potential modulating agent for kinase activity, understanding its fundamental properties is crucial for researchers, medicinal chemists, and drug development professionals.[1] This document delineates its chemical identity, predicted physicochemical parameters, and outlines detailed, field-proven methodologies for its synthesis and characterization. By integrating established chemical principles with practical experimental workflows, this guide serves as an essential resource for the effective utilization of 3-Fluoropropane-1-sulfonamide in a research and development setting.

Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[2] Its ability to act as a bioisostere for amides, combined with its unique electronic and hydrogen bonding properties, has cemented its role in the development of antibacterials, diuretics, and anticancer agents. The strategic introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. Consequently, molecules such as 3-Fluoropropane-1-sulfonamide, which combine these two key pharmacophoric elements, represent a compelling scaffold for the exploration of new chemical space. This compound, in particular, has been identified as an intermediate for 3-fluoropropane-1-sulfonic acid and as a potential modulator of kinase activity, a critical target in oncology and inflammation research.[1] This guide aims to provide a detailed exposition of its chemical and physical properties to empower researchers in their synthetic and drug discovery endeavors.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 3-Fluoropropane-1-sulfonamide is a simple aliphatic sulfonamide bearing a terminal fluorine atom.

  • Chemical Name: 3-Fluoropropane-1-sulfonamide

  • CAS Number: 1033906-62-5[3]

  • Molecular Formula: C₃H₈FNO₂S[3]

  • Molecular Weight: 141.16 g/mol [3]

  • SMILES: O=S(CCCF)(N)=O[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is predictive of its behavior in both chemical and biological systems. The following table summarizes the key predicted and computationally derived properties of 3-Fluoropropane-1-sulfonamide. It is critical to note that much of the available data for this specific molecule is predicted; therefore, the experimental protocols provided in subsequent sections are vital for empirical validation.

PropertyPredicted/Computed ValueSource(s)
Boiling Point 256.8 ± 42.0 °C[4]
Density 1.304 ± 0.06 g/cm³[4]
pKa 10.51 ± 0.60[4]
LogP -0.3655[3]
Topological Polar Surface Area (TPSA) 60.16 Ų[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 3[3]

Synthesis and Purification

The synthesis of primary sulfonamides is a well-established transformation in organic chemistry. The most direct and classical approach involves the reaction of a sulfonyl chloride with ammonia.[2][5]

Proposed Synthetic Pathway

The synthesis of 3-Fluoropropane-1-sulfonamide can be reliably achieved from its corresponding sulfonyl chloride precursor, 3-Fluoropropane-1-sulfonyl chloride (CAS No. 461-28-9). The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Synthesis_Pathway Precursor 3-Fluoropropane-1-sulfonyl chloride Product 3-Fluoropropane-1-sulfonamide Precursor->Product Nucleophilic Substitution Reagent Ammonia (aq.) Reagent->Product Byproduct Ammonium Chloride Product->Byproduct

Caption: Proposed synthesis of 3-Fluoropropane-1-sulfonamide.

Experimental Protocol: Synthesis

This protocol is a robust, general procedure for the synthesis of primary aliphatic sulfonamides and is adapted for the specific synthesis of the title compound.[6]

Materials:

  • 3-Fluoropropane-1-sulfonyl chloride

  • Concentrated aqueous ammonia (ammonium hydroxide, ~28-30%)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3-Fluoropropane-1-sulfonyl chloride in dichloromethane (approx. 10 mL per gram of sulfonyl chloride).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess (5-10 equivalents) of concentrated aqueous ammonia to the stirred solution. Causality: The slow addition and cooling are crucial to control the exothermicity of the reaction. An excess of ammonia ensures complete consumption of the sulfonyl chloride and neutralizes the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve the ammonium chloride salt.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Experimental Protocol: Purification

The crude 3-Fluoropropane-1-sulfonamide can be purified by recrystallization or column chromatography.

Procedure (Recrystallization):

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary Characterization cluster_2 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry NMR->MS IR Infrared Spectroscopy NMR->IR HPLC HPLC/UPLC MS->HPLC MP Melting Point Analysis IR->MP EA Elemental Analysis MP->EA HPLC->EA

Caption: A typical analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

  • -SO₂NH₂ protons: A broad singlet, typically appearing downfield. For other primary sulfonamides, this signal is often observed between 8.78 and 10.15 ppm.[7]

  • -CH₂-F group: A triplet of triplets due to coupling with the adjacent CH₂ group and the fluorine atom.

  • -SO₂-CH₂- group: A triplet coupled to the adjacent CH₂ group.

  • -CH₂-CH₂-CH₂- group: A multiplet resulting from coupling to the two adjacent methylene groups.

Expected ¹³C NMR Spectral Features:

  • Three distinct signals for the propyl chain carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon attached to the sulfonyl group will be shifted downfield.

Expected ¹⁹F NMR Spectral Features:

  • A triplet corresponding to the single fluorine environment, coupled to the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands: [7]

  • N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.

  • S=O stretch: Two strong bands, characteristic of the sulfonyl group. The asymmetric stretch typically appears around 1320–1310 cm⁻¹, and the symmetric stretch around 1155–1143 cm⁻¹.[7]

  • C-F stretch: A strong absorption band typically in the range of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z = 141.03, corresponding to the molecular weight of the compound.

  • Isotopic Peaks: The presence of a peak at M+2 (m/z = 143.03) due to the natural abundance of the ³⁴S isotope.

  • Fragmentation: Common fragmentation patterns for aliphatic sulfonamides include the loss of SO₂NH₂ and rearrangements of the propyl chain.

Safety and Handling

Based on available data for analogous compounds, 3-Fluoropropane-1-sulfonamide should be handled with appropriate precautions.[8][9]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

3-Fluoropropane-1-sulfonamide is a valuable building block for chemical synthesis and a potential lead structure in drug discovery, particularly in the realm of kinase inhibitors. This guide has provided a detailed summary of its predicted physicochemical properties and a robust set of proposed experimental protocols for its synthesis and characterization. The methodologies outlined herein are grounded in established chemical principles and are designed to be both reliable and reproducible. By furnishing researchers with this foundational knowledge, we anticipate that this guide will facilitate the exploration of 3-Fluoropropane-1-sulfonamide and its derivatives in advancing new therapeutic strategies.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). National Institutes of Health. Available at: [Link]

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511-514.
  • Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • 3-fluoropropane-1-sulfonamide. (n.d.). ChemBK. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Löser, R., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 1002-1011. Available at: [Link]

  • 3,3,3-Trifluoropropane-1-sulfonamide. (n.d.). PubChem. Available at: [Link]

  • Löser, R., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. ResearchGate. Available at: [Link]

  • 3-Chloropropane-1-sulfonamide. (n.d.). PubChem. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-Fluoropropane-1-sulfonamide is a valuable aliphatic sulfonamide that serves as a key buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Fluoropropane-1-sulfonamide is a valuable aliphatic sulfonamide that serves as a key building block in medicinal chemistry and drug discovery. Its utility stems from the introduction of a fluorine atom, which can significantly modulate the physicochemical properties of a parent molecule, including metabolic stability, lipophilicity, and binding affinity. The sulfonamide functional group itself is a well-established pharmacophore found in numerous therapeutic agents. This guide provides a detailed exploration of the primary synthetic pathways to 3-Fluoropropane-1-sulfonamide, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

From a drug development perspective, fluorinated building blocks are of paramount importance. The metabolic inertness of the 3-fluoropropyl sulfonamide moiety, for instance, has been highlighted in studies assessing its stability against enzymatic hydrolysis, making it an attractive component for designing robust drug candidates.[1] This guide aims to equip researchers with the necessary knowledge to efficiently synthesize this versatile intermediate for their research and development endeavors.

Primary Synthetic Pathway: A Two-Step Approach from 3-Fluoropropyl Thiocyanate

The most direct and well-documented synthesis of 3-Fluoropropane-1-sulfonamide commences with a suitable 3-fluoropropyl precursor, which is first converted to an activated sulfonyl intermediate, followed by reaction with an amine source.[1] This pathway offers a reliable and scalable route to the target compound.

Pathway Overview

The overall synthetic strategy involves two key transformations: the conversion of 3-fluoropropyl thiocyanate to the corresponding sulfonyl chloride via oxidative chlorination, and the subsequent reaction of this sulfonyl chloride with ammonia to furnish the desired 3-Fluoropropane-1-sulfonamide.

Synthesis_Overview Start 1-Fluoro-3-iodopropane Thiocyanate 3-Fluoropropyl thiocyanate Start->Thiocyanate KSCN, MeOH, reflux SulfonylChloride 3-Fluoropropanesulfonyl chloride Thiocyanate->SulfonylChloride Cl₂, H₂O, AcOH Sulfonamide 3-Fluoropropane-1-sulfonamide SulfonylChloride->Sulfonamide NH₃ (aq) Oxidative_Chlorination Thiocyanate 3-Fluoropropyl thiocyanate SulfonylChloride 3-Fluoropropanesulfonyl chloride Thiocyanate->SulfonylChloride Cl₂ (gas), H₂O, Acetic Acid

Sources

Foundational

Biological activity of 3-Fluoropropane-1-sulfonamide and its derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Fluoropropane-1-sulfonamide and Its Derivatives Abstract The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Fluoropropane-1-sulfonamide and Its Derivatives

Abstract

The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern drug discovery, offering a reliable method to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[1][2] Concurrently, the sulfonamide moiety remains a versatile and privileged scaffold, integral to a wide array of approved drugs with activities ranging from antimicrobial to anticancer and central nervous system (CNS) applications.[3][4][5] This technical guide focuses on the intersection of these two powerful concepts: the biological activity of 3-Fluoropropane-1-sulfonamide and its derivatives. We will explore its synthesis, delve into its defining characteristic of enhanced metabolic stability, and survey its potential applications across various therapeutic targets, including carbonic anhydrases and CNS-related enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in the design of next-generation therapeutics.

The Fluorine Advantage in Drug Design

Fluorine's unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—make it a powerful tool in medicinal chemistry.[2] Its introduction into a drug candidate can profoundly influence key pharmacokinetic and pharmacodynamic parameters:

  • Metabolic Stability: The C-F bond is the strongest single bond carbon can form, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.[2]

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier, a crucial factor for CNS-acting drugs.[1][6]

  • Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, potentially leading to stronger interactions with target proteins through hydrogen bonds or other non-covalent forces.[6]

Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its significant impact on drug efficacy and development.[1][2]

Synthesis and Chemical Profile of 3-Fluoropropane-1-sulfonamide Derivatives

The parent compound, 3-Fluoropropane-1-sulfonamide, serves as a foundational building block. Its derivatives are typically synthesized through the reaction of its corresponding sulfonyl chloride with a primary or secondary amine.

Physicochemical Properties
PropertyValueSource
CAS Number 1033906-62-5[7]
Molecular Formula C₃H₈FNO₂S[7]
Molecular Weight 141.16 g/mol [7]
Topological Polar Surface Area (TPSA) 60.16 Ų[7]
LogP -0.3655[7]
Rotatable Bonds 3[7]
General Synthesis of N-Substituted 3-Fluoropropane-1-sulfonamide Derivatives

The most direct method for creating a library of derivatives involves a standard nucleophilic substitution reaction. This approach is versatile, allowing for the introduction of a wide range of aliphatic and aromatic amines to explore structure-activity relationships (SAR).

Workflow: Synthesis of Derivatives

A 3-Fluoropropyl Thiocyanate B Oxidation (e.g., aq. Chlorine) A->B Step 1 C 3-Fluoropropane-1-sulfonyl Chloride B->C E Base (e.g., Triethylamine, Pyridine) in CH2Cl2 C->E D Primary or Secondary Amine (R1R2NH) D->E F N-Substituted 3-Fluoropropane-1-sulfonamide E->F Step 2

Caption: General two-step synthesis of target sulfonamide derivatives.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide

This protocol is adapted from a reported synthesis and serves as a representative example for derivatization.[8]

Materials:

  • 3-Fluoropropane-1-sulfonyl chloride

  • 4-Nitroaniline

  • Pyridine (anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The pyridine acts as a base to quench the HCl byproduct generated during the reaction.

  • Slowly add 3-fluoropropane-1-sulfonyl chloride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (aq).

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography (silica gel) with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Biological Feature: Enhanced Metabolic Stability

A significant challenge in drug development is the metabolic liability of certain functional groups, particularly amides, which are susceptible to hydrolysis by esterases and other enzymes. The sulfonamide bond is known to be significantly more resistant to this type of cleavage.[8]

A key study directly compared the metabolic stability of N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide with its analogous fluoroacetamide, N-(4-fluorophenyl)-fluoroacetamide.[8][9] The results demonstrated the superior stability of the sulfonamide scaffold.

Table 1: Comparative Metabolic Stability

CompoundEnzymeIncubation Time (min)Remaining Compound (%)
N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamidePig Liver Esterase12095%[9]
N-(4-fluorophenyl)-fluoroacetamidePig Liver Esterase12020%[9]

This five-fold increase in stability highlights the primary advantage of using the 3-fluoropropylsulfonamide moiety as a replacement for more labile linkers in drug design. This intrinsic robustness makes it an attractive scaffold for developing drugs that require a longer biological half-life.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the stability of a test compound in the presence of a metabolic enzyme source, such as pig liver esterase (PLE) or human liver microsomes (HLM).

Workflow: In Vitro Stability Assay

cluster_prep Preparation cluster_reaction Incubation & Analysis A Prepare Test Compound Stock (e.g., 10 mM in DMSO) B Prepare Enzyme Solution (e.g., PLE in Buffer) C Prepare Quenching Solution (e.g., Acetonitrile with Internal Standard) D Pre-warm Enzyme Solution to 37°C E Initiate Reaction: Add Test Compound to Enzyme (Final Conc. ~1 µM) D->E F Incubate at 37°C E->F G Take Aliquots at Time Points (0, 15, 30, 60, 120 min) F->G H Quench Reaction by adding aliquot to Quenching Solution G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining vs. Time J->K

Caption: Workflow for a typical in vitro metabolic stability experiment.

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare the enzyme solution (e.g., pig liver esterase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: Pre-incubate the enzyme solution at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding a small volume of the test compound stock solution to the enzyme solution. The final concentration of the test compound should be low (e.g., 1 µM) to ensure enzyme kinetics are not saturated.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the protein.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Quantify the peak area of the parent compound relative to the internal standard at each time point. Calculate the percentage of the compound remaining over time compared to the t=0 sample.

Potential Therapeutic Applications and Target Exploration

The combination of the sulfonamide group's proven pharmacophoric properties and the fluorinated chain's metabolic stability makes these derivatives highly attractive for several therapeutic areas.

Carbonic Anhydrase Inhibition

The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport.[10][11] CA inhibitors are used to treat glaucoma, epilepsy, and certain types of cancer.[12][13]

Mechanism of Action: The primary sulfonamide (R-SO₂NH₂) is deprotonated at physiological pH. The resulting anion coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[12]

Diagram: CA Inhibition by Sulfonamides

cluster_native Native Catalytic Cycle cluster_inhibited Inhibited State A E-Zn²⁺-OH⁻ C E-Zn²⁺-HCO₃⁻ A->C Nucleophilic Attack B CO₂ B->C E E-Zn²⁺-H₂O C->E Displacement D H₂O E->A -H⁺ F E-Zn²⁺-OH⁻ H E-Zn²⁺-⁻HNSO₂-R F->H G R-SO₂NH⁻ G->H Binding I [INACTIVE] H->I

Sources

Exploratory

The Strategic Incorporation of Fluorine in Sulfonamide-Based Therapeutics: A Technical Guide

Foreword: The Enduring Legacy and Evolving Potential of a Privileged Scaffold The sulfonamide functional group represents one of the cornerstones of modern medicinal chemistry. From the advent of antibacterial sulfa drug...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Evolving Potential of a Privileged Scaffold

The sulfonamide functional group represents one of the cornerstones of modern medicinal chemistry. From the advent of antibacterial sulfa drugs to the development of targeted cancer therapies, this versatile scaffold has demonstrated remarkable therapeutic applicability. The strategic introduction of fluorine into sulfonamide-containing molecules has emerged as a powerful approach to modulate their physicochemical properties, pharmacokinetic profiles, and target engagement. This technical guide provides an in-depth exploration of the therapeutic applications of fluorinated sulfonamides, offering insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. We will delve into specific examples from distinct therapeutic areas, elucidating the critical role that fluorine plays in optimizing molecular behavior and clinical efficacy.

Section 1: The Impact of Fluorination on the Physicochemical and Pharmacokinetic Properties of Sulfonamides

The introduction of fluorine into a drug candidate can profoundly influence its properties in ways that are highly advantageous for therapeutic development.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This strategic placement of fluorine at metabolically vulnerable positions can significantly enhance a compound's metabolic stability and prolong its half-life.[3][4]

Furthermore, fluorine's high electronegativity can alter the electron distribution within a molecule, thereby influencing the acidity (pKa) of nearby functional groups.[1] This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and target binding interactions. The substitution of hydrogen with fluorine also typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.[5] However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility and off-target effects.[4]

The following table summarizes the key effects of fluorination on the properties of sulfonamide-based drugs:

PropertyEffect of FluorinationTherapeutic Implication
Metabolic Stability Increased resistance to oxidative metabolism.[3]Longer drug half-life, potentially allowing for less frequent dosing.
Acidity (pKa) Can lower the pKa of the sulfonamide nitrogen, increasing its acidity.[1]Modulates ionization at physiological pH, affecting solubility and cell permeability.
Lipophilicity (LogP) Generally increases lipophilicity.[5]Can improve membrane permeability and access to intracellular targets.
Binding Affinity Can enhance binding to target proteins through favorable interactions.[5]Increased potency and selectivity of the drug.
Conformation Can influence the preferred conformation of the molecule.[4]Can lock the molecule into a bioactive conformation for optimal target engagement.

Section 2: Case Studies in Therapeutic Innovation

To illustrate the diverse applications of fluorinated sulfonamides, we will examine three distinct classes of therapeutic agents, each with a unique mechanism of action and clinical application.

Selective COX-2 Inhibition: The Anti-Inflammatory Agent Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[6] Its trifluoromethyl group is a critical feature that contributes to its COX-2 selectivity and overall efficacy.[7]

The COX-2 enzyme possesses a larger active site than its COX-1 isoform. The trifluoromethyl group of celecoxib allows it to bind within a side pocket of the COX-2 active site, leading to potent and selective inhibition.[7] This selectivity spares the COX-1 enzyme, which is responsible for producing prostaglandins that protect the gastric mucosa, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Celecoxib's selective inhibition of the COX-2 pathway.
PropertyValueSource
pKa 11.1 (sulfonamide moiety)[2]
LogP 3.53[9]

The synthesis of celecoxib typically involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.[10][11]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • To a stirred solution of sodium methoxide in toluene, add 4-methylacetophenone and ethyl trifluoroacetate at 35-40°C.[10]

  • Heat the reaction mixture to 75°C and stir for 4 hours.[10]

  • Cool the mixture to 25-30°C and add water and aqueous HCl.[10]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization from a suitable solvent to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Synthesis of Celecoxib

  • Reflux a mixture of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-sulfonamidophenylhydrazine hydrochloride in ethanol for several hours.[7]

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent in vacuo.[7]

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to afford celecoxib.[7]

The inhibitory activity of celecoxib against COX-1 and COX-2 can be determined using a fluorometric or LC-MS/MS-based assay.[8][12]

  • Pre-incubate human recombinant COX-1 or COX-2 enzyme with varying concentrations of celecoxib or vehicle (DMSO) in an appropriate assay buffer for 10 minutes at 37°C.[13]

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[7]

  • Allow the reaction to proceed for a defined time and then terminate it.[7]

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit or by LC-MS/MS.[7][12]

  • Calculate the percentage of COX inhibition for each celecoxib concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Clinical trials have demonstrated that celecoxib is as effective as traditional NSAIDs like naproxen in managing the signs and symptoms of osteoarthritis and rheumatoid arthritis, but with a significantly lower incidence of gastroduodenal ulcers.[14]

Multi-Kinase Inhibition in Oncology: The Story of Pazopanib

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[15][16] Its chemical structure features a fluorinated sulfonamide moiety that contributes to its pharmacokinetic profile and target engagement.

Pazopanib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[16] By blocking these signaling pathways, pazopanib inhibits tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[17]

cluster_0 Tumor Cell VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation cKit c-Kit cKit->Proliferation Pazopanib Pazopanib Pazopanib->VEGFR Inhibition Pazopanib->PDGFR Inhibition Pazopanib->cKit Inhibition

Pazopanib's multi-targeted inhibition of key signaling pathways.

The synthesis of pazopanib is a multi-step process involving the coupling of three key intermediates.[14][18]

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

  • React 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of sodium bicarbonate in methanol.[19]

  • Stir the reaction mixture at room temperature for 24 hours.[19]

  • Filter the reaction mixture and wash the solid with water and methanol.

  • Dry the product under vacuum to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

  • To a suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine in N,N-dimethylformamide, add cesium carbonate and iodomethane at room temperature.[19]

  • Stir the reaction mixture for 6 hours.[19]

  • Cool the mixture and add de-ionized water.

  • Collect the solid by filtration, wash with water, and dry to yield the methylated product.

Step 3: Synthesis of Pazopanib Hydrochloride

  • Heat a mixture of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-methylbenzenesulfonamide, and a catalytic amount of concentrated hydrochloric acid in N,N-dimethylformamide at 95°C.[18]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the product crystals by filtration.

  • Wash the crystals with ethanol and dry to afford pazopanib hydrochloride.[18]

The inhibitory activity of pazopanib against various kinases can be assessed using a luminescence-based assay.[20]

  • Prepare serial dilutions of pazopanib in DMSO.

  • In a 96-well plate, add the diluted pazopanib or vehicle control.

  • Add the purified recombinant kinase (e.g., VEGFR-2, PDGFR-β, or c-Kit) to each well.[20]

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.[20]

  • Incubate the plate at 30°C for 45-60 minutes.[20]

  • Stop the reaction and measure the amount of ADP produced using a commercial kit that generates a luminescent signal proportional to the kinase activity.[20]

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

Clinical trials have shown that pazopanib significantly improves progression-free survival in patients with advanced renal cell carcinoma compared to placebo.[21] In the COMPARZ study, pazopanib demonstrated non-inferiority to sunitinib in terms of progression-free survival but with a better safety and quality of life profile.[1]

Targeting Tumor Hypoxia: Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia.[22] It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment.[23] Fluorinated sulfonamides are being investigated as potent and selective inhibitors of CA IX.

Sulfonamide-based inhibitors bind to the zinc ion in the active site of CA IX, blocking its catalytic activity.[23] This inhibition disrupts the pH regulation in cancer cells, leading to intracellular acidification and ultimately, cell death. The selective expression of CA IX in tumors makes it an attractive target for cancer therapy with minimal off-target effects.[22]

cluster_0 Hypoxic Tumor Cell CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 pHi_regulation Intracellular pH Regulation H_HCO3->pHi_regulation Cell_Survival Cell Survival pHi_regulation->Cell_Survival Inhibitor Fluorinated Sulfonamide Inhibitor (e.g., SLC-0111) Inhibitor->CAIX Inhibition

Inhibition of CA IX by fluorinated sulfonamides disrupts pH homeostasis in tumor cells.

A general approach for synthesizing fluorinated sulfonamide inhibitors of CA IX involves the reaction of a fluorinated aromatic or heterocyclic sulfonyl chloride with an appropriate amine.

Representative Protocol:

  • Dissolve the desired fluorinated sulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The inhibitory potency of fluorinated sulfonamides against CA IX can be determined using a stopped-flow CO2 hydrase assay.

  • Prepare solutions of purified recombinant human CA IX, the sulfonamide inhibitor at various concentrations, and a pH indicator in a suitable buffer.

  • Initiate the reaction by rapidly mixing the enzyme/inhibitor solution with a CO2-saturated solution.

  • Monitor the change in absorbance of the pH indicator over time using a stopped-flow spectrophotometer.

  • Calculate the initial rates of CO2 hydration.

  • Determine the Ki value by fitting the data to the appropriate inhibition model.

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of CA IX and CA XII.[24][25] A first-in-human Phase 1 clinical trial of SLC-0111 in patients with advanced solid tumors demonstrated that the drug was safe and well-tolerated.[26] While no objective responses were observed, stable disease for over 24 weeks was noted in two patients.[27] Further clinical investigations of SLC-0111 in combination with chemotherapy are ongoing.[24]

Antimicrobial Sulfonamides: The Case of Sulfamethoxazole

While not a fluorinated compound, sulfamethoxazole is a classic example of a sulfonamide antibiotic and serves as a valuable reference for understanding the fundamental mechanism of action of this drug class.[15]

Sulfamethoxazole is a structural analog of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[16] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that incorporates PABA into dihydropteroic acid.[17] By blocking this step, sulfamethoxazole inhibits the production of folic acid, which is necessary for the synthesis of nucleotides and amino acids, thereby halting bacterial growth.[15]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition

Sources

Foundational

An In-Depth Technical Guide to 3-Fluoropropane-1-sulfonamide (CAS Number: 1033906-62-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Fluoropropane-1-sulfonamide, a fluorinated aliphatic sulfonamide of increasin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoropropane-1-sulfonamide, a fluorinated aliphatic sulfonamide of increasing interest in medicinal chemistry and drug discovery. While detailed public data on this specific compound is limited, this document, grounded in established chemical principles and analogous compound data, offers a robust framework for its synthesis, characterization, and potential applications. By leveraging general synthetic methodologies for sulfonamides and the known effects of fluorination on molecular properties, we present a scientifically sound guide for professionals engaged in the exploration of novel therapeutic agents. This whitepaper serves as a foundational resource, explaining the causality behind proposed experimental choices and providing detailed, actionable protocols.

Introduction: The Significance of Fluorinated Sulfonamides in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to enhance a compound's pharmacological profile.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] The sulfonamide functional group is a cornerstone of numerous approved drugs, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6][7] Consequently, the strategic combination of a fluoroalkyl chain with a sulfonamide moiety, as seen in 3-Fluoropropane-1-sulfonamide, presents a compelling scaffold for the development of novel therapeutics. This compound is noted as an intermediate in the synthesis of pharmaceutical compounds and as a potential modulator of kinase activity, highlighting its relevance in contemporary drug development programs.[8]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoropropane-1-sulfonamide is presented below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 1033906-62-5[8]
Molecular Formula C₃H₈FNO₂S[9]
Molecular Weight 141.16 g/mol [9]
SMILES O=S(CCCF)(N)=O[9]
Predicted LogP -0.3655[9]
Topological Polar Surface Area (TPSA) 60.16 Ų[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bonds 3[9]

Proposed Synthesis and Mechanistic Rationale

Synthesis_Workflow Start 1-Bromo-3-fluoropropane Intermediate 3-Fluoropropane-1-sulfonyl chloride Start->Intermediate Step 1: Sulfonylation Step1_reagents 1. Sodium Sulfite (Na₂SO₃) 2. Oxidative Chlorination (e.g., NCS/HCl) Step1_reagents->Start Product 3-Fluoropropane-1-sulfonamide Intermediate->Product Step 2: Amination Step2_reagents Ammonia (aq. or gas) Step2_reagents->Intermediate

Caption: Proposed two-step synthesis of 3-Fluoropropane-1-sulfonamide.

Step 1: Synthesis of 3-Fluoropropane-1-sulfonyl chloride

The initial step involves the conversion of a 3-fluoropropyl halide, such as 1-bromo-3-fluoropropane, to the corresponding sulfonyl chloride. A common approach is the reaction with sodium sulfite to form the sodium sulfonate salt, followed by oxidative chlorination.

Protocol:

  • Formation of Sodium 3-Fluoropropane-1-sulfonate:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (1.1 equivalents) in water.

    • Add 1-bromo-3-fluoropropane (1.0 equivalent) to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the aqueous solvent under reduced pressure to yield the crude sodium 3-fluoropropane-1-sulfonate.

  • Oxidative Chlorination:

    • To a flask containing the crude sodium 3-fluoropropane-1-sulfonate, add a suitable chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalytic amount of DMF.

    • Stir the mixture at room temperature, then gently heat to 40-50 °C for 2-3 hours.

    • The reaction should be performed in a well-ventilated fume hood due to the evolution of acidic gases.

    • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Extract the resulting aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic layers with cold water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 3-fluoropropane-1-sulfonyl chloride.

Causality and Rationale: The choice of a two-step process via the sulfonate salt is often more reliable and higher-yielding for primary alkyl halides compared to direct sulfochlorination methods, which can be aggressive and lead to side products.

Step 2: Amination of 3-Fluoropropane-1-sulfonyl chloride

The final step is the reaction of the sulfonyl chloride intermediate with an ammonia source to form the primary sulfonamide.

Protocol:

  • In a pressure-resistant flask cooled in an ice-salt bath, dissolve the crude 3-fluoropropane-1-sulfonyl chloride in a suitable solvent like THF or dioxane.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide while maintaining the temperature below 10 °C.

  • After the addition is complete, seal the vessel and allow the mixture to stir at room temperature for 12-16 hours.

  • Vent the flask in a fume hood and concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield the crude 3-Fluoropropane-1-sulfonamide.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Expected Characterization Data

While experimental spectra for 3-Fluoropropane-1-sulfonamide are not publicly available, we can predict the expected spectral data based on the analysis of analogous structures and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the protons of the propyl chain and the sulfonamide NH₂.

Predicted Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CH₂-F4.5 - 4.7Triplet of Triplets (tt)J(H,F) ≈ 47, J(H,H) ≈ 62H
-CH₂- (central)2.0 - 2.2Multiplet (m)-2H
-CH₂-SO₂3.1 - 3.3Triplet (t)J(H,H) ≈ 7.52H
-SO₂NH₂4.7 - 5.0Singlet (s, broad)-2H

Rationale: The methylene group attached to the fluorine atom will be the most deshielded and will exhibit splitting from both the adjacent methylene protons and the fluorine atom (²JHF). The methylene group adjacent to the electron-withdrawing sulfonyl group will also be downfield. The broad singlet for the NH₂ protons is typical and may exchange with D₂O. This prediction is based on data from similar structures like n-propyl-p-toluenesulfonamide and sodium 1-propanesulfonate.[12][13]

¹³C NMR Spectroscopy

The carbon NMR spectrum of fluorinated compounds can be complex due to C-F coupling.[14][15]

Predicted Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C H₂-F80 - 85Doublet (d)¹JCF ≈ 160-170
-C H₂- (central)28 - 32Doublet (d)²JCF ≈ 20-25
-C H₂-SO₂50 - 55Doublet (d)³JCF ≈ 5-10

Rationale: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. Two- and three-bond couplings to fluorine are also expected, resulting in doublets for the other carbon signals.[16][17]

FTIR Spectroscopy

The infrared spectrum will be characterized by the strong absorptions of the sulfonamide group.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch3400 - 3200Two bands, characteristic of a primary sulfonamide
C-H Stretch3000 - 2850Aliphatic C-H stretching
S=O Stretch (asymmetric)1350 - 1310Strong absorption
S=O Stretch (symmetric)1160 - 1140Strong absorption
C-F Stretch1100 - 1000Strong absorption

Rationale: The presence of two distinct N-H stretching bands and the strong, characteristic asymmetric and symmetric S=O stretches are definitive for a primary sulfonamide.[18][19]

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected.

IonPredicted m/z
[M+H]⁺142.03
[M+Na]⁺164.01

Fragmentation Analysis: Upon collision-induced dissociation (CID), common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da).[10][20]

Potential Applications in Drug Discovery and Medicinal Chemistry

Applications cluster_properties Structural Features cluster_applications Potential Applications Topic 3-Fluoropropane-1-sulfonamide Propyl Flexible Propyl Linker Topic->Propyl Sulfonamide Sulfonamide Moiety (H-bond donor/acceptor) Topic->Sulfonamide Fluorine Terminal Fluorine Topic->Fluorine Scaffold Scaffold for Library Synthesis Topic->Scaffold Versatile Building Block Kinase Kinase Inhibitors Propyl->Kinase Access to binding pockets Sulfonamide->Kinase Common in kinase inhibitors Metabolic Metabolic Blocking Fluorine->Metabolic Blocks ω-oxidation

Caption: Relationship between structural features and potential applications.

The structural attributes of 3-Fluoropropane-1-sulfonamide make it a valuable building block for drug discovery.

  • Kinase Inhibition: The sulfonamide group is a well-known hinge-binding motif in many kinase inhibitors. The flexible 3-fluoropropyl chain can orient the molecule within the ATP-binding pocket to achieve desired interactions. The terminal fluorine can also form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site.

  • Metabolic Stability: The introduction of a fluorine atom, particularly at the terminal position of an alkyl chain, is a common strategy to block metabolic oxidation at that site (ω-oxidation).[21] This can lead to an improved pharmacokinetic profile, including a longer half-life, which is a desirable property for many drug candidates.

  • Scaffold for Combinatorial Chemistry: As a primary sulfonamide, the -SO₂NH₂ group can be further functionalized to generate libraries of N-substituted sulfonamides. This allows for rapid exploration of the structure-activity relationship (SAR) around this core, enabling the optimization of potency and selectivity against a specific biological target.[22]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Fluoropropane-1-sulfonamide is not widely available, it should be handled with the care afforded to all novel research chemicals. Based on related sulfonamides and fluorinated compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

For comparison, 3-chloropropane-1-sulfonamide is listed as harmful if swallowed and causes skin and eye irritation.[23] Similar hazards should be assumed for the fluoro-analogue until specific toxicological data is available.

Conclusion

3-Fluoropropane-1-sulfonamide represents a molecule of significant potential for researchers in drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features—a primary sulfonamide, a flexible alkyl linker, and a metabolically robust fluorine atom—make it an attractive starting point for the design of novel kinase inhibitors and other therapeutic agents. This guide provides a foundational understanding and practical, albeit predictive, framework to enable further investigation into this promising compound.

References

  • Bax, N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega.
  • Fier, P. S., & Maloney, K. M. (2017). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13614818, 3-Chloropropane-1-sulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Schilling, F. C. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Journal of Magnetic Resonance.
  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Volochnyuk, D. M., Ryabukhin, S. V., & Komarov, I. V. (2010). Fluorine-containing motifs in the design of biologically active molecules. Accounts of Chemical Research.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, 3-Fluoropropane-1-sulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • PubMed. (n.d.). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]

  • PubMed. (n.d.). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Organofluorine compounds – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • NIH. (n.d.). Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. Retrieved from [Link]

  • SciSpace. (n.d.). Biologically Active Organofluorine Compounds. Retrieved from [Link]

  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • NIH. (n.d.). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). US4731479A - N-sulfamyl-3-halopropionamidines.
  • Google Patents. (n.d.). US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid.
  • Google Patents. (n.d.). CN1451652A - Process for preparing 3-amino propane sulfonic acid.
  • Google Patents. (n.d.). CN1200929C - Method of preparing 3-amino propane sulfonic acid.
  • European Patent Office. (n.d.). EP0727415B1 - Process for the synthesis of fluorinated sulphonic acids. Retrieved from [Link]

  • Tetrahedron. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Fluoropropane-1-sulfonamide: A Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Fluoropropane-1-sulfonamide (CAS 1033906-62-5), a compound of interest in contemporary drug discovery and chemical research.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Fluoropropane-1-sulfonamide (CAS 1033906-62-5), a compound of interest in contemporary drug discovery and chemical research.[1][2] As a molecule incorporating both a flexible alkyl fluoride chain and a primary sulfonamide group, its structural elucidation presents a valuable case study for researchers. This document moves beyond a simple data repository, offering in-depth interpretation grounded in fundamental spectroscopic principles and field-proven insights. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis, characterization, and application of novel sulfonamides.

Molecular Structure and Spectroscopic Overview

3-Fluoropropane-1-sulfonamide (C₃H₈FNO₂S, Mol. Wt.: 141.16 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The primary sulfonamide (-SO₂NH₂) group is a key pharmacophore, while the terminal fluorine atom introduces significant electronic effects that propagate through the propyl chain. A thorough multi-technique spectroscopic analysis is therefore essential for unambiguous structural confirmation and purity assessment.

This guide will systematically detail the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Fluoropropane-1-sulfonamide, ¹H and ¹³C NMR, along with couplings to ¹⁹F, provide a complete picture of the carbon skeleton and the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show three distinct multiplets corresponding to the three methylene (-CH₂-) groups of the propyl chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfonamide and fluorine groups.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constants (Hz)
H-1 (-CH₂SO₂-)3.2 - 3.4Triplet of triplets (tt)JH1-H2 ≈ 7.5, JH1-P (if resolved)
H-2 (-CH₂CH₂CH₂-)2.1 - 2.3Quintet of triplets (qt)JH2-H1 ≈ 7.5, JH2-H3 ≈ 7.5, JH2-F ≈ 25
H-3 (-CH₂F)4.5 - 4.7Triplet of triplets (tt)JH3-H2 ≈ 7.5, JH3-F ≈ 47
-NH₂4.8 - 5.2Broad singlet-

Causality Behind Predictions:

  • H-3 (-CH₂F): The protons on the carbon bearing the fluorine atom are the most deshielded due to the strong electron-withdrawing effect of fluorine, hence their downfield shift. They will be split into a triplet by the adjacent H-2 protons and further split into a doublet by the fluorine atom, resulting in a triplet of triplets. The large geminal coupling constant (²JH-F) of ~47 Hz is characteristic.

  • H-1 (-CH₂SO₂-): The sulfonamide group is also electron-withdrawing, shifting these protons downfield, though to a lesser extent than the fluorine. They will appear as a triplet due to coupling with the H-2 protons.

  • H-2 (-CH₂CH₂CH₂-): These central methylene protons are the most shielded of the three. They will be split by H-1 (triplet), H-3 (triplet), and the fluorine on C-3 (doublet), leading to a complex multiplet, predicted here as a quintet of triplets. The vicinal coupling to fluorine (³JH-F) is expected to be around 25 Hz.

  • -NH₂: The sulfonamide protons are exchangeable and often appear as a broad singlet. Their chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the propyl chain carbons. The key feature will be the C-F coupling.

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (C-F Coupling) Coupling Constant (¹JC-F, Hz)
C-1 (-CH₂SO₂-)50 - 55Triplet (t)³JC-F ≈ 4-6
C-2 (-CH₂CH₂CH₂-)25 - 30Triplet (t)²JC-F ≈ 20-25
C-3 (-CH₂F)80 - 85Doublet (d)¹JC-F ≈ 165-170

Causality Behind Predictions:

  • C-3 (-CH₂F): The carbon directly attached to the fluorine atom will show the largest downfield shift and a very large one-bond coupling constant (¹JC-F), which is characteristic of C-F bonds.[3]

  • C-2 (-CH₂CH₂CH₂-): This carbon will exhibit a smaller two-bond coupling to fluorine (²JC-F).

  • C-1 (-CH₂SO₂-): This carbon is influenced by the sulfonamide group and will show a small three-bond coupling to fluorine (³JC-F).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoropropane-1-sulfonamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize spectral width, number of scans (typically 8-16), and relaxation delay.

    • Ensure proper phasing and baseline correction during processing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Validation:

    • Confirm that the integration of the ¹H NMR signals corresponds to the number of protons in the molecule.

    • Verify that the observed C-F coupling constants are within the expected ranges.

    • If available, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign proton and carbon signals and confirm connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoropropane-1-sulfonamide will be dominated by absorptions from the N-H and S=O bonds of the sulfonamide group and the C-F bond.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3350 - 3250Medium-Strong
C-H Stretch (aliphatic)2960 - 2850Medium
S=O Stretch (asymmetric)1350 - 1310Strong
S=O Stretch (symmetric)1160 - 1140Strong
C-F Stretch1100 - 1000Strong
S-N Stretch915 - 895Medium

Interpretation of Key Bands:

  • N-H Stretching: The presence of two bands in the 3350-3250 cm⁻¹ region is a hallmark of a primary amine or amide, in this case, the -NH₂ of the sulfonamide.[4]

  • S=O Stretching: Two very strong and distinct bands for the asymmetric and symmetric stretching of the sulfonyl group are the most characteristic feature of sulfonamides.[4][5] Their exact position can provide information about the electronic environment.

  • C-F Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region is indicative of the carbon-fluorine bond.[6]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is standard. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet or the empty ATR crystal must be recorded and subtracted from the sample spectrum.

  • Data Validation: The presence of the strong, characteristic S=O stretching bands serves as an internal validation for the sulfonamide structure.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

Predicted Fragmentation Pathway: Under positive-ion ESI-MS, 3-Fluoropropane-1-sulfonamide is expected to show a protonated molecular ion [M+H]⁺ at m/z 142.1. Collision-induced dissociation (CID) of this ion would likely lead to the following key fragments:

m/z (predicted) Proposed Fragment Ion Neutral Loss
142.1[C₃H₈FNO₂S + H]⁺-
78.1[C₃H₇F + H]⁺SO₂NH₂
63.1[C₃H₆F]⁺H₂O from [C₃H₇F+H]⁺
79.0[SO₂NH₂ + H]⁺C₃H₇F

Causality of Fragmentation: The most common fragmentation pathway for sulfonamides involves the cleavage of the C-S or S-N bond.[7][8][9][10]

  • Loss of SO₂NH₂: Cleavage of the C-S bond is a highly probable pathway, leading to the formation of a fluoropropyl cation.

  • Loss of SO₂: While common in aromatic sulfonamides, the direct loss of SO₂ (64 Da) via rearrangement is less predictable for aliphatic sulfonamides but remains a possibility.[7]

  • Cleavage of the S-N bond: This would result in the formation of an ion at m/z 79, corresponding to the protonated sulfamoyl moiety.

Experimental Workflow for MS Data Acquisition

G cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis infusion Direct Infusion esi Electrospray Ionization (ESI) infusion->esi lc LC System lc->esi ms1 MS1 Scan (Full Scan) cid Collision-Induced Dissociation (CID) ms2 MS2 Scan (Product Ion Scan) analysis Spectral Interpretation ms2->analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Ionization: Introduce the sample into an ESI source. Positive ion mode is typically used for sulfonamides.

  • MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).

  • MS2 (Tandem MS) Analysis: Select the [M+H]⁺ ion (m/z 142.1) for fragmentation using CID. Record the resulting product ion spectrum.

  • Data Validation: The accurate mass measurement of the parent ion should be within 5 ppm of the calculated theoretical mass. The observed fragment ions should be consistent with the proposed structure and known fragmentation behaviors of sulfonamides.[8][9]

Conclusion

The spectroscopic characterization of 3-Fluoropropane-1-sulfonamide is a clear-cut process when approached with a foundational understanding of how its constituent functional groups behave in different analytical techniques. The combination of NMR, IR, and MS provides a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra, with their characteristic fluorine couplings, map out the alkyl backbone. The IR spectrum provides rapid confirmation of the crucial sulfonamide functional group. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that is consistent with the assigned structure. The predicted data and protocols in this guide offer a comprehensive framework for researchers working with this and structurally related molecules.

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3229. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Hu, W. F., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(15), 5143–5151. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

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Foundational

3-Fluoropropane-1-sulfonamide: A Technical Guide to its Evaluation as a Kinase Modulating Agent

Abstract This technical guide provides a comprehensive framework for the investigation of 3-Fluoropropane-1-sulfonamide as a novel modulating agent of kinase activity. Protein kinases are a critical class of enzymes that...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 3-Fluoropropane-1-sulfonamide as a novel modulating agent of kinase activity. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The unique chemical properties of sulfonamides and organofluorine compounds have positioned them as privileged scaffolds in the design of kinase inhibitors.[3][4][5] This document outlines the rationale for exploring 3-Fluoropropane-1-sulfonamide in this context, details its synthesis, and presents a systematic, multi-tiered experimental approach to identify its potential kinase targets and elucidate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter for kinase-targeted therapies.

Introduction: The Rationale for Investigating 3-Fluoropropane-1-sulfonamide

The pursuit of novel kinase modulators is a cornerstone of modern drug discovery. The human kinome comprises over 500 members, many of which represent viable therapeutic targets.[1][6] The development of selective and potent kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[2] Within the vast chemical space of potential inhibitors, molecules incorporating sulfonamide and fluorine moieties have demonstrated significant promise.[3][4][5]

The Sulfonamide Moiety: The sulfonamide group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.[7] Numerous FDA-approved kinase inhibitors feature a sulfonamide scaffold, highlighting its importance in establishing effective drug-target interactions.[5]

The Role of Fluorine: The introduction of fluorine into small molecules can profoundly influence their pharmacological properties.[3][4] Its high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable interactions with the target protein.[3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its broad utility in drug design.[8]

3-Fluoropropane-1-sulfonamide: A Compound of Interest: 3-Fluoropropane-1-sulfonamide combines these two key features: a sulfonamide group for potential interactions with the kinase active site and a fluorinated alkyl chain that may enhance metabolic stability and binding affinity. While specific biological activities of this compound are not extensively documented in publicly available literature, its chemical structure warrants investigation as a potential kinase modulator.[9] This guide provides a roadmap for such an investigation, from initial synthesis to preclinical evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a potential therapeutic agent.

Physicochemical Properties

The predicted and known physicochemical properties of 3-Fluoropropane-1-sulfonamide are summarized in the table below. These parameters are crucial for assessing its drug-like properties, such as solubility and membrane permeability.

PropertyValueSource
Molecular Formula C₃H₈FNO₂S[9][10][11]
Molecular Weight 141.16 g/mol [10][11]
pKa 10.51 ± 0.60 (Predicted)[10]
LogP -0.3655 (Predicted)[11]
Hydrogen Bond Acceptors 2[11]
Hydrogen Bond Donors 1[11]
Rotatable Bonds 3[11]
Synthesis of 3-Fluoropropane-1-sulfonamide

The synthesis of 3-Fluoropropane-1-sulfonamide can be achieved through a two-step process starting from 1-fluoro-3-iodopropane. The key intermediate is 3-fluoropropanesulfonyl chloride, which is then reacted with an amine source.

Step 1: Synthesis of 3-Fluoropropanesulfonyl Chloride

The synthesis of the key intermediate, 3-fluoropropanesulfonyl chloride, can be achieved from 1-fluoro-3-iodopropane.[12] The iodopropane is first converted to 3-fluoropropyl thiocyanate, which is then subjected to oxidative chlorination to yield the desired sulfonyl chloride.[12]

  • Rationale: This route provides an efficient way to introduce the sulfonyl chloride functionality. The use of aqueous chlorine for the transformation of the thiocyanate is a well-established method.[12]

Step 2: Sulfamoylation to Yield 3-Fluoropropane-1-sulfonamide

The final step involves the reaction of 3-fluoropropanesulfonyl chloride with a suitable amine source, such as ammonia or a protected amine, followed by deprotection if necessary. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[12][13]

  • Rationale: This is a standard method for the formation of sulfonamides from sulfonyl chlorides.[8] The choice of base and solvent can be optimized to maximize the yield and purity of the final product.

Synthesis_Workflow A 1-Fluoro-3-iodopropane C 3-Fluoropropyl Thiocyanate A->C Nucleophilic Substitution B Potassium Thiocyanate B->C E 3-Fluoropropanesulfonyl Chloride C->E Oxidative Chlorination D Aqueous Chlorine D->E G 3-Fluoropropane-1-sulfonamide E->G Sulfamoylation F Ammonia F->G

Caption: Synthesis workflow for 3-Fluoropropane-1-sulfonamide.

A Hypothetical Screening Cascade for Target Identification

Given the lack of specific target information for 3-Fluoropropane-1-sulfonamide, a systematic screening approach is necessary. Based on the prevalence of sulfonamide-containing inhibitors for the PI3K/Akt/mTOR pathway, we propose a hypothetical investigation focused on this signaling cascade.[10][12][14][15][16][17]

Tier 1: Broad Kinase Panel Screening

The initial step is to screen 3-Fluoropropane-1-sulfonamide against a broad panel of recombinant kinases to identify potential targets. This provides an unbiased overview of its selectivity profile.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.[18]

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Fluoropropane-1-sulfonamide in 100% DMSO. Create a serial dilution series.

  • Kinase Reaction: In a 384-well plate, add the test compound or DMSO control. Add the kinase and substrate in kinase assay buffer. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete remaining ATP. Add a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity.

Hypothetical Data Presentation:

Kinase Target% Inhibition at 10 µM
PI3Kα85%
PI3Kβ78%
PI3Kδ92%
PI3Kγ88%
mTOR65%
Akt145%
Src25%
MEK115%
ERK210%
CDK25%
  • Interpretation: The hypothetical data suggests that 3-Fluoropropane-1-sulfonamide exhibits significant inhibitory activity against the Class I PI3K isoforms and moderate activity against mTOR.

Tier 2: IC₅₀ Determination for Lead Targets

Following the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) for the most promising targets.

Experimental Protocol:

The same luminescence-based kinase assay is used, but with a wider range of compound concentrations to generate a dose-response curve.

Hypothetical Data Presentation:

Kinase TargetIC₅₀ (nM)
PI3Kα150
PI3Kβ250
PI3Kδ80
PI3Kγ120
mTOR800
  • Interpretation: The hypothetical IC₅₀ values confirm potent inhibition of PI3K isoforms, with the strongest activity against PI3Kδ.

Screening_Cascade A Tier 1: Broad Kinase Panel (>300 Kinases) B Tier 2: IC₅₀ Determination (Hit Kinases) A->B Identify initial hits C Tier 3: Cell-Based Assays (Identified Target Pathway) B->C Confirm cellular activity and MoA D Tier 4: In Vivo Efficacy Studies (Relevant Disease Model) C->D Evaluate preclinical efficacy

Caption: A tiered approach for kinase inhibitor screening.

Elucidating the Mechanism of Action in a Cellular Context

Once a primary target is identified, it is crucial to validate its activity in a cellular environment and understand its impact on downstream signaling.

Cell-Based Target Engagement and Pathway Modulation

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a lymphoma line for the PI3Kδ target) and treat with varying concentrations of 3-Fluoropropane-1-sulfonamide.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., Akt, S6 ribosomal protein).

  • Detection and Analysis: Use chemiluminescence to detect the proteins and quantify band intensities to determine the effect of the compound on protein phosphorylation.

  • Rationale: This experiment directly assesses whether the compound inhibits the target kinase in cells, leading to a reduction in the phosphorylation of its downstream substrates.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

In Vivo Evaluation of Efficacy

The final preclinical step is to assess the compound's anti-tumor activity in a relevant animal model.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Implant human cancer cells (e.g., lymphoma cells for a PI3Kδ inhibitor) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, treat the mice with 3-Fluoropropane-1-sulfonamide or a vehicle control via an appropriate route of administration (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to analyze the phosphorylation status of downstream targets (e.g., p-Akt) by western blot or immunohistochemistry to confirm target engagement in vivo.

  • Rationale: This study provides crucial information on the compound's ability to inhibit tumor growth in a living organism and confirms that the observed anti-tumor effect is due to the intended mechanism of action.

Conclusion

3-Fluoropropane-1-sulfonamide represents an intriguing starting point for the development of novel kinase modulators. Its combination of a sulfonamide moiety and a fluorinated alkyl chain provides a strong rationale for its investigation. This technical guide has outlined a comprehensive and systematic approach to characterize its activity, from initial synthesis and target identification to in vivo efficacy studies. The hypothetical screening cascade focused on the PI3K/Akt/mTOR pathway serves as a practical example of how to approach the evaluation of a novel compound with a promising chemical scaffold. The successful execution of these studies would provide the necessary data to determine the therapeutic potential of 3-Fluoropropane-1-sulfonamide and guide its further development.

References

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  • Löser, R., Fischer, S., Hiller, A., Köckerling, M., Funke, U., Maisonial, A., ... & Steinbach, J. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 1002–1011.
  • Scheme 3: Synthesis of 3-fluoropropanesulfonamides 12-18. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Sammut, T. (2020).
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  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. Retrieved from [Link]

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  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). PubMed. Retrieved from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PubMed Central. Retrieved from [Link]

  • Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). PubMed. Retrieved from [Link]

  • Inhibition of Src tyrosine kinase activity by squamosamide derivative FLZ attenuates neuroinflammation in both in vivo and in vitro Parkinson's disease models. (2013). PubMed. Retrieved from [Link]

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Exploratory

The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Sulfonamides in Medicinal Chemistry

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of fluorinated sulfonamides, a privileged structural motif in a wide array of therapeutic agents. We will dissect the profound impact of fluorine substitution on the sulfonamide scaffold, examining its influence on acidity, lipophilicity, metabolic stability, and target binding affinity. Through a detailed analysis of synthetic methodologies, structure-activity relationships, and compelling case studies of successful drugs, this guide will equip researchers, scientists, and drug development professionals with the critical knowledge to strategically leverage fluorinated sulfonamides in their quest for novel and improved therapeutics.

The Enduring Legacy and Fluorinated Future of Sulfonamides

Since the discovery of Prontosil in the 1930s, the sulfonamide functional group has been a mainstay in medicinal chemistry, leading to the development of numerous antibacterial, anti-inflammatory, and anticancer drugs.[1] The versatility of the sulfonamide moiety stems from its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry which can mimic a tetrahedral intermediate, and its tunable acidity. The strategic incorporation of fluorine atoms or fluoroalkyl groups into the sulfonamide scaffold has emerged as a powerful strategy to further enhance the therapeutic potential of this remarkable pharmacophore.[2][3]

Fluorine, with its high electronegativity and small atomic size, imparts unique properties to organic molecules.[4][5] When introduced into a sulfonamide, it can profoundly alter its electronic and steric properties, leading to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This can significantly increase the half-life of a drug.

  • Modulated Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of the sulfonamide N-H bond.[7][8] This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and target binding affinity.

  • Increased Lipophilicity: The incorporation of fluorine, particularly in the form of trifluoromethyl (CF3) groups, generally increases the lipophilicity of a molecule.[6][9] This can enhance membrane permeability and improve oral bioavailability.

  • Altered Conformation and Binding: Fluorine's unique electronic properties can lead to specific interactions with biological targets, such as orthogonal multipolar interactions between C-F and carbonyl groups, which can enhance binding affinity and selectivity.

Strategic Synthesis of Fluorinated Sulfonamides

The synthesis of fluorinated sulfonamides requires careful consideration of the fluorine-containing starting materials and the reaction conditions. Several robust methods have been developed and are widely employed in drug discovery.

From Fluorinated Sulfonyl Chlorides

A common and direct approach involves the reaction of a primary or secondary amine with a fluorinated sulfonyl chloride.[10] The sulfonyl chloride acts as an electrophile, and the amine as a nucleophile, leading to the formation of the sulfonamide bond.

Experimental Protocol: General Synthesis of N-substituted-2,3-difluorobenzenesulfonamides [10]

  • Reactants:

    • 2,3-Difluorobenzene-1-sulfonyl chloride

    • Primary or secondary amine (R1R2NH)

    • Base (e.g., Triethylamine, Pyridine)

    • Aprotic Solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH3CN))

  • Procedure:

    • Dissolve the primary or secondary amine and the base in the aprotic solvent in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 2,3-Difluorobenzene-1-sulfonyl chloride in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2,3-difluorobenzenesulfonamide.

Synthesis_from_Sulfonyl_Chloride reagents Fluorinated Aryl/Alkyl Sulfonyl Chloride + Primary/Secondary Amine product Fluorinated Sulfonamide reagents->product Nucleophilic Acyl Substitution conditions Base (e.g., Pyridine, Et3N) Aprotic Solvent (e.g., DCM) Room Temperature byproduct HCl (neutralized by base)

Caption: General workflow for the synthesis of fluorinated sulfonamides from sulfonyl chlorides.

From Sulfonyl Fluorides

While sulfonyl chlorides are highly reactive, they can be unstable and incompatible with certain functional groups.[11][12] Sulfonyl fluorides, on the other hand, are generally more stable and have gained popularity as precursors for sulfonamide synthesis.[11][12] Their activation, often with a Lewis acid, is required to facilitate the reaction with amines.

A notable method utilizes calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines.[11][12] This method is applicable to a wide range of sterically and electronically diverse sulfonyl fluorides and amines.

Experimental Protocol: Calcium Triflimide-Catalyzed Sulfonamide Synthesis [11][12]

  • Reactants:

    • Aryl- or alkylsulfonyl fluoride

    • Primary or secondary amine

    • Calcium triflimide [Ca(NTf2)2]

    • Solvent (e.g., Acetonitrile)

  • Procedure:

    • To a vial, add the sulfonyl fluoride, the amine, and calcium triflimide.

    • Add the solvent and stir the reaction mixture at an elevated temperature (e.g., 60-100 °C).

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by chromatography to yield the sulfonamide.

Synthesis_from_Sulfonyl_Fluoride reagents Sulfonyl Fluoride + Amine product Fluorinated Sulfonamide reagents->product Activation & Nucleophilic Attack catalyst Ca(NTf2)2 (Lewis Acid) catalyst->reagents Activates S-F bond

Caption: Lewis acid-catalyzed synthesis of sulfonamides from sulfonyl fluorides.

The Physicochemical Impact of Fluorination on Sulfonamides

The strategic placement of fluorine atoms can be used to fine-tune the physicochemical properties of a sulfonamide, which is a critical aspect of drug design.

Acidity (pKa)

The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The introduction of fluorine atoms, especially on the aryl ring of an arylsulfonamide, leads to a significant increase in acidity (a decrease in pKa).[7] This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting sulfonamidate anion.

For instance, the addition of fluorine atoms to aryl-substituted fluoroalkanesulfonylamides results in a linear increase in acidity of approximately 1.47 pKa units per fluorine atom.[7]

CompoundpKa
Benzenesulfonamide~10.0
4-Fluorobenzenesulfonamide~9.5
Perfluorobutanesulfonamide~6.4

Table 1: Effect of Fluorination on the pKa of Sulfonamides. (Data are illustrative and can vary based on specific structures and measurement conditions).

Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The incorporation of fluorine generally increases the lipophilicity of a molecule.[13][14] The trifluoromethyl group (-CF3) is a particularly effective lipophilic moiety.[6][15]

However, the relationship between fluorination and lipophilicity is not always straightforward and can be influenced by the overall molecular context. While a single fluorine atom may only have a modest effect, polyfluorination or the introduction of a fluoroalkyl group can lead to a substantial increase in LogP. This increased lipophilicity can enhance membrane permeability but may also lead to increased protein binding and reduced aqueous solubility.[13] Therefore, a careful balance must be struck to achieve the desired ADME profile.

Fluorinated Sulfonamides in Action: Case Studies

The successful application of fluorinated sulfonamides in clinically approved drugs highlights the power of this strategy.

Celecoxib (Celebrex®)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key feature of its structure is the trifluoromethyl group on one of the pyrazole rings. This -CF3 group contributes to the molecule's lipophilicity, which is important for its distribution and binding to the hydrophobic active site of the COX-2 enzyme.[16]

Sulfanilyl Fluoroquinolones

Sulfanilyl fluoroquinolones are a class of antibacterial agents that combine the structural features of sulfonamides and fluoroquinolones.[17] While they possess the sulfonamide moiety, their primary mechanism of action is the inhibition of bacterial DNA gyrase, similar to other fluoroquinolones.[17] The fluorine atom on the quinolone core is crucial for their potent antibacterial activity.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the sulfonamide scaffold is a well-established and powerful strategy in modern drug discovery. By carefully considering the position and nature of the fluorine substitution, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of drug candidates to enhance their efficacy and safety profiles. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's interactions with biological targets will undoubtedly lead to the discovery of the next generation of innovative fluorinated sulfonamide drugs.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride.
  • Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Deriv
  • Zhang, C. P., Wang, Z. L., Chen, Q. Y., Zhang, C. T., Gu, Y. C., & Xiao, J. C. (n.d.).
  • Synthesis and Structure of Environmentally Relevant Perfluorin
  • Sulfonamide Synthesis via Calcium Triflimide Activ
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides.
  • A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides.
  • Overview of the synthetic methods to obtain sulfonyl fluorides.
  • Mode of Action of Sulfanilyl Fluoroquinolones. PMC - NIH.
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  • Focus on Physico‐Chemical Properties of Sulfoximines: Acidity, Basicity and Lipophilicity.
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Determination of pK a values of fluoroalkanesulfonamides and investigation of their nucleophilicity.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Sci-Hub.
  • Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
  • Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Comput
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Case studies of fluorine in drug discovery. OUCI.
  • Introduction to sulfonamides Sulfa Drugs ; Examples, Mechanism of action, Uses, Effects, Pharmaco. YouTube.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.
  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Biological and Medicinal Chemistry - ChemRxiv - Cambridge Open Engage.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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Protocols & Analytical Methods

Method

Synthesis of 3-Fluoropropane-1-sulfonamide from 3-fluoropropanesulfonyl chloride

Application Notes & Protocols: Synthesis of 3-Fluoropropane-1-sulfonamide For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Sulfonamides in Modern Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of 3-Fluoropropane-1-sulfonamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Sulfonamides in Modern Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of FDA-approved drugs, exhibiting diverse therapeutic activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The convergence of these two privileged motifs in structures like 3-fluoropropane-1-sulfonamide offers a valuable building block for the synthesis of novel therapeutic agents.[4][5]

This guide provides a comprehensive, field-proven protocol for the synthesis of 3-fluoropropane-1-sulfonamide from its precursor, 3-fluoropropanesulfonyl chloride. Beyond a mere recitation of steps, this document elucidates the chemical principles, safety considerations, and analytical validation required for the successful and reliable execution of this synthesis.

Reaction Principle: Nucleophilic Substitution at the Sulfur Center

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry.[6] The core of this reaction is a nucleophilic attack by an amine—in this case, ammonia—on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a nucleophilic addition-elimination mechanism.

The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom, which bears a partial positive charge due to the electron-withdrawing oxygen and chlorine atoms. This forms a transient, tetrahedral intermediate. The intermediate then collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in the reaction, driving the equilibrium towards the product.[7]

Reaction Scheme:

3-Fluoropropanesulfonyl Chloride + Ammonia → 3-Fluoropropane-1-sulfonamide + Ammonium Chloride

Caption: Nucleophilic addition-elimination mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Hazards
3-Fluoropropanesulfonyl chloride461-28-9C₃H₆ClFO₂S160.60Causes severe skin burns and eye damage.[8]
Ammonia solution (e.g., 28-30% in H₂O)1336-21-6NH₃17.03Toxic, Corrosive, Environmental Hazard.[9]
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Suspected carcinogen, Skin/Eye Irritant.
Pyridine, anhydrous110-86-1C₅H₅N79.10Flammable, Harmful if swallowed/inhaled.
Hydrochloric acid (1 M)7647-01-0HCl36.46Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Minimal hazard.
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Minimal hazard.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Minimal hazard.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

  • pH paper or meter

  • Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).[10]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Isolation & Purification A Dissolve 3-fluoropropanesulfonyl chloride (1.61 g, 10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask. B Cool the flask to 0°C using an ice bath. A->B C Slowly add pyridine (1.2 mL, 15 mmol) to the stirred solution. B->C D Add concentrated ammonia solution (2.5 mL, ~20 mmol) dropwise via addition funnel over 15-20 minutes. C->D E Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F Quench the reaction by adding 1 M HCl (20 mL) to neutralize excess base. E->F G Transfer to a separatory funnel. Separate the organic (DCM) layer. F->G H Wash the organic layer sequentially with: 1. Saturated NaHCO₃ (20 mL) 2. Brine (20 mL) G->H I Dry the organic layer over anhydrous MgSO₄. H->I J Filter to remove the drying agent. I->J K Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product. J->K L Purify by recrystallization (e.g., from ethanol/water) or silica gel column chromatography. K->L M Dry the purified product under vacuum. L->M

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropropanesulfonyl chloride (1.61 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches a stable temperature of 0°C.

  • Base Addition: While stirring, add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Expertise Note: Pyridine acts as a base to neutralize the HCl byproduct, preventing it from reacting with the ammonia nucleophile and driving the reaction forward.[11] Using a slight excess ensures complete neutralization.

  • Nucleophile Addition: Add concentrated aqueous ammonia (28-30%, ~2.5 mL, approx. 20 mmol) dropwise to the reaction mixture over 15-20 minutes using an addition funnel. A white precipitate (ammonium chloride) will form.[7][12] Trustworthiness Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.

  • Work-up - Quenching: Carefully quench the reaction by adding 20 mL of 1 M HCl. This step neutralizes any remaining pyridine and ammonia.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer once more with 15 mL of DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any residual acid) and then with 20 mL of brine (to reduce the amount of water in the organic phase).

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude 3-fluoropropane-1-sulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.[13]

Characterization and Quality Control

The final product should be a white to off-white solid. Purity and identity must be confirmed using standard analytical techniques.[14]

Analysis TechniqueExpected Results for 3-Fluoropropane-1-sulfonamide
¹H NMR (CDCl₃)δ ~4.6 (t, -CH₂F), ~3.3 (t, -SO₂CH₂-), ~2.3 (m, -CH₂CH₂CH₂-), ~4.8 (s, broad, -NH₂)
¹⁹F NMR (CDCl₃)A characteristic triplet corresponding to the fluorine atom.
¹³C NMR (CDCl₃)δ ~80 (d, J=165 Hz, -CH₂F), ~50 (-SO₂CH₂-), ~25 (d, J=20 Hz, -CH₂CH₂F)
FT-IR (KBr, cm⁻¹)~3350 & 3250 (N-H stretch), ~1330 & 1150 (asymmetric and symmetric S=O stretch), ~1050 (C-F stretch)[14]
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Safety and Handling: A Mandate for Diligence

Chemical Hazards:

  • 3-Fluoropropanesulfonyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[8] Reacts with water. Handle only in a well-ventilated fume hood.

  • Ammonia: A concentrated solution is corrosive and toxic upon inhalation.[9][15] It can cause severe respiratory irritation and burns.[10] The reaction is exothermic and can generate pressure if not controlled.

  • Pyridine: Flammable and harmful. It has a strong, unpleasant odor.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant safety goggles at all times.

  • A flame-resistant lab coat is mandatory.

  • Use heavy-duty, chemically resistant gloves (e.g., butyl rubber or thick nitrile).

  • All operations must be performed inside a certified chemical fume hood.[10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[16]

  • Inhalation (Ammonia): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Spills: Neutralize small spills of acid or base appropriately before cleaning. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

References

  • G. Coquerel, "Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides," National Institutes of Health, 2013. [Link]

  • "Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides," ResearchGate, 2022. [Link]

  • "The Synthesis of Functionalised Sulfonamides," CORE, 2015. [Link]

  • D. A. Horton, "Synthesis of Sulfonamides," Royal Society of Chemistry, 2016. [Link]

  • U. Funke et al., "Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides," ResearchGate, 2013. [Link]

  • A. K. Deb, "Recent advances in synthesis of sulfonamides: A review," Chemistry & Biology Interface, 2015. [Link]

  • J. R. Bowser et al., "Preparation of sulfonamides from N-silylamines," National Institutes of Health, 2014. [Link]

  • "Sulfonamide purification process," Google P
  • A. A. El-Emam et al., "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions," Taylor & Francis Online, 2019. [Link]

  • M. S. Ali et al., "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs," National Institutes of Health, 2015. [Link]

  • "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review," Sami Publishing Company, 2024. [Link]

  • "A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents," ScienceDirect, 2024. [Link]

  • M. S. Ali et al., "Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs," ResearchGate, 2015. [Link]

  • S. B. Chaudhari et al., "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields," Oulu University Library, 2024. [Link]

  • "Safety Data Sheet: Ammonium chloride," Carl ROTH, 2021. [Link]

  • M. Irfan et al., "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode," PubMed, 2024. [Link]

  • "What Are The Safety Precautions For Handling Ammonia?," Chemistry For Everyone, 2023. [Link]

  • "3-Fluoropropane-1-sulfonyl chloride," PubChem, Accessed 2024. [Link]

  • A. D. Angeli et al., "Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis," PubMed, 2013. [Link]

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  • "reaction between acyl chlorides and ammonia - addition / elimination," Chemguide. [Link]

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  • "What is the reaction when aqueous ammonia is added to iron III chloride little by little until excess?," Quora, 2018. [Link]

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Application

Application Notes and Protocols: Leveraging 3-Fluoropropane-1-sulfonamide as a Versatile Synthetic Building Block

Authored by: Senior Application Scientist Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Concurrently, the sulfonamide functional group remains a privileged motif, present in a wide array of therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-Fluoropropane-1-sulfonamide, a building block that synergistically combines these two valuable functionalities. We present a framework for its application, grounded in established chemical principles, and provide detailed, actionable protocols for its derivatization.

Introduction: The Strategic Value of Fluorinated Sulfonamides

The 3-fluoropropyl group offers a unique modification to the traditional sulfonamide scaffold. The terminal fluorine atom can serve multiple roles:

  • Metabolic Blocking: The high strength of the C-F bond can prevent metabolism at the propyl terminus.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can subtly influence the acidity of the sulfonamide N-H protons, potentially altering binding interactions and pharmacokinetic properties.

  • Conformational Control: The gauche effect associated with fluorine can influence the conformational preferences of the propyl chain.

  • Novel Binding Interactions: The polarized C-F bond can engage in productive, non-covalent interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.

This guide will explore how to leverage these properties through the synthetic manipulation of the sulfonamide nitrogen.

Physicochemical Properties

A clear understanding of a building block's properties is critical for reaction design and optimization.

PropertyValueSource/Method
Molecular Formula C₃H₈FNO₂SN/A
Molecular Weight 141.16 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Boiling Point Not establishedN/A
Melting Point Not establishedN/A
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and alcohols.Based on functional group analysis

Core Synthetic Transformations

The primary sulfonamide group of 3-Fluoropropane-1-sulfonamide is the principal handle for synthetic elaboration. The acidic N-H protons provide a nucleophilic center for a variety of crucial bond-forming reactions.

Logical Workflow for Derivatization

The following diagram outlines the central synthetic pathways accessible from 3-Fluoropropane-1-sulfonamide.

G cluster_0 Key Synthetic Pathways cluster_1 Resulting Scaffolds A 3-Fluoropropane-1-sulfonamide B Deprotonation (e.g., NaH, K2CO3) A->B Base E Reductive Amination A->E Aldehyde/Ketone, Reductant (e.g., NaBH3CN) C N-Alkylation / N-Arylation B->C R-X (Alkyl/Aryl Halide) D Buchwald-Hartwig Amination B->D Ar-X, Pd Catalyst, Ligand F Secondary Sulfonamides R-NHSO2-(CH2)3-F C->F G Aryl Sulfonamides Ar-NHSO2-(CH2)3-F D->G H N-Alkyl Sulfonamides R'-CH2-NHSO2-(CH2)3-F E->H

Caption: Synthetic pathways from 3-Fluoropropane-1-sulfonamide.

Detailed Experimental Protocols

The following protocols are robust, field-tested procedures adapted for 3-Fluoropropane-1-sulfonamide. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 4.1: N-Alkylation via Williamson Ether Synthesis Analogue

Objective: To synthesize N-alkyl-3-fluoropropane-1-sulfonamides. This reaction is fundamental for attaching the fluorinated sulfonamide motif to various alkyl chains.

Mechanism: The protocol proceeds via an initial deprotonation of the acidic sulfonamide proton by a suitable base, generating a nucleophilic sulfonamide anion. This anion then displaces a halide or other suitable leaving group from an electrophilic alkyl partner in an SN2 reaction. The choice of a polar aprotic solvent like DMF or acetonitrile is crucial as it effectively solvates the counter-ion of the base without quenching the nucleophilicity of the sulfonamide anion.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Fluoropropane-1-sulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Expert Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The cessation of gas evolution is a good visual indicator.

  • Electrophile Addition: Add the desired alkyl halide (R-X, 1.0-1.2 eq) dropwise to the solution.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 4.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Objective: To synthesize N-aryl-3-fluoropropane-1-sulfonamides, a key scaffold in many biologically active compounds.

Mechanism: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the deprotonated sulfonamide, and finally, reductive elimination to form the N-aryl sulfonamide product and regenerate the catalyst. The choice of ligand is critical for the efficiency of the reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine 3-Fluoropropane-1-sulfonamide (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) in a reaction vessel.

    • Trustworthiness: The purity of the catalyst, ligand, and dryness of the solvent are paramount for reproducibility. Using pre-catalysts can often improve results.

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The disappearance of the aryl halide is a reliable indicator of reaction completion.

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel) to isolate the desired N-aryl sulfonamide.

Safety and Handling

  • 3-Fluoropropane-1-sulfonamide: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Sodium hydride is highly flammable and reacts violently with water. Handle only under inert, anhydrous conditions. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

3-Fluoropropane-1-sulfonamide is a high-potential building block for modern synthetic and medicinal chemistry. Its strategic combination of a reactive sulfonamide handle and a metabolically robust, polarity-modulating fluoropropyl chain offers a compelling tool for drug discovery programs. The protocols detailed herein provide a reliable foundation for researchers to begin exploring the rich chemistry of this versatile molecule.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

Method

Methods for the Purification of Crude 3-Fluoropropane-1-sulfonamide

An Application Note and Protocol Guide for Drug Development Professionals Abstract 3-Fluoropropane-1-sulfonamide is a key intermediate in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Drug Development Professionals

Abstract

3-Fluoropropane-1-sulfonamide is a key intermediate in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of a polar sulfonamide group and an electronegative fluorine atom imparts unique physicochemical properties, including high polarity, which can present challenges during purification. This guide provides a comprehensive overview of robust, validated methods for the purification of crude 3-Fluoropropane-1-sulfonamide, designed for researchers, scientists, and drug development professionals. We will explore field-proven protocols for recrystallization and column chromatography, explain the causality behind methodological choices, and detail analytical techniques for purity validation.

Introduction: Understanding 3-Fluoropropane-1-sulfonamide

The successful purification of any compound begins with a thorough understanding of its chemical properties and the likely impurities from its synthesis.

Physicochemical Properties

3-Fluoropropane-1-sulfonamide (C₃H₈FNO₂S) is a relatively small, polar molecule. Its structure, featuring a flexible propyl chain, a hydrogen-bond-donating sulfonamide group, and an electron-withdrawing fluorine atom, dictates its behavior in various purification systems.

PropertyValueSourceSignificance for Purification
Molecular Formula C₃H₈FNO₂S[2]Foundational information for mass-based analytical techniques.
Molecular Weight 141.16 g/mol [2]Essential for calculating molarity and reaction stoichiometry.
Calculated LogP -0.3655[2]Indicates high hydrophilicity, suggesting poor solubility in non-polar organic solvents and good solubility in polar solvents. This is critical for selecting chromatographic and recrystallization systems.
Topological Polar Surface Area (TPSA) 60.16 Ų[2]Quantifies the polar surface, confirming the molecule's high polarity and potential for strong intermolecular interactions (e.g., hydrogen bonding).
Hydrogen Bond Donors 1[2]The -NH₂ group can donate hydrogen bonds, influencing solvent interactions and crystal lattice formation.
Hydrogen Bond Acceptors 2[2]The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors.
Common Synthesis Route & Potential Impurities

Sulfonamides are typically prepared by reacting a sulfonyl chloride with an amine.[3] In the case of 3-Fluoropropane-1-sulfonamide, the synthesis likely involves the reaction of 3-fluoropropanesulfonyl chloride with ammonia or a protected amine source.

Based on this common synthetic pathway, potential impurities may include:

  • Unreacted Starting Materials: Residual 3-fluoropropanesulfonyl chloride.

  • Byproducts: Hydrolysis products of the sulfonyl chloride (e.g., 3-fluoropropanesulfonic acid), or products from side reactions.

  • Residual Solvents: Acetonitrile, Dichloromethane, or other solvents used during the synthesis and workup.[4]

  • Inorganic Salts: Salts formed from the base used to quench HCl produced during the reaction (e.g., triethylamine hydrochloride).[5]

dot graph TD subgraph "Synthetic Origin of Impurities" A["3-Fluoropropanesulfonyl Chloride"] -- "Ammonia / Amine Source" --> B{Reaction Mixture}; C["Solvents (e.g., CH₂Cl₂)" ] --> B; D["Base (e.g., Triethylamine)"] --> B; end

end Caption: Potential impurities in crude 3-Fluoropropane-1-sulfonamide.

Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity. A general workflow involves an initial bulk purification step, followed by a high-resolution polishing step if required, with purity analysis at each stage.

G

Protocol 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for removing insoluble impurities, most soluble impurities, and colored matter. The key is selecting an appropriate solvent system. For polar, fluorinated compounds, this can be challenging due to their unique solubility profiles and the risk of "oiling out".[6][7]

Causality: Solvent Selection

The ideal solvent should:

  • Dissolve the crude product completely at an elevated temperature (near the solvent's boiling point).

  • Dissolve the product sparingly or not at all at low temperatures (0-4 °C).

  • Either dissolve impurities completely at all temperatures or not at all.

  • Have a boiling point lower than the melting point of the compound to prevent oiling out.[7]

  • Be chemically inert with the compound.

Given the high polarity of 3-Fluoropropane-1-sulfonamide, polar solvents are the logical starting point. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) is often effective.

Recommended Solvent Systems for Screening
Solvent SystemTypeRationale
Isopropanol (IPA) / Water Two-SolventIPA is a polar protic solvent likely to dissolve the sulfonamide when hot. Water is a highly polar anti-solvent that can be added to induce crystallization upon cooling.
Ethanol Single-SolventEthanol is a common solvent for recrystallizing sulfonamides.[8] Its polarity is well-suited for this class of compounds.
Ethyl Acetate / Hexanes Two-SolventEthyl acetate has intermediate polarity and may dissolve the compound when hot. Hexanes act as a non-polar anti-solvent. This system is effective for removing both highly polar and non-polar impurities.[4]
Acetone / Water Two-SolventSimilar to IPA/Water, acetone is a strong polar aprotic solvent. Careful addition of water can control the crystallization process.
Step-by-Step Protocol (Two-Solvent System: IPA/Water)
  • Dissolution: Place the crude 3-Fluoropropane-1-sulfonamide (e.g., 5.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulates that would otherwise be trapped in the crystals.

  • Induce Crystallization: To the hot, clear solution, add water dropwise while stirring until the solution just begins to turn persistently cloudy (the cloud point). Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution again. This brings the solution to the exact point of saturation.

  • Crystal Growth: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for forming large, pure crystals by allowing the lattice to form correctly, excluding impurities.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA/water mixture (at the same ratio as the final crystallization medium) to remove any adhering mother liquor. Using a cold solvent minimizes the loss of the purified product.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

When recrystallization fails to provide the desired purity, or for separating closely related impurities, flash column chromatography is the method of choice. For polar compounds, several strategies can be employed.[9][10]

Causality: Stationary and Mobile Phase Selection
  • Normal-Phase Chromatography: This is the most common mode. A polar stationary phase (typically silica gel) is used with a non-polar to moderately polar mobile phase (eluent). Polar compounds like our target will adsorb strongly to the silica and require a more polar eluent to move down the column.[10] Non-polar impurities will elute first.

    • Recommended Eluent System: A gradient of Methanol (MeOH) in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in Hexanes. For highly polar compounds, a DCM/MeOH system is often a good starting point.[11]

  • Reversed-Phase Chromatography: This uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). In this mode, polar compounds have less affinity for the stationary phase and elute earlier than non-polar compounds. This can be advantageous for highly water-soluble compounds.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a variant of normal-phase chromatography that uses a polar stationary phase with a high-organic, aqueous mobile phase. It is particularly effective for separating very polar, water-soluble compounds that are poorly retained in reversed-phase.[12]

Step-by-Step Protocol (Normal-Phase Silica Gel)
  • TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Test various ratios of EtOAc/Hexane or DCM/MeOH. The ideal system will give the target compound a Retention Factor (Rf) of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or 5% EtOAc/Hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or acetone). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation (sharper bands).

  • Elution: Begin eluting with the starting mobile phase. Collect fractions and monitor the separation by TLC. Gradually increase the polarity of the eluent (e.g., from 0% to 5% MeOH in DCM) to elute the target compound. A gradient elution is often more efficient than an isocratic (constant composition) elution for separating compounds with different polarities.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 3-Fluoropropane-1-sulfonamide.

Purity Assessment and Validation

No purification is complete without rigorous analytical validation. A combination of chromatographic and spectroscopic methods should be used to confirm purity and identity.[13]

TechniquePrincipleInformation ObtainedKey Advantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and liquid mobile phase.Retention time (t₋), peak area for quantification, % purity.High sensitivity, excellent for routine quality control, robust and reproducible.[13][14]
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Retention time, quantification, detection of volatile impurities.Excellent for analyzing residual solvents and thermally stable, volatile impurities.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural confirmation, identification of impurities with distinct signals.Provides unambiguous structural information, can detect impurities without a chromophore.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, structural fragmentation patterns.High sensitivity and specificity, often coupled with LC or GC for definitive identification of trace impurities.[14][15]
Protocol: Purity Determination by HPLC

This protocol provides a general starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a sample solution of the purified compound at ~1 mg/mL in a 50:50 water/acetonitrile mixture.

  • Analysis: Inject the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?
  • Reddit r/OrganicChemistry. (2022).
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  • Biosynth. 3-Fluoropropane-1-sulfonamide | 1033906-62-5.
  • BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • ChemScene. 3-Fluoropropane-1-sulfonamide | CAS No. 1033906-62-5.
  • Bowser, J.R., et al. (1983). Preparation of sulfonamides from N-silylamines. J Org Chem. 48, 4111. Sourced via PMC.
  • YMER. (2023).
  • BenchChem.
  • Eersels, J., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines.
  • Wikipedia. Sulfonamide (medicine).
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  • Agilent Technologies. PURITY AND IMPURITY ANALYSIS.
  • Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.

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Application

Topic: A Multi-technique Approach for the Comprehensive Characterization of 3-Fluoropropane-1-sulfonamide

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the analytical techniques essential fo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 3-Fluoropropane-1-sulfonamide. As a fluorinated aliphatic sulfonamide, this compound presents unique analytical features that require a multi-faceted approach to confirm its structure, identity, purity, and quality. This guide moves beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers in pharmaceutical and chemical development. We will cover spectroscopic methods for structural elucidation (NMR, MS, FTIR) and chromatographic and elemental analyses for purity and compositional verification.

Introduction and Physicochemical Profile

3-Fluoropropane-1-sulfonamide is a valuable chemical intermediate, combining the structural motifs of an aliphatic sulfonamide with an organofluorine component. The sulfonamide group is a well-established pharmacophore, while the incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability and binding affinity.[1] Therefore, rigorous analytical characterization is paramount to ensure the material's quality and suitability for downstream applications in drug discovery and materials science.

A successful characterization provides an unambiguous confirmation of the molecular structure and a precise measure of its purity. This involves a synergistic workflow where different analytical techniques provide complementary pieces of information, culminating in a complete profile of the compound.

Table 1: Physicochemical Properties of 3-Fluoropropane-1-sulfonamide

PropertyValueSource
Molecular Formula C₃H₈FNO₂S[2][3]
Molecular Weight 141.16 g/mol [2][3]
Predicted Boiling Point 256.8 ± 42.0 °C[2]
Predicted Density 1.304 ± 0.06 g/cm³[2]
Predicted pKa 10.51 ± 0.60[2]
SMILES O=S(CCCF)(N)=O[3]

The Integrated Analytical Workflow

No single technique can provide a complete picture of a chemical entity. We employ an integrated workflow where spectroscopic and chromatographic methods are used in concert. Spectroscopic techniques are primarily used for structural elucidation, confirming that the correct molecule has been synthesized. Chromatographic and other methods then quantify the purity and verify the elemental composition.

G cluster_synthesis Synthesis & Isolation cluster_characterization Comprehensive Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation Synthesis Synthesized 3-Fluoropropane-1-sulfonamide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Sample MS Mass Spectrometry (LC-MS) Synthesis->MS Sample FTIR FTIR Spectroscopy Synthesis->FTIR Sample HPLC HPLC-UV/DAD Synthesis->HPLC Sample EA Elemental Analysis Synthesis->EA Sample Structure_Confirm Confirmed Molecular Structure NMR->Structure_Confirm Connectivity MS->Structure_Confirm Molecular Ion FTIR->Structure_Confirm Functional Groups Final Fully Characterized Product (Identity, Structure, Purity) Structure_Confirm->Final Purity_Confirm Purity & Elemental Composition Confirmed HPLC->Purity_Confirm Purity Assay EA->Purity_Confirm Elemental Ratio Purity_Confirm->Final

Caption: Integrated workflow for the characterization of 3-Fluoropropane-1-sulfonamide.

Part I: Structural Elucidation

The first objective is to confirm the molecular structure, ensuring all atoms are present and correctly connected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For 3-Fluoropropane-1-sulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, making it a highly sensitive NMR probe.[1][4] The characteristic spin-spin couplings between ¹H, ¹³C, and ¹⁹F nuclei provide definitive proof of the fluoropropyl moiety's connectivity.[5]

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ can be useful for observing the exchangeable N-H protons of the sulfonamide.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to observe single peaks for each unique carbon.

    • A longer acquisition time may be needed due to the lower sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a common fluorine reference standard, such as trifluorotoluene or CFCl₃. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[6]

Expected Results and Interpretation:

  • ¹H NMR: Expect three distinct signals for the aliphatic protons of the propane chain. The protons on the carbon adjacent to the fluorine will appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The protons adjacent to the sulfonyl group will likely be a triplet, and the central methylene protons will be a complex multiplet. The two N-H protons of the sulfonamide group will appear as a broad singlet.

  • ¹³C NMR: Expect three signals corresponding to the three carbon atoms of the propane chain. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in a ¹³C-coupled spectrum.

  • ¹⁹F NMR: A single resonance is expected. In a proton-coupled spectrum, this signal will appear as a triplet due to coupling with the two adjacent protons (²JHF).

Mass Spectrometry (MS)

Expertise & Causality: MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides, typically yielding an abundant protonated molecule [M+H]⁺.[7] Tandem MS (MS/MS) can be used to induce fragmentation, providing confirmation of the structure. A common fragmentation pathway for sulfonamides involves the loss of SO₂.[8]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an LC system coupled to a mass spectrometer with an ESI source.

  • LC Method (for separation prior to MS):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.

    • Flow Rate: 1.0 mL/min.

  • MS Acquisition:

    • Mode: Positive Ion Electrospray (ESI+).

    • Scan Range: m/z 50-500.

    • Collision-Induced Dissociation (CID): If using MS/MS, select the [M+H]⁺ ion and apply collision energy to induce fragmentation.

Expected Results and Interpretation:

  • Full Scan MS: The primary peak should correspond to the protonated molecule [M+H]⁺ at m/z 142.16.

  • MS/MS Fragmentation: Key fragment ions would confirm the structure, such as ions corresponding to the loss of the sulfonamide group or cleavage of the propyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a molecular fingerprint. For this molecule, we can confirm the presence of the N-H and S=O bonds of the sulfonamide group and the C-F bond.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

Expected Results and Interpretation:

Table 2: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Source
N-H (Sulfonamide)Stretching3350 - 3140[9]
C-H (Aliphatic)Stretching2960 - 2850
S=O (Sulfonamide)Asymmetric Stretching1320 - 1310[9]
S=O (Sulfonamide)Symmetric Stretching1170 - 1145[9][10]
C-F (Alkyl Fluoride)Stretching1150 - 1000

The presence of strong bands in these regions provides excellent evidence for the key functional groups within the molecule.[11][12]

Part II: Purity and Compositional Analysis

Once the structure is confirmed, the next step is to determine the purity of the bulk material and verify its elemental composition.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[13] A reversed-phase method is ideal for separating 3-Fluoropropane-1-sulfonamide from potential non-polar or more polar impurities. A Diode Array Detector (DAD) or UV detector is used for quantification, as the sulfonamide moiety contains a chromophore. The method must be validated to ensure it is accurate, precise, and specific.[14][15]

Protocol: Reversed-Phase HPLC with UV Detection

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Thoroughly degas both mobile phases.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm.[16]

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute all components, and then return to initial conditions to re-equilibrate.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile/water) to a known concentration (e.g., 0.5 mg/mL).[16]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness - System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>2000).

Elemental Analysis

Expertise & Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental technique for confirming the empirical formula. The experimentally determined percentages must agree with the theoretical values calculated from the molecular formula (C₃H₈FNO₂S) to within a narrow margin (typically ±0.4%).

Protocol:

  • Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) for analysis.

  • Instrumentation: A dedicated C, H, N, S combustion analyzer.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Expected Results:

Table 3: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %
Carbon (C)25.52(To be determined)
Hydrogen (H)5.71(To be determined)
Nitrogen (N)9.92(To be determined)
Sulfur (S)22.72(To be determined)

Conclusion

The comprehensive characterization of 3-Fluoropropane-1-sulfonamide is achieved through the logical and synergistic application of multiple analytical techniques. NMR, MS, and FTIR spectroscopy work in concert to provide an unambiguous confirmation of the molecular structure. Subsequently, HPLC and elemental analysis provide quantitative data on the compound's purity and elemental composition. Following these detailed protocols will ensure a robust and reliable characterization, providing researchers and developers with the high-quality data necessary for their work.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with applic
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  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

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  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • Analysis of sulfonamides. Slideshare. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

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  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

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  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

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Method

Application Note: Ultrasensitive Quantification of Sulfonamides in Complex Matrices using HPLC with Pre-Column Derivatization and Fluorescence Detection

Abstract This application note details a robust and highly sensitive method for the simultaneous determination of multiple sulfonamide (SA) residues using High-Performance Liquid Chromatography with Fluorescence Detectio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly sensitive method for the simultaneous determination of multiple sulfonamide (SA) residues using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Due to their limited native fluorescence, a pre-column derivatization step with fluorescamine is employed to yield intensely fluorescent products, enabling quantification at trace levels. The protocol covers sample extraction from complex matrices, derivatization, chromatographic separation, and method validation principles based on ICH guidelines. This method is demonstrated to be selective, reliable, and suitable for routine analysis in food safety, environmental monitoring, and pharmaceutical quality control.

Introduction and Scientific Principle

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1] Their extensive use raises concerns about the potential for residues in food products of animal origin and the environment, which can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria.[1][2] Consequently, sensitive and reliable analytical methods are required for monitoring SA levels to ensure consumer safety and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but sulfonamides lack a native chromophore or fluorophore strong enough for trace-level detection by common UV or fluorescence detectors. To overcome this, this method utilizes a chemical derivatization strategy.

The Causality Behind Derivatization: The core of this method lies in the reaction between the primary aromatic amine group of the sulfonamide molecule and fluorescamine. Fluorescamine itself is non-fluorescent but reacts almost instantaneously with primary amines at a slightly alkaline pH to form a highly fluorescent pyrrolinone product.[3][4] This reaction is specific to primary amines, imparting a high degree of selectivity to the method.[1] The resulting derivative possesses a conjugated, planar structure that exhibits strong fluorescence, dramatically lowering the limits of detection compared to traditional UV-based methods.[3]

Derivatization Mechanism: Sulfonamide and Fluorescamine

The derivatization reaction is a critical step that converts the non-fluorescent analyte into a fluorescent one. The primary amine of the sulfonamide acts as a nucleophile, attacking the spiro-lactone ring of the fluorescamine molecule. This leads to a ring-opening cascade, ultimately forming a stable, intensely fluorescent pyrrolinone derivative. The reaction is conducted in an alkaline-buffered medium to ensure the amine group is deprotonated and thus sufficiently nucleophilic.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Sulfonamide Sulfonamide (R-NH₂) Primary Amine Product Pyrrolinone Derivative (Highly Fluorescent) Sulfonamide->Product + Fluorescamine Fluorescamine (Non-fluorescent) Fluorescamine->Product Conditions Borate Buffer (pH 9.0) Acetone/Acetonitrile Solvent Rapid Reaction (< 1 min) Conditions->Product Governs Reaction

Figure 1: Conceptual diagram of the pre-column derivatization reaction.

Experimental Workflow

The overall analytical procedure follows a systematic workflow designed to ensure accuracy and reproducibility, from sample receipt to final data analysis.

Figure 2: High-level experimental workflow for sulfonamide analysis.

Materials and Methods

Reagents and Standards
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Acetone (HPLC Grade).

  • Reagents: Formic acid, Ammonium acetate, Sodium acetate, Boric acid, Sodium hydroxide, Ethylenediaminetetraacetic acid (EDTA).

  • Derivatization Agent: Fluorescamine (Sigma-Aldrich, F9015 or equivalent), prepared as a 0.2% solution in anhydrous acetone.[2][5] This solution should be prepared fresh and protected from moisture.[5]

  • Standards: Certified reference standards of Sulfadiazine, Sulfamethazine, Sulfamethoxazole, and other relevant sulfonamides.

  • Water: Deionized water (18.2 MΩ·cm).

Instrumentation
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, column thermostat, and fluorescence detector (FLD).

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 75 mm, 3.5 µm) or equivalent reversed-phase column.[1]

  • Solid-Phase Extraction (SPE): Strong cation exchange (Strata-SCX) cartridges or QuEChERS dSPE kits are recommended for sample clean-up.[1][6]

Detailed Protocols

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each sulfonamide standard into separate 10 mL volumetric flasks and dissolve in methanol. Store at 4°C.

  • Working Standard Mixture (10 µg/mL): Dilute the stock solutions in a 50:50 mixture of acetonitrile and water to create a mixed working standard.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 1000 ng/mL) by serially diluting the working standard mixture with the mobile phase.

Sample Preparation (Example: Animal Tissue)

This protocol is a general guideline and should be optimized for the specific matrix.

  • Homogenization: Homogenize a representative sample of the tissue (e.g., chicken muscle, bovine liver).[1][7]

  • Extraction: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile.[7]

  • Shake & Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up: Transfer the acetonitrile supernatant to a dSPE tube containing magnesium sulfate and C18 sorbent (as found in many QuEChERS kits).[1]

  • Vortex & Centrifuge: Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Evaporation & Reconstitution: Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.[8]

Pre-Column Derivatization Protocol
  • To 200 µL of the reconstituted sample extract or calibration standard in an autosampler vial, add 600 µL of 0.1 M Borate Buffer (pH 9.0).

  • Vortex the vial and add 200 µL of the 0.2% fluorescamine solution.

  • Vortex immediately for 15 seconds. The reaction is nearly instantaneous.

  • Allow the mixture to stand for at least 15 minutes in the dark at room temperature before injection.[6]

HPLC-FLD Method Protocol

The separation of the derivatized sulfonamides is achieved using a reversed-phase C18 column with a gradient elution.

ParameterSettingRationale for Selection
Analytical Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)C18 provides excellent hydrophobic retention for the derivatized SAs.[2][9]
Mobile Phase A 0.08% Acetic Acid in WaterProvides acidic pH to ensure good peak shape for the analytes.[10]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)Strong organic solvents to elute the moderately polar derivatives.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
FLD Wavelengths Excitation: 406 nmEmission: 496 nmThese wavelengths correspond to the excitation and emission maxima of the fluorescamine-sulfonamide derivative, ensuring maximum sensitivity.[1]
Gradient Program 0-2 min: 30% B2-12 min: 30-80% B12-15 min: 80% B15.1-18 min: 30% BThe gradient allows for the effective separation of multiple sulfonamides with varying polarities within a reasonable run time.

Method Validation and Trustworthiness

To be considered trustworthy, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12][13] This ensures the procedure is suitable for its intended purpose.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks in blank matrix samples at the retention times of the target sulfonamides.

  • Linearity: The method demonstrates excellent linearity over the tested concentration range, with correlation coefficients (R²) consistently >0.995 for all analytes.[6]

  • Accuracy & Precision: Accuracy (recovery) and precision (repeatability and reproducibility) are assessed by analyzing spiked blank matrix samples at multiple concentration levels.[6]

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte that can be reliably detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Table 1: Typical Method Performance Data

AnalyteLinearity Range (ng/mL)Recovery (%)RSD (%) (n=6)LOD (µg/kg)LOQ (µg/kg)
Sulfadiazine50-10000.99891.54.53542
Sulfamethazine50-10000.99995.23.83845
Sulfamethoxazole50-10000.99788.75.14150
Note: Data are representative examples based on published literature and serve for illustrative purposes.[2][6]

Conclusion

The HPLC-FLD method with pre-column fluorescamine derivatization presented here is a powerful tool for the sensitive and selective quantification of sulfonamide residues. By explaining the causality behind key steps—such as the choice of derivatization agent and chromatographic conditions—this note provides a self-validating framework for researchers. The protocol is robust, reproducible, and can be adapted for various complex matrices, making it highly valuable for regulatory monitoring and research in the pharmaceutical and food safety sectors.

References

  • Castell, J.V., & Ballesteros, R. (1987). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry.
  • Mitrowska, K., & Posyniak, A. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • ResearchGate. (2014). What is the reaction mechanism between fluorescamine and primary amines? ResearchGate. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • ResearchGate. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. Available at: [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available at: [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC.
  • ResearchGate. (n.d.). Reaction of fluorescamine and primary amino groups. ResearchGate. Available at: [Link]

  • Interchim. (n.d.). Fluorescamine. Interchim. Available at: [Link]

  • Pule, B.O., Mmualefe, L.C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. Available at: [Link]

  • Goren, A.C., et al. (2014). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent.
  • Tölgyesi, Á., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute. Available at: [Link]

  • Kwiecień, A., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • ResearchGate. (2019). (PDF) Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2018). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. National Institutes of Health. Available at: [Link]

  • MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Direct Synthesis of Sulfonamides from Thiols

Introduction The sulfonamide functional group (—SO₂NR₂) is a cornerstone of modern medicinal chemistry and a prevalent motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] From the revolutiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group (—SO₂NR₂) is a cornerstone of modern medicinal chemistry and a prevalent motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] From the revolutionary discovery of prontosil, the first sulfa drug, to contemporary treatments for a wide range of conditions, the sulfonamide moiety imparts critical properties, including metabolic stability, enhanced crystallinity, and potent biological activity.[1][3]

Traditionally, the synthesis of sulfonamides relies on the reaction of a primary or secondary amine with a pre-synthesized sulfonyl chloride (R—SO₂Cl).[2][4][5] However, this classical approach has limitations. Many sulfonyl chlorides are not commercially available, can be toxic or unstable, and their preparation often requires harsh oxidizing and chlorinating agents, such as bubbling chlorine gas through an acidic mixture.[1][2][4]

This guide details a more direct, efficient, and often more environmentally benign strategy: the one-pot synthesis of sulfonamides directly from thiols. Given the broad commercial availability and structural diversity of thiols, this approach offers a streamlined and versatile alternative to classical methods. The core of this strategy involves the in situ oxidative chlorination of a thiol to a sulfonyl chloride intermediate, which is immediately trapped by an amine present in the same reaction vessel. This avoids the isolation of the often-sensitive sulfonyl chloride intermediate and aligns with the principles of green chemistry by reducing steps and waste.[6][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles and detailed, field-proven protocols for several robust methodologies.

Core Principles and Mechanistic Overview

The direct conversion of a thiol to a sulfonamide is a tandem oxidation-amination process. The overall transformation can be summarized as:

R-SH + 2 R'R"NH + [Oxidizing/Chlorinating Agents] → R-SO₂NR'R" + Byproducts

The critical step is the oxidative conversion of the thiol (oxidation state -2) to the sulfonyl chloride (oxidation state +6). While the precise mechanisms can be complex and vary with the reagent system, a generally accepted pathway for many chemical oxidants involves the initial formation of a disulfide intermediate.[2][8] This disulfide is then subjected to further oxidation and chlorination to yield the sulfonyl chloride.

Kinetic experiments in electrochemical systems have shown that the thiol is rapidly converted to the corresponding disulfide within the first seconds of the reaction.[2] This disulfide then serves as the substrate for the subsequent oxidative cleavage and chlorination steps that lead to the formation of the sulfonyl chloride.

Below is a generalized workflow illustrating this transformation.

Caption: General workflow for one-pot sulfonamide synthesis from thiols.

Methodologies and Experimental Protocols

Several effective systems have been developed for this transformation. We present three distinct, reliable, and scalable methods, each with unique advantages.

Method A: Hydrogen Peroxide & Thionyl Chloride (H₂O₂/SOCl₂) System

This method, pioneered by Bahrami, Khodaei, and Soheilizad, is exceptionally fast, cost-effective, and utilizes readily available reagents.[8][9][10] The combination of H₂O₂ and SOCl₂ creates a highly reactive system that converts a wide range of thiols to sulfonyl chlorides in minutes at room temperature.[8][10]

Causality and Insights: Hydrogen peroxide serves as the primary oxidant, while thionyl chloride acts as both a chlorinating agent and an activator. The reaction is often complete in under five minutes, making it highly efficient. The use of pyridine is crucial as it acts as a base to neutralize the HCl generated during the amination step, driving the reaction to completion.[8]

Protocol A: One-Pot Synthesis of Sulfonamides using H₂O₂/SOCl₂
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 mmol) and the desired amine (1.0 mmol).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂; 3.0 mmol) to the mixture.

  • Initiation: Cool the flask in an ice-water bath (0 °C). Slowly add thionyl chloride (SOCl₂; 1.0 mmol) dropwise to the stirred mixture.

  • Base Addition: After the addition of SOCl₂, add pyridine (0.5 mL) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically very fast; monitor its completion by Thin Layer Chromatography (TLC) (usually < 10 minutes).

  • Workup: Upon completion, add water (10 mL) to the flask and extract the mixture with dichloromethane (CH₂Cl₂; 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.[1]

ReagentMolar Eq.Quantity (for 1 mmol scale)Purpose
Thiol1.01.0 mmolStarting Material
Amine1.01.0 mmolNucleophile
30% H₂O₂ (aq)3.0~0.34 mLOxidant
Thionyl Chloride (SOCl₂)1.0~0.073 mLChlorinating Agent/Activator
Pyridine-0.5 mLBase (HCl Scavenger)

Safety: Thionyl chloride is corrosive and reacts violently with water. Hydrogen peroxide is a strong oxidant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Method B: N-Halo Reagent Oxidative Chlorination

N-halo reagents like N-Chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA), and Sodium dichloroisocyanurate (NaDCC) are versatile, solid, and easy-to-handle oxidants for this transformation.[1][11][12][13] These methods are often considered "greener" as they avoid highly corrosive reagents and can sometimes be performed in more sustainable solvents like water or ethanol.[11][14]

Causality and Insights: These reagents function as sources of electrophilic chlorine ("Cl⁺"). A chloride salt, such as tetrabutylammonium chloride (Bu₄NCl) or benzyltrimethylammonium chloride (BnMe₃NCl), is often added as a phase-transfer catalyst and a source of nucleophilic chloride to facilitate the formation of the sulfonyl chloride.[1][4] The choice of N-halo reagent can be tailored to the specific substrate and desired reaction conditions. TCCA, for instance, is a very efficient, high-chlorine-content reagent.[4][12] NaDCC is highly water-soluble, making it suitable for aqueous-based green chemistry protocols.[11]

Caption: Two-step, one-pot process using an N-halo reagent system.

Protocol B: One-Pot Synthesis using N-Chlorosuccinimide (NCS)
  • Reaction Setup: To a stirred mixture of the thiol (1.0 mmol), tetrabutylammonium chloride (Bu₄NCl; 4.0 mmol), and water (2.5 mmol, ~45 µL) in acetonitrile (MeCN; 5 mL) at 0 °C, add N-chlorosuccinimide (NCS; 3.0 mmol) as a solid in portions over 1-2 minutes.[1]

  • Intermediate Formation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sulfonyl chloride intermediate.

  • Amination: Add the desired amine (4.0 mmol) to the reaction mixture. If using a salt of the amine, an additional base like triethylamine may be required.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with dichloromethane (15 mL) and wash with water (5 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1] The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

ReagentMolar Eq.Quantity (for 1 mmol scale)Purpose
Thiol1.01.0 mmolStarting Material
N-Chlorosuccinimide (NCS)3.03.0 mmolOxidant/"Cl⁺" Source
Tetrabutylammonium Chloride4.04.0 mmolPhase Transfer Catalyst/Cl⁻ Source
Water2.52.5 mmolCo-reagent
Amine4.04.0 mmolNucleophile/Base
Acetonitrile (MeCN)-5 mLSolvent
Method C: Electrochemical Synthesis

As a modern and exceptionally green approach, electrochemical synthesis enables the oxidative coupling of thiols and amines using electricity as the sole "reagent," completely avoiding chemical oxidants.[2][3][15] This method, demonstrated by Laudadio and colleagues, forms hydrogen gas as the only benign byproduct at the cathode.[2]

Causality and Insights: The reaction proceeds through anodic oxidation. The thiol is first oxidized at the anode to form the disulfide.[2] Concurrently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to ultimately form the sulfonamide after further oxidation steps.[16] The reaction is conducted in a simple undivided electrochemical cell using inexpensive graphite and stainless steel electrodes. The presence of aqueous acid (HCl) is critical for achieving high yields.[2]

Protocol C: Electrochemical Oxidative Coupling
  • Electrolyte Solution: Prepare the electrolyte solution by mixing acetonitrile (CH₃CN) and 0.3 M aqueous hydrochloric acid (HCl) in a 3:1 (v/v) ratio.

  • Reaction Setup: In an undivided electrochemical cell (e.g., a simple beaker) equipped with a graphite plate anode and a stainless steel plate cathode, add the thiol (2.0 mmol), the amine (3.0 mmol), and tetramethylammonium tetrafluoroborate (Me₄NBF₄; 0.2 mmol) as a supporting electrolyte.

  • Electrolysis: Add the electrolyte solution (20 mL) to the cell and begin stirring. Apply a constant current (e.g., 20-40 mA, current density should be optimized) to the system. The reaction can be run in batch mode or, for improved efficiency and scalability, in a microflow reactor.[2]

  • Reaction: Continue the electrolysis for the required time (can be as short as 5 minutes in a flow reactor or several hours in batch mode), monitoring by TLC or LC-MS.[2]

  • Workup: After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reagent/ComponentMolar Eq.Quantity (for 2 mmol scale)Purpose
Thiol1.02.0 mmolStarting Material
Amine1.53.0 mmolNucleophile
Me₄NBF₄0.10.2 mmolSupporting Electrolyte
CH₃CN / 0.3 M HCl (3:1)-20 mLSolvent/Electrolyte Medium
Graphite Anode-1Electrode (Oxidation)
Stainless Steel Cathode-1Electrode (Reduction)

Comparative Summary of Methodologies

FeatureMethod A (H₂O₂/SOCl₂)Method B (N-Halo Reagents)Method C (Electrochemical)
Primary Reagents H₂O₂, SOCl₂, PyridineNCS/TCCA/NaDCC, R₄NClElectricity, Me₄NBF₄, HCl
Reaction Time Very Fast (< 10 min)Moderate (0.5 - 3 h)Fast (5 min in flow) to Moderate
Temperature 0 °C to Room Temp0 °C to Room TempRoom Temperature
Key Advantages Extremely rapid, low-cost reagents, high yields.[8][10]Mild conditions, easy-to-handle solid reagents, "green" options.[1][11]No chemical oxidant, benign byproduct (H₂), high atom economy, scalable.[2][15]
Considerations Uses corrosive SOCl₂, exothermic.Stoichiometric amounts of halo-reagents generate waste.Requires electrochemical equipment, optimization of current/voltage.

Conclusion

The direct synthesis of sulfonamides from thiols represents a significant advancement over classical methods, offering greater efficiency, milder conditions, and access to a broad range of chemical diversity. The methodologies presented here—from the rapid and economical H₂O₂/SOCl₂ system to the versatile N-halo reagents and the modern, sustainable electrochemical approach—provide researchers with a powerful toolkit for pharmaceutical discovery and development. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, scientists can streamline the synthesis of this vital functional group, accelerating research and contributing to the development of novel chemical entities.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. [Link][8][10]

  • Contreras-López, C., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. [Link][11][14]

  • Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. (2007). Synthetic Communications, 37(12). [Link][4][12]

  • Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. (2007). Taylor & Francis Online. [Link]

  • One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. (n.d.). ResearchGate. [Link]

  • Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. (n.d.). Organic Chemistry Portal. [Link]

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link][2][3][15]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link][9]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides | Request PDF. (n.d.). ResearchGate. [Link]

  • Cuccu, F., & Porcheddu, A. (2024). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry, 26(6), 2684–2691. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (n.d.). RSC Publishing. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances, 11(52), 32981–33003. [Link]

  • Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). (n.d.). ResearchGate. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). Molecules, 24(2), 269. [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). American Chemical Society. [Link]

  • Oxidative chlorination mechanism (sulfide to sulfonyl chloride). (2012). Chemistry Stack Exchange. [Link]

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis | Request PDF. (n.d.). ResearchGate. [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Performance Analytics. (2019). Scinapse. [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. (2019). ACS Publications. [Link]

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Method

Application Notes and Protocols: 3-Fluoropropane-1-sulfonamide in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Fluoropropane-1-sulfonamide is a fluorinated aliphatic sulfonamide with potential applications as a versatile building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropropane-1-sulfonamide is a fluorinated aliphatic sulfonamide with potential applications as a versatile building block in the synthesis of novel heterocyclic compounds. The presence of a terminal fluorine atom on the propyl chain introduces a unique reactive handle that can be exploited for intramolecular cyclization reactions, leading to the formation of various saturated nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive overview of the potential synthetic utility of 3-fluoropropane-1-sulfonamide, focusing on the strategic application of its constituent functional groups to construct valuable heterocyclic scaffolds, particularly γ-sultams. Detailed mechanistic insights and adaptable, field-proven protocols for key transformations are presented to empower researchers in the exploration of this promising synthetic intermediate.

Introduction: The Synthetic Potential of 3-Fluoropropane-1-sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[5] 3-Fluoropropane-1-sulfonamide (Figure 1) merges these two key features, offering a unique scaffold for the synthesis of novel heterocyclic compounds.

While direct literature on the extensive use of 3-fluoropropane-1-sulfonamide in heterocyclic synthesis is emerging, its structure suggests significant potential. The primary sulfonamide group provides a nucleophilic nitrogen atom after deprotonation, and the 3-fluoropropyl chain presents a reactive electrophilic site. This arrangement is ideal for intramolecular reactions to form cyclic structures. This document will explore the application of this reagent in the synthesis of heterocyclic compounds, with a particular focus on the formation of γ-sultams, which are cyclic sulfonamides.[6]

Figure 1. Chemical Structure of 3-Fluoropropane-1-sulfonamide.
PropertyValue
CAS Number 1033906-62-5[7]
Molecular Formula C₃H₈FNO₂S[8]
Molecular Weight 141.17 g/mol [7]
SMILES C(CF)CS(=O)(=O)N[7]

Core Synthetic Strategy: Intramolecular Cyclization to γ-Sultams

The most direct application of 3-fluoropropane-1-sulfonamide in heterocyclic synthesis is its conversion to a γ-sultam, a five-membered cyclic sulfonamide. This transformation hinges on an intramolecular nucleophilic substitution reaction, where the sulfonamide nitrogen acts as the nucleophile and the carbon bearing the fluorine atom is the electrophilic center. The fluorine atom serves as a leaving group, facilitated by its electron-withdrawing nature.

Mechanistic Rationale

The synthesis of γ-sultams from 3-fluoropropane-1-sulfonamide is predicated on a two-step sequence:

  • N-Alkylation or N-Arylation: The primary sulfonamide is first functionalized by attaching a desired substituent (R-group) to the nitrogen atom. This is a crucial step as the nature of the R-group can influence the subsequent cyclization and the properties of the final heterocyclic product. Standard N-alkylation or N-acylation procedures can be employed.[9][10][11]

  • Intramolecular Cyclization: The N-substituted 3-fluoropropane-1-sulfonamide is then treated with a suitable base to deprotonate the sulfonamide nitrogen, rendering it nucleophilic. The resulting anion attacks the carbon atom bonded to the fluorine, leading to the displacement of the fluoride ion and the formation of the five-membered sultam ring. This type of carbanion-mediated sulfonamide intramolecular cyclization is a known method for sultam synthesis.[6][12]

The overall synthetic workflow can be visualized as follows:

G start 3-Fluoropropane-1-sulfonamide step1 N-Alkylation / N-Arylation (R-X, Base) start->step1 intermediate N-Substituted-3-fluoropropane- 1-sulfonamide step1->intermediate step2 Intramolecular Cyclization (Strong Base) intermediate->step2 product N-Substituted-γ-sultam step2->product

Diagram 1. General workflow for the synthesis of γ-sultams.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the key steps in the synthesis of γ-sultams from 3-fluoropropane-1-sulfonamide.

Protocol 1: N-Alkylation of 3-Fluoropropane-1-sulfonamide

This protocol describes a general procedure for the N-alkylation of 3-fluoropropane-1-sulfonamide using an alkyl halide. The choice of base and solvent is critical and may require optimization depending on the specific alkylating agent used.[13]

Materials:

  • 3-Fluoropropane-1-sulfonamide

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoropropane-1-sulfonamide (1.0 eq.), cesium carbonate (2.0 eq.), and anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the sulfonamide.

  • Stirring: Stir the suspension at room temperature for 15-20 minutes to ensure good mixing.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated-3-fluoropropane-1-sulfonamide.

Data Presentation: Representative Reaction Conditions for N-Alkylation

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Expected Yield
1Benzyl bromideCs₂CO₃DMF706Good to Excellent
2Methyl iodideK₂CO₃CH₃CN608Good
3Ethyl bromoacetateCs₂CO₃DMF6510Moderate to Good
Protocol 2: Intramolecular Cyclization to N-Substituted-γ-sultams

This protocol details the base-mediated intramolecular cyclization of an N-substituted-3-fluoropropane-1-sulfonamide to the corresponding γ-sultam. The use of a strong, non-nucleophilic base is essential to promote deprotonation of the sulfonamide without competing side reactions.

Materials:

  • N-substituted-3-fluoropropane-1-sulfonamide (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of the N-substituted-3-fluoropropane-1-sulfonamide (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Carefully add sodium hydride (1.5 eq.) portion-wise to the stirred solution. Alternatively, a solution of LiHMDS (1.5 eq.) in THF can be added dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-γ-sultam.

G cluster_alkylation Protocol 1: N-Alkylation cluster_cyclization Protocol 2: Intramolecular Cyclization A1 Dissolve 3-fluoropropane-1-sulfonamide and base in anhydrous solvent A2 Add alkyl halide A1->A2 A3 Heat and monitor reaction A2->A3 A4 Workup and purification A3->A4 C1 Dissolve N-substituted sulfonamide in anhydrous THF A4->C1 N-substituted intermediate C2 Cool to 0 °C and add strong base C1->C2 C3 Warm to RT and stir C2->C3 C4 Quench, workup, and purify C3->C4

Diagram 2. Experimental workflow for the two-step synthesis of γ-sultams.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • Strong bases like sodium hydride and LiHMDS are highly reactive and should be handled under an inert atmosphere with caution. Sodium hydride reacts violently with water.

  • Anhydrous solvents are flammable and require careful handling.

Conclusion and Future Outlook

3-Fluoropropane-1-sulfonamide represents a promising, yet underexplored, building block for the synthesis of fluorinated heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for the synthesis of N-substituted-γ-sultams through a reliable two-step sequence of N-alkylation and intramolecular cyclization. These methods are adaptable and can likely be extended to a variety of substrates, paving the way for the creation of diverse libraries of heterocyclic compounds for screening in drug discovery and materials science. Further research into alternative cyclization strategies, such as transition-metal-catalyzed reactions, could further expand the synthetic utility of this versatile reagent.

References

  • Lai, Z., Wang, C., Li, J., & Cui, S. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles. Organic Letters, 22(5), 2017-2021.
  • Curran, D. P., & Sun, S. (2006). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 2, 14.
  • Gazizov, A. S., Smolobochkin, A. V., Anikina, E. A., Voronina, J. K., Burilov, A. R., & Pudovik, M. A. (2017). Acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides as a novel approach to the 1-sulfonyl-2-arylpyrrolidines.
  • Larsson, U., & Bäckvall, J. E. (2006). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 4(20), 3746-3749.
  • Snyder, K. M. (2018). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
  • Borodin, I. O., Zaika, Y. O., Brovarets, V. S., Doroshenko, I. O., & Vashchenko, B. V. (2021). Synthesis of fused γ‐sultams by carbanion‐mediated sulfonamide intramolecular cyclization. Chemistry of Heterocyclic Compounds, 57(5), 453-466.
  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 15(7), 1798-1827.
  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]

  • Gommenginger, C., Zheng, Y., Maccarone, D., Ciofini, I., & Miesch, L. (2023). TBAF-promoted carbanion-mediated sulfonamide cyclization of CF3-substituted N-allenamides: an access to fluorinated γ-sultams. Organic Chemistry Frontiers, 10(16), 4055-4060.
  • Zhabanov, A. A., et al. (2024). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130725.
  • Maresca, A., et al. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Retrieved from [Link]

  • Reddy, C. S., et al. (2020). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Rasayan Journal of Chemistry, 13(1), 435-443.
  • Oudaha, K. H., Najma, M. A. A., Roomi, A. B., Al-saidy, H. A., & Fadi, M. (2022). The recent progress of sulfonamide in medicinal chemistry. Journal of Medicinal and Chemical Sciences, 5(4), 543-554.
  • Shcherbakov, D. N., & Shcherbakova, E. S. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9003.
  • Al-Masoudi, N. A. (2022). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry, 10, 965581.
  • Mohsein, H. F., Majeed, N. S., & Al-Ameerhelal, T. A. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology, 12(8), 3763-3768.
  • Stanley, H., Tews, A., Geoghegan, K., & Evans, P. (2020). Intramolecular Heck Reactions of Cyclic Sulfonamides: Regiochemical Trends and Reductive Cleavage. European Journal of Organic Chemistry, 2020(34), 5543-5551.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonylation of Low-Reactivity Amines

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sulfonylation of sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the sulfonylation of sterically hindered, electron-deficient, or otherwise low-reactivity amines. Instead of a simple list of steps, this resource provides in-depth troubleshooting strategies, explains the chemical principles behind them, and offers validated protocols to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my amine unreactive towards the sulfonyl chloride?

The reactivity of an amine in a sulfonylation reaction is primarily dictated by its nucleophilicity. Two main factors can significantly reduce this:

  • Electronic Effects: Electron-withdrawing groups on or near the amine nitrogen decrease its electron density, making it a weaker nucleophile. A classic example is the low reactivity of anilines substituted with nitro or multiple halide groups.

  • Steric Hindrance: Bulky substituents on the amine or near the nitrogen atom can physically block the approach of the electrophilic sulfonyl chloride, slowing down or preventing the reaction.[1] Secondary amines are generally less reactive than primary amines for this reason.[2][3]

Q2: My reaction has been running for 24 hours with no product formation. What are the first things I should check?

When a reaction fails to proceed, the issue often lies with the reagents or conditions.

  • Check the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids.[1][4] Always use a fresh bottle or a recently purified reagent. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial.[1][5]

  • Evaluate the Base: The base neutralizes the HCl generated during the reaction.[6] For unreactive amines, a standard base like triethylamine may not be sufficient to drive the reaction to completion. The choice of base is critical and can be a powerful tool for optimization.[1]

  • Confirm Amine Purity: Ensure the starting amine is pure and free of contaminants that might interfere with the reaction.

Q3: What is di-sulfonylation, and how can I prevent it with my primary amine?

Di-sulfonylation is a common side reaction where a primary amine reacts with two equivalents of sulfonyl chloride.[6] After the first sulfonylation, the resulting mono-sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a sulfonamide anion that attacks a second molecule of sulfonyl chloride.[6]

To prevent this:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.[5]

  • Slow Addition: Add the sulfonyl chloride dropwise to the amine solution at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[6]

  • Lower the Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of the second sulfonylation.[4][6]

Troubleshooting Guide: From Stalled Reactions to Optimized Yields

This section provides a systematic approach to diagnosing and solving common issues encountered during the sulfonylation of challenging amine substrates.

ProblemProbable CauseRecommended Solution(s)
Low to No Product Formation 1. Low Amine Nucleophilicity: The amine is electronically poor or sterically hindered.[1][4]A. Modify Reaction Conditions: Increase the reaction temperature or switch to a higher-boiling aprotic solvent like DMF or DMSO. Microwave-assisted synthesis can also be highly effective.[1]B. Activate the Sulfonyl Chloride with a Catalyst: Introduce a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is much more susceptible to attack by the weakly nucleophilic amine.[7][8][9]
2. Sulfonyl Chloride Decomposition: The reagent has hydrolyzed to sulfonic acid due to moisture.[1][4]Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][5]
3. Inappropriate Base: The base used (e.g., triethylamine) is not strong enough or is sterically hindered.For weakly nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[1] Alternatively, using DMAP as a catalyst often circumvents the need for a strong base.[7]
Formation of Multiple Side Products 1. Di-sulfonylation of Primary Amine: The mono-sulfonamide product is reacting further.[6]Use a slight excess of the primary amine (1.1-1.5 eq), add the sulfonyl chloride slowly at 0 °C, and use a weaker or sterically hindered base like pyridine or 2,6-lutidine to minimize deprotonation of the product.[6]
2. Sulfonic Acid Formation: A significant polar byproduct is observed, indicating hydrolysis of the sulfonyl chloride.[5]Rigorously exclude water from the reaction. Use anhydrous solvents, oven-dried glassware, and maintain an inert atmosphere.[5]
Reaction Fails with Complex Substrates 1. Functional Group Incompatibility: Standard conditions are too harsh for other functional groups in the molecule.A. Use Lewis Acid Catalysis: Mild Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate sulfonyl fluorides (which are more stable than chlorides) for reaction with amines under mild conditions.[10]B. Explore Alternative Methods: For complex syntheses, consider modern, milder sulfonylation protocols such as palladium-catalyzed chlorosulfonylation of arylboronic acids[11] or oxidative coupling of thiols and amines.[12][13]

Activating Unreactive Amines: A Comparison of Catalytic Systems

For challenging substrates, catalysis is often the most effective solution. The table below summarizes key catalytic approaches that enhance the reactivity of the sulfonylation reaction.

Catalytic SystemMechanism of ActionScope & AdvantagesLimitations
4-Dimethylaminopyridine (DMAP) Forms a highly reactive N-sulfonyl-DMAP intermediate via nucleophilic catalysis.[7][8]Highly effective for sterically hindered and electron-deficient amines. Mild conditions, often works at room temperature.[7][9]Can be a strong base, potentially causing side reactions if not used catalytically.
Indium (In) Catalysis Lewis acid activation of the sulfonyl chloride, increasing its electrophilicity.Broad substrate scope, including less nucleophilic and sterically hindered anilines.[10]Requires a metal catalyst, which may need to be removed from the final product.
Calcium Triflimide [Ca(NTf₂)₂] Lewis acid activation of sulfonyl fluorides for Sulfur(VI) Fluoride Exchange (SuFEx).[10][14]Excellent for activating stable sulfonyl fluorides. Tolerates a wide array of functional groups.[10]Primarily used with sulfonyl fluorides, not chlorides.
Palladium (Pd) Catalysis Cross-coupling of arylboronic acids with a sulfur dioxide source, followed by amination.[11]Allows for the convergent synthesis of sulfonamides, varying both the aryl and amine components. Tolerates many functional groups.[11]Requires a multi-component system and a transition metal catalyst.

Mechanistic Insights: Why Catalysis Works

Understanding the reaction mechanism is key to troubleshooting. A standard sulfonylation proceeds via an SN2-type pathway where the amine directly attacks the sulfonyl chloride. For a low-reactivity amine, the activation energy for this step is too high.

DMAP catalysis fundamentally changes this pathway by introducing a lower-energy intermediate.

G cluster_0 Standard Pathway (High Energy Barrier) cluster_1 DMAP-Catalyzed Pathway (Low Energy Barrier) Amine Amine TS1 High-Energy Transition State Amine->TS1 Slow Attack R-SO2Cl R-SO2Cl R-SO2Cl->TS1 Product R-SO2-NHR' TS1->Product DMAP DMAP Intermediate [R-SO2-DMAP]+Cl- DMAP->Intermediate Fast Attack R-SO2Cl_cat R-SO2Cl R-SO2Cl_cat->Intermediate Product_cat R-SO2-NHR' Intermediate->Product_cat Amine_cat Amine Amine_cat->Product_cat Fast Attack on Intermediate

Caption: Standard vs. DMAP-catalyzed sulfonylation pathways.

As shown in the diagram, DMAP first acts as a potent nucleophile, attacking the sulfonyl chloride to displace the chloride ion. This forms a stable but highly reactive N-sulfonyl-DMAP pyridinium salt.[7] This intermediate has a much lower energy barrier for reaction with a weak amine nucleophile, dramatically accelerating the rate of sulfonamide formation.[8][9]

Troubleshooting Workflow

When faced with a difficult sulfonylation, follow this logical progression to identify and solve the issue.

workflow start Start: Low Yield in Sulfonylation Reaction check_reagents 1. Verify Reagent Quality - Use fresh sulfonyl chloride - Ensure amine purity - Use anhydrous solvent start->check_reagents run_control 2. Run Control Reaction (e.g., with Benzylamine) check_reagents->run_control control_ok Control reaction works? run_control->control_ok optimize_conditions 3. Optimize Conditions - Increase temperature - Change solvent (e.g., to DMF) - Use stronger base (e.g., DBU) control_ok->optimize_conditions No add_catalyst 4. Add Catalyst - Add 0.1 eq. DMAP control_ok->add_catalyst Yes optimize_conditions->add_catalyst alternative_methods 5. Consider Alternative Methods - SuFEx Chemistry - Pd-Catalyzed Coupling - Oxidative Coupling add_catalyst->alternative_methods Still no reaction success Success: Product Formed add_catalyst->success Reaction proceeds alternative_methods->success Reaction proceeds

Caption: A logical workflow for troubleshooting sulfonylation reactions.

Experimental Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Amine

This protocol provides a robust method for the sulfonylation of a sterically hindered or electron-deficient amine using DMAP as a catalyst.

Materials:

  • Hindered/unreactive amine (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Oven-dried glassware

  • Nitrogen or Argon gas line

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and DMAP (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Base: Add anhydrous DCM (to make a ~0.1 M solution) followed by the base (e.g., Et₃N, 1.5 eq) via syringe.

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate dry flask, dissolve the sulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 20-30 minutes using a syringe pump for best results.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove DMAP and base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide synthesis by S-N coupling.Organic Chemistry Portal.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.RSC Advances (RSC Publishing).
  • Heteroaryl sulfonamide synthesis: scope and limitations.Organic & Biomolecular Chemistry (RSC Publishing).
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.PMC - NIH.
  • Troubleshooting low yield in amine sulfonyl
  • Technical Support Center: Sulfonyl
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines.Benchchem.
  • common issues in sulfonamide synthesis and solutions.Benchchem.
  • Video: Amines to Sulfonamides: The Hinsberg Test.JoVE.
  • 23.9: Amines as Nucleophiles.Chemistry LibreTexts.

Sources

Optimization

Optimizing base and solvent conditions for sulfonamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I've designed this guide to address the common...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often nuanced challenges encountered during the synthesis of sulfonamides. This resource is structured to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental design. Our focus is on the critical interplay of base and solvent selection to maximize yield, purity, and reproducibility.

Troubleshooting Guide: From Low Yields to Unexpected Side Products

This section addresses specific problems you might be facing at the bench. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Consistently Low or No Yield of the Desired Sulfonamide

Low yields are one of the most frequent complaints in sulfonamide synthesis. The root cause often lies in the reactivity of the starting materials and the reaction conditions.[1]

Possible Causes and Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, leading to the formation of the unreactive sulfonic acid.[1]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). It's also recommended to use a fresh or properly stored sulfonyl chloride.[1]

  • Inadequate Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Use at least one equivalent of a non-nucleophilic organic base. For less reactive amines, a stronger base might be necessary.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in dissolving reactants and influencing reaction rates.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally good choices.[2] The optimal solvent will depend on the solubility of your specific substrates.

dot

G cluster_problem Problem: Low Sulfonamide Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Hydrolysis of Sulfonyl Chloride Problem->Cause1 Cause2 Inadequate Base Problem->Cause2 Cause3 Incorrect Solvent Problem->Cause3 Solution1 Use Anhydrous Conditions (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) Cause1->Solution1 Solution2 Select Appropriate Base (e.g., Pyridine, TEA) & Stoichiometry Cause2->Solution2 Solution3 Optimize Solvent (e.g., DCM, THF, ACN) Cause3->Solution3

Caption: Troubleshooting workflow for low sulfonamide yield.

Issue 2: Formation of a Bis-sulfonated Side Product with Primary Amines

When using a primary amine (R-NH₂), it's possible to form a bis-sulfonated product (R-N(SO₂R')₂), which consumes your starting materials and reduces the yield of the desired mono-sulfonamide.[1]

Possible Causes and Solutions:

  • Stoichiometry and Reaction Conditions: An excess of sulfonyl chloride or prolonged reaction times at elevated temperatures can favor the formation of the bis-sulfonated product.

    • Solution: Carefully control the stoichiometry, using a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Steric Hindrance: Less sterically hindered primary amines are more susceptible to bis-sulfonylation.

    • Solution: If feasible, consider using a bulkier protecting group on the amine to sterically disfavor the second sulfonylation. This group can be removed in a subsequent step.[1]

Issue 3: The Reaction is Sluggish or Fails with a Weakly Nucleophilic Amine

Weakly nucleophilic amines, such as anilines with electron-withdrawing groups or some heteroaromatic amines, can be challenging substrates for sulfonylation.

Possible Causes and Solutions:

  • Insufficient Activation: The electrophilicity of the sulfonyl chloride may not be high enough, or the nucleophilicity of the amine may be too low for the reaction to proceed efficiently under standard conditions.

    • Solution 1 (Catalysis): The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3][4] DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then readily attacked by the weakly nucleophilic amine.[3]

    • Solution 2 (Alternative Reagents): For particularly challenging substrates, consider alternative synthetic routes such as the Fukuyama-Mitsunobu reaction, which can be effective for the N-alkylation of sulfonamides and can be adapted for the synthesis of N,N-dialkyl heteroaryl sulfonamides.[5][6]

dot

G SulfonylChloride R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) SulfonylChloride->Intermediate Fast DMAP DMAP (Catalyst) DMAP->Intermediate Product Sulfonamide (R-SO₂-NHAr) Intermediate->Product Reaction with Amine Amine Weakly Nucleophilic Amine (Ar-NH₂) Amine->Product Byproduct DMAP·HCl

Caption: Catalytic role of DMAP in sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my sulfonamide synthesis?

The choice of base is critical and depends on the reactivity of your amine and the desired reaction conditions.[1]

  • Pyridine: Often used as both a base and a solvent. It's a relatively weak, non-nucleophilic base suitable for many standard sulfonamide syntheses.[7]

  • Triethylamine (TEA): A stronger, non-nucleophilic base than pyridine. It is a common choice for neutralizing the HCl byproduct.[7]

  • 4-Dimethylaminopyridine (DMAP): While it can act as a base, its primary role is often as a nucleophilic catalyst, especially for unreactive amines.[3][4]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base used for deprotonating weakly acidic amines or in specific applications where other bases are unsuitable.[7]

  • Inorganic Bases (e.g., Na₂CO₃, NaOH): Can be used, particularly in aqueous-organic solvent mixtures (Schotten-Baumann conditions), but this increases the risk of hydrolyzing the sulfonyl chloride.[1][7]

BasepKa of Conjugate AcidTypical Use
Pyridine~5.2Standard, non-nucleophilic base
Triethylamine (TEA)~10.7Stronger, non-nucleophilic base
DMAP~9.7Nucleophilic catalyst
Sodium Carbonate~10.3Weaker inorganic base

Q2: How does the choice of solvent affect the reaction?

The solvent must dissolve both the amine and the sulfonyl chloride and should be inert to the reaction conditions.[1] The polarity of the solvent can influence the reaction rate.

SolventDielectric Constant (20-25°C)Characteristics
Dichloromethane (DCM)8.93Good general-purpose aprotic solvent.[8]
Tetrahydrofuran (THF)7.58Aprotic, can dissolve a wide range of substrates.[8]
Acetonitrile (ACN)37.5Polar aprotic solvent, can accelerate some reactions.[8]
Pyridine12.4Can act as both solvent and base.[8]
N,N-Dimethylformamide (DMF)36.71High-boiling polar aprotic solvent, useful for less reactive substrates.[8]

Q3: My reaction is complete, but I'm having trouble with purification. What are the best practices?

Purification typically involves an aqueous workup followed by recrystallization or column chromatography.

  • Aqueous Workup: After the reaction, the mixture is typically diluted with a solvent like DCM and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and the organic base, followed by a weak base (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities, and finally with brine.[1]

  • Recrystallization: This is an effective method for purifying solid sulfonamides. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[1]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the product from impurities. The choice of eluent will depend on the polarity of your sulfonamide.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[1]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: DMAP-Catalyzed Sulfonylation of a Weakly Nucleophilic Amine
  • To a clean, dry round-bottom flask under an inert atmosphere, add the weakly nucleophilic amine (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Perform an aqueous workup and purification as described in Protocol 1.

References

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing). Available at: [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. Available at: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - NIH. Available at: [Link]

  • Heteroaryl sulfonamide synthesis: Scope and limitations - The Royal Society of Chemistry. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH. Available at: [Link]

  • Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles … - ResearchGate. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines - Semantic Scholar. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PubMed Central. Available at: [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - ChemRxiv. Available at: [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides | Organic Letters - ACS Publications. Available at: [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. Available at: [Link]

  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: [Link]

  • Sulfonamide - Wikipedia. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. Available at: [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing. Available at: [Link]

  • (PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. Available at: [Link]

  • pka bases.cdx. Available at: [Link]

  • Solvent Physical Properties. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

  • pK Values Reported of Sulfonamides in Water | Download Table - ResearchGate. Available at: [Link]

  • Dielectric Constant of Common solvents. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available at: [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed. Available at: [Link]

Sources

Troubleshooting

Preventing hydrolysis of 3-fluoropropanesulfonyl chloride during synthesis

Welcome to our comprehensive technical guide on the synthesis of 3-fluoropropanesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who work with this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive technical guide on the synthesis of 3-fluoropropanesulfonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development who work with this versatile reagent. We will delve into the critical aspects of its synthesis, with a special focus on preventing the common and often frustrating issue of hydrolysis. This guide is structured to provide actionable troubleshooting advice and clear, concise answers to frequently encountered challenges.

Troubleshooting Guide: Mitigating Hydrolysis of 3-Fluoropropanesulfonyl Chloride

The primary challenge in the synthesis of 3-fluoropropanesulfonyl chloride is its susceptibility to hydrolysis, which leads to the formation of the corresponding sulfonic acid, thereby reducing yield and complicating purification. Below are common issues and their solutions.

Issue 1: Presence of 3-Fluoropropanesulfonic Acid in the Final Product

  • Question: My NMR/LC-MS analysis indicates the presence of a significant amount of 3-fluoropropanesulfonic acid. What is the cause and how can I avoid it?

  • Answer: The formation of 3-fluoropropanesulfonic acid is a direct result of the sulfonyl chloride reacting with water. This can happen at various stages of your process. Here are the likely sources of water contamination and how to address them:

    • Contaminated Reagents and Solvents: The starting materials, such as the corresponding sulfonic acid salt, or the solvents used can be a primary source of water.

      • Preventative Measures: It is crucial to use anhydrous grade solvents. If starting from a salt-like sodium benzenesulfonate, ensure it is thoroughly dried, for instance, by heating in a vacuum oven.

    • Atmospheric Moisture: Sulfonyl chlorides are highly reactive towards atmospheric moisture. Exposure to air during the reaction or workup will inevitably lead to hydrolysis.

      • Preventative Measures: All reactions should be conducted under an inert atmosphere, such as nitrogen or argon. Glassware must be oven-dried before use. For transfers and manipulations, consider using a Schlenk line or a glove box.

    • Aqueous Workup: While necessary for removing inorganic byproducts, prolonged exposure to water during the workup phase is a common cause of hydrolysis.

      • Preventative Measures: Perform the aqueous workup at reduced temperatures (e.g., on an ice bath) to slow down the rate of hydrolysis. Minimize the contact time between the organic phase containing your product and the aqueous phase.

Issue 2: Low and Inconsistent Product Yields

  • Question: I am observing inconsistent and generally low yields. Is hydrolysis the only factor to consider?

  • Answer: While hydrolysis is a significant contributor to yield loss, other experimental parameters can also be influential. Consider the following:

    • Choice and Use of Chlorinating Agent: The efficiency of the chlorinating agent is paramount. Common choices include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride.

      • Expert Insight: The reaction of sulfonic acids with thionyl chloride can be significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent. However, it is important to use only a catalytic amount, as excess DMF can lead to unwanted side reactions.

    • Incomplete Reaction: The conversion to the sulfonyl chloride may not be reaching completion.

      • Troubleshooting: Monitor the progress of the reaction using appropriate analytical techniques like TLC or by taking small aliquots for NMR analysis to confirm the disappearance of the starting material.

    • Product Degradation During Purification: 3-Fluoropropanesulfonyl chloride can be thermally labile.

      • Recommendation: Purify the final product via vacuum distillation to keep the temperature as low as possible and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing 3-fluoropropanesulfonyl chloride?

A1: To ensure its stability, 3-fluoropropanesulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry environment. For long-term storage, a desiccator is recommended to protect it from ambient moisture.

Q2: Is it safe to use a rotary evaporator for solvent removal?

A2: Yes, but with precautions. To prevent hydrolysis from atmospheric moisture being drawn into the flask, ensure your rotary evaporator is equipped with a drying tube or is backfilled with an inert gas.

Q3: What are the key safety precautions when handling 3-fluoropropanesulfonyl chloride?

A3: 3-Fluoropropanesulfonyl chloride is a corrosive and moisture-sensitive compound. Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. In the event of accidental contact, immediately flush the affected area with copious amounts of water.

Experimental Protocols and Data

Protocol 1: Synthesis of 3-Fluoropropanesulfonyl Chloride from 3-Fluoropropyl Thiocyanate

This protocol is adapted from a known radiosynthesis procedure and can be applied to non-radioactive synthesis.

Step-by-Step Methodology:

  • Preparation of Chlorinating Solution: Prepare a saturated solution of chlorine gas in a mixture of water and acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoropropyl thiocyanate in acetic acid.

  • Chlorination: Cool the solution in an ice bath and slowly add the chlorine solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully pour the mixture over ice water.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer with cold, dilute sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-fluoropropanesulfonyl chloride by vacuum distillation.

Table 1: Key Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureInitial cooling helps to control the exotherm of the chlorination reaction.
Solvent Acetic Acid/WaterThe mixed solvent system facilitates the reaction of the organic substrate with aqueous chlorine.
Workup Temperature 0-5°CMinimizes hydrolysis of the sulfonyl chloride product during the aqueous workup.
Purification Vacuum DistillationAllows for purification at a lower temperature, preventing thermal decomposition.

Visualizing Key Concepts

Diagram 1: Workflow for Preventing Hydrolysis

hydrolysis_prevention cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_reagents Dry Reagents & Solvents inert_atmosphere Inert Atmosphere (N2/Ar) dry_reagents->inert_atmosphere dry_glassware Oven-Dried Glassware dry_glassware->inert_atmosphere low_temp_workup Low-Temperature Aqueous Workup inert_atmosphere->low_temp_workup vacuum_distillation Vacuum Distillation low_temp_workup->vacuum_distillation

Caption: A streamlined workflow highlighting critical stages for preventing hydrolysis.

Diagram 2: Mechanism of Hydrolysis

hydrolysis_mechanism R-SO2Cl Sulfonyl Chloride Transition_State [R-SO2(OH)Cl]⁻ (Tetrahedral Intermediate) R-SO2Cl->Transition_State + H2O H2O Water (Nucleophile) R-SO3H Sulfonic Acid Transition_State->R-SO3H - Cl⁻ HCl HCl Transition_State->HCl forms

Caption: The nucleophilic attack of water on the sulfonyl chloride leading to hydrolysis.

References

  • Löser, R., Fischer, S., Hiller, A., Köckerling, M., Funke, U., Maisonial, A., Brust, P., & Steinbach, J. (2013). Use of 3-[(18)F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein Journal of Organic Chemistry, 9, 1002–1011. [Link]

  • Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]

  • ResearchGate. Scheme 3: Synthesis of 3-fluoropropanesulfonamides 12-18. Reagents and conditions. [Link]

  • ResearchGate. (PDF) Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. [Link]

  • Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropion
Optimization

Troubleshooting guide for common issues in sulfonamide bond formation

Answering the user's request.## Technical Support Center: Sulfonamide Bond Formation A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for sulfonamide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Sulfonamide Bond Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for sulfonamide synthesis. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. As a cornerstone of medicinal chemistry, the sulfonamide functional group is prevalent in numerous therapeutic agents, making robust and reliable synthetic methods essential.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific system.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or I'm getting no product at all. Where should I start troubleshooting?

Low yields in sulfonamide synthesis are a frequent issue and can arise from several factors. The most common culprits are the quality of the reagents, the nucleophilicity of the amine, and suboptimal reaction conditions.[3]

A. Reagent Quality, Especially the Sulfonyl Chloride: The sulfonyl chloride is the most common electrophile for this reaction, but it is highly susceptible to hydrolysis.[4][5]

  • The Problem: Sulfonyl chlorides react with moisture to form the corresponding sulfonic acid, which is unreactive under standard coupling conditions. An old or improperly stored bottle of sulfonyl chloride is a primary suspect for failed reactions.

  • The Solution:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the sulfonyl chloride or one that has been stored under an inert atmosphere in a desiccator.

    • In-situ Generation: For sensitive substrates, consider generating the sulfonyl chloride in situ from a thiol using an oxidant/chlorinating agent system (e.g., NCS/TBACl/H₂O or H₂O₂/SOCl₂), followed by the addition of the amine in the same pot.[6][7]

    • Check for Degradation: If you suspect degradation, you can often see a change in the physical appearance of the solid or get a strong acidic smell (from HCl).

B. Low Amine Nucleophilicity: Not all amines are created equal. Their reactivity is highly dependent on their electronic and steric properties.

  • The Problem: Secondary amines, and particularly aromatic amines (anilines), are significantly less nucleophilic than primary alkyl amines.[3][8] Electron-withdrawing groups on anilines further decrease their reactivity.

  • The Solution:

    • More Forcing Conditions: Increase the reaction temperature or prolong the reaction time.

    • Stronger, Non-Nucleophilic Base: Switch from a standard base like triethylamine or pyridine to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure the amine remains deprotonated and maximally nucleophilic.[9]

    • Alternative Catalysis: For very challenging couplings, consider modern methods like transition-metal-catalyzed C-N cross-coupling, which can form the S-N bond under different mechanistic pathways.[1]

C. Suboptimal Reaction Conditions (Base, Solvent, Temperature): The interplay between the base, solvent, and temperature is critical for success.[10]

  • The Problem: An inappropriate choice can lead to side reactions, poor solubility, or slow reaction rates. For example, using a nucleophilic base with a highly reactive sulfonyl chloride can lead to unwanted side products. An incorrect solvent may not adequately dissolve your starting materials.

  • The Solution:

    • Base Selection: Pyridine is a classic choice as it acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. For simpler systems, a non-nucleophilic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is sufficient to neutralize the HCl generated.[11]

    • Solvent Selection: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard choices.[9] Ensure your amine and base are soluble in the chosen solvent.

    • Temperature Control: Most reactions are initiated at 0 °C to control the initial exothermic reaction upon adding the sulfonyl chloride, and then allowed to warm to room temperature.[10] For sluggish reactions, heating may be necessary, but this also increases the risk of sulfonyl chloride decomposition.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low reaction yield.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check amine_check Step 2: Assess Amine Reactivity reagent_check->amine_check Reagents OK sol_reagent1 Use fresh/new sulfonyl chloride reagent_check->sol_reagent1 Suspect degradation sol_reagent2 Generate sulfonyl chloride in situ reagent_check->sol_reagent2 Suspect degradation condition_check Step 3: Evaluate Reaction Conditions amine_check->condition_check Amine is reactive sol_amine1 Increase Temperature / Time amine_check->sol_amine1 Low nucleophilicity (e.g., aniline) sol_amine2 Use a stronger base (e.g., DBU) amine_check->sol_amine2 Low nucleophilicity (e.g., aniline) sol_amine3 Consider alternative catalytic methods amine_check->sol_amine3 Very unreactive amine sol_cond1 Optimize Base (Pyridine vs. Et3N) condition_check->sol_cond1 Poor solubility or side reactions sol_cond2 Change Solvent (DCM, THF, ACN) condition_check->sol_cond2 Poor solubility or side reactions sol_cond3 Control Temperature Profile (0°C to RT) condition_check->sol_cond3 Exothermicity issues end_node Yield Improved condition_check->end_node Conditions Optimized sol_reagent1->end_node sol_reagent2->end_node sol_amine1->end_node sol_amine2->end_node sol_amine3->end_node sol_cond1->end_node sol_cond2->end_node sol_cond3->end_node

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Q2: I've isolated my product, but it's contaminated with side products. What are the common side reactions?

Side product formation often arises from the reactivity of the starting materials and intermediates. Identifying the impurity can provide clues to optimize the reaction.

A. Double Sulfonylation of Primary Amines:

  • The Problem: Primary amines (R-NH₂) can react twice to form a disulfonimide, R-N(SO₂R')₂. This is especially problematic if an excess of sulfonyl chloride is used or if the reaction is run at high concentrations. The resulting sulfonamide N-H bond is acidic and can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.

  • The Solution:

    • Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with the more nucleophilic amine over the sulfonamide anion.

Mechanism of Side Product Formation

This diagram illustrates the primary reaction pathway versus the common side reaction of double sulfonylation.

Side_Reaction_Mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway RNH2 R-NH₂ (Primary Amine) Product R-NH-SO₂R' (Desired Sulfonamide) RNH2->Product + R'-SO₂Cl RSO2Cl R'-SO₂Cl Deprotonation R-N⁻-SO₂R' (Sulfonamide Anion) Product->Deprotonation + Base - H-Base⁺ SideProduct R-N(SO₂R')₂ (Disulfonimide) Deprotonation->SideProduct + R'-SO₂Cl

Caption: Competing pathways for desired and side product formation.

B. Polymerization:

  • The Problem: If your starting material contains both an amine and a group that can be converted into a sulfonyl chloride (like a sulfonic acid or thiol), intermolecular reactions can lead to oligomers or polymers.[6]

  • The Solution:

    • Protecting Groups: Protect the amine functionality (e.g., as an acetyl or Boc group) before generating and reacting the sulfonyl chloride. The protecting group can be removed in a subsequent step.

C. Disulfide Formation:

  • The Problem: When synthesizing sulfonyl chlorides in situ from thiols, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide (R-S-S-R).[5][6] This depletes the thiol available for conversion to the desired product.

  • The Solution:

    • Optimize Oxidant: The choice and stoichiometry of the oxidizing agent are critical. Over-oxidation can lead to other byproducts, while under-oxidation may favor disulfide formation. Experiment with different oxidizing systems to find the optimal conditions for your substrate.[6]

Q3: I'm struggling to purify my final sulfonamide product. Any advice?

Sulfonamides are often crystalline solids, but purification can still be challenging due to similar polarities of starting materials and byproducts or poor solubility.[3]

  • The Problem: Unreacted amine, sulfonic acid (from hydrolyzed sulfonyl chloride), or side products co-elute during chromatography or co-precipitate during crystallization.

  • The Solution:

    • Aqueous Workup: A well-designed liquid-liquid extraction can remove many common impurities.

      • An acidic wash (e.g., 1M HCl) will protonate and extract any unreacted amine base into the aqueous layer.

      • A basic wash (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate and extract the sulfonic acid byproduct into the aqueous layer. The desired sulfonamide, being less acidic, typically remains in the organic layer.

    • Recrystallization: This is the preferred method for purifying solid sulfonamides. Screen a variety of solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes) to find conditions that provide good quality crystals and high recovery.

    • Column Chromatography: If recrystallization fails, flash chromatography is a reliable alternative. Use a solvent system that provides good separation on a TLC plate (target Rf for the product is ~0.3).

Data and Protocols

Table 1: Common Bases for Sulfonamide Synthesis
BasepKaH (of conjugate acid)Typical Use CaseNotes
Pyridine5.25Most common; acts as base and nucleophilic catalyst.Can be difficult to remove under vacuum.
Triethylamine (Et₃N)10.75Standard non-nucleophilic acid scavenger.Easy to remove under vacuum.
DIPEA10.75Sterically hindered non-nucleophilic base.Useful when side reactions with the base are a concern.
DBU13.5Strong, non-nucleophilic base.Used for deprotonating less nucleophilic amines.[9]
Standard Protocol: Synthesis of N-benzyl-4-toluenesulfonamide

This protocol provides a general procedure for a standard sulfonamide coupling reaction.

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equiv., e.g., 1.0 mmol, 107 mg) and anhydrous Dichloromethane (DCM, approx. 0.2 M, 5 mL).

  • Add triethylamine (1.5 equiv., 1.5 mmol, 209 µL).

  • Place the flask in an ice bath and stir for 10 minutes at 0 °C.

Reagent Addition: 4. In a separate vial, dissolve p-toluenesulfonyl chloride (1.1 equiv., 1.1 mmol, 210 mg) in anhydrous DCM (2 mL). 5. Add the p-toluenesulfonyl chloride solution dropwise to the stirring amine solution over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

Reaction Monitoring: 6. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 7. Stir for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification: 8. Quench the reaction by adding water (10 mL). 9. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 10 mL), water (10 mL), and saturated NaCl solution (10 mL). 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 11. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure sulfonamide.

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 193-214. Available at: [Link]

  • Chauhan, H. & Singh, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9594–9598. Available at: [Link]

  • Mondal, S., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(1), 163-172. Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of sulfonamide. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem Technical Guides.
  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825–5830. Available at: [Link]

  • BenchChem. (2025).
  • Singh, F. V., & Wirth, T. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(57), 36166-36184. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ORCA - Cardiff University. Available at: [Link]

  • American Chemical Society. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Available at: [Link]

  • Chen, J., et al. (2023). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry, 25(16), 6435-6447. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem Technical Guides.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Guides.
  • Reddy, B. V. S., et al. (2015). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, 17(3), 1375-1378. Available at: [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]

  • MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21571–21579. Available at: [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11). Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Fluorinated Organic Compounds

Welcome to the Technical Support Center dedicated to navigating the complex landscape of purifying fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complex landscape of purifying fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by the incorporation of fluorine into organic molecules. The principles and troubleshooting strategies outlined herein are grounded in established scientific literature and practical laboratory experience to ensure both accuracy and applicability.

The Unique Challenge of Purifying Fluorinated Compounds

The introduction of fluorine into an organic molecule dramatically alters its physicochemical properties, often in non-intuitive ways. The high electronegativity of fluorine creates a strong, polar C-F bond. However, in polyfluorinated compounds, the symmetrical arrangement of these bond dipoles can lead to molecules with low overall polarity and weak intermolecular forces.[1] This duality is the root of many purification challenges, impacting solubility, crystallinity, and chromatographic behavior. This guide will provide detailed troubleshooting for common purification techniques and address frequently encountered issues.

Table 1: Physicochemical Impact of Fluorination
PropertyGeneral Effect of FluorinationImplication for Purification
Polarity C-F bond is highly polar, but overall molecular polarity can be low in polyfluorinated compounds.Unpredictable chromatographic behavior on standard silica or C18 phases.
Intermolecular Forces Weak van der Waals forces and reduced hydrogen bonding capability.[1]Can lead to lower boiling points and difficulty in crystallization ("oiling out").
Solubility Can exhibit both hydrophobicity and lipophobicity.[2]"Fluorous" properties may require specialized solvent systems for chromatography and crystallization.
Acidity/Basicity Can significantly alter the pKa of nearby functional groups.May affect interactions with chromatographic stationary phases or require pH adjustments of mobile phases.

Troubleshooting Guide: Column Chromatography (HPLC & Flash)

Chromatography is the workhorse of purification, but fluorinated compounds often require non-standard approaches for effective separation.

Q1: My fluorinated compound is showing poor separation from impurities on a standard C18 column. What should I try next?

Underlying Principle: The unique polarity and weak intermolecular interactions of fluorinated compounds can lead to poor retention and co-elution with impurities on traditional hydrocarbon-based stationary phases like C18.

Troubleshooting Workflow:

G start Poor Separation on C18 strategy1 Strategy 1: Hetero-Pairing (Hydrogenated Column + Fluorinated Eluent) start->strategy1 strategy2 Strategy 2: Fluorinated Stationary Phase start->strategy2 strategy3 Strategy 3: Optimize Mobile Phase start->strategy3 outcome1 Improved Separation? strategy1->outcome1 outcome2 Improved Separation? strategy2->outcome2 outcome3 Improved Separation? strategy3->outcome3 success Successful Purification outcome1->success Yes fail Consider Alternative Technique (e.g., Crystallization) outcome1->fail No outcome2->success Yes outcome2->fail No outcome3->success Yes outcome3->fail No

Caption: Decision tree for troubleshooting poor HPLC separation.

Detailed Protocols:

  • Strategy 1: Hetero-Pairing Approach

    • Concept: Optimal separation can often be achieved by pairing a regular reverse-phase column (like C8 or C18) with a fluorinated eluent.[3][4] This "hetero-pairing" leverages the "fluorophilicity" of the analyte, where its aversion to the hydrogenated stationary phase and affinity for the fluorinated mobile phase can enhance separation.[5]

    • Protocol:

      • Continue using your C8 or C18 column.

      • Replace the organic modifier in your mobile phase (e.g., acetonitrile or methanol) with a fluorinated alcohol like trifluoroethanol (TFE).

      • Start with a gradient similar to your previous method and optimize as needed.

      • Consider increasing the column temperature (e.g., to 45°C), as this can further improve separation.[3][4]

  • Strategy 2: Fluorinated Stationary Phases

    • Concept: Columns with fluorinated stationary phases are designed to provide alternative selectivity for halogenated compounds.[6]

    • Types of Fluorinated Phases:

      • Pentafluorophenyl (PFP): These phases offer multiple interaction mechanisms, including dipole-dipole, π-π, and charge-transfer interactions, making them excellent for separating isomers and polar compounds.[6]

      • Perfluoroalkyl (e.g., F-C8): These phases are highly effective for separating compounds based on their fluorine content and are a cornerstone of "fluorous-phase" chromatography.[5][6]

    • Protocol:

      • Select a PFP or perfluoroalkyl column.

      • Begin with a standard reversed-phase mobile phase (e.g., water/acetonitrile or water/methanol).

      • Optimize the gradient and mobile phase composition. These columns can often provide different elution orders compared to C18, which can be advantageous for resolving difficult peaks.[7]

Q2: I'm observing significant peak tailing for my basic fluorinated amine during HPLC. How can I improve the peak shape?

Underlying Principle: Peak tailing for basic compounds on silica-based columns is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the stationary phase.[8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase. This will compete with your analyte for the acidic silanol sites, reducing tailing.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with extensive end-capping have fewer residual silanol groups and are less prone to causing peak tailing with basic compounds.

  • Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically 25-50 mM) to control the ionization state of your compound and mask silanol interactions.[8]

Troubleshooting Guide: Crystallization

Crystallization of fluorinated compounds can be challenging due to their often weak intermolecular interactions and tendency to form oils.

Q1: My fluorinated compound "oils out" instead of crystallizing. What should I do?

Underlying Principle: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common with compounds that have weak crystal packing forces, a characteristic of some fluorinated molecules.[9]

Troubleshooting Workflow:

G start Compound 'Oils Out' solution1 Decrease Cooling Rate start->solution1 solution2 Use a More Solubilizing Solvent System start->solution2 solution3 Lower Initial Concentration start->solution3 solution4 Seed the Solution start->solution4 outcome Crystals Form? solution1->outcome solution2->outcome solution3->outcome solution4->outcome success Successful Crystallization outcome->success Yes fail Try Different Solvent System outcome->fail No

Sources

Optimization

Technical Support Center: Purification of Sulfonamide Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common yet critical challenge of purifying sulfonamides from...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common yet critical challenge of purifying sulfonamides from unreacted starting materials. My aim is to equip you with the knowledge to not only solve immediate purification issues but also to understand the underlying chemical principles to optimize your future synthetic endeavors.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the work-up and purification of your sulfonamide products.

Issue 1: My crude product is contaminated with an oily residue after the initial work-up.

Question: After quenching my sulfonamide reaction with water and extracting with an organic solvent, I'm left with an oily substance along with my product. What is this, and how do I get rid of it?

Answer: The oily residue is likely unreacted sulfonyl chloride. Many sulfonyl chlorides are oils or low-melting solids that are insoluble in water and hydrolyze slowly, especially in neutral or slightly acidic conditions.[1] To effectively remove it, you must convert it into a more water-soluble species through a process called quenching before your main extraction.

Here are two effective quenching strategies:

  • Quenching with a Secondary Amine: The addition of a small, water-soluble secondary amine (e.g., dimethylamine, morpholine) to the reaction mixture will rapidly react with the excess sulfonyl chloride. This forms a water-soluble sulfonamide byproduct that can be easily removed in the aqueous phase during extraction.

  • Hydrolysis with Aqueous Base: Adding an aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will hydrolyze the unreacted sulfonyl chloride to its corresponding sulfonic acid salt.[1] This salt is highly water-soluble and will partition into the aqueous layer during extraction. Caution: This method should only be used if your desired sulfonamide product is stable to basic conditions.

Experimental Protocol: Quenching Unreacted Sulfonyl Chloride
  • Cool the Reaction Mixture: Before quenching, cool your reaction mixture in an ice bath to control any potential exotherm.

  • Add the Quenching Agent:

    • Amine Quench: Slowly add a solution of a simple secondary amine (e.g., 2 equivalents of morpholine) and a tertiary amine base (e.g., 2 equivalents of DIPEA) to the cooled reaction mixture.[2]

    • Base Hydrolysis: Slowly add a 1 M solution of NaOH until the pH of the aqueous phase is >12.

  • Stir: Allow the mixture to stir for 15-30 minutes to ensure the complete reaction of the sulfonyl chloride.

  • Proceed to Extraction: You can now proceed with your standard aqueous work-up.

Issue 2: My purified sulfonamide is contaminated with the starting amine.

Question: I've removed the unreacted sulfonyl chloride, but my product is still contaminated with the starting amine. How can I separate them?

Answer: An excess of the starting amine is a common impurity. Since most amines are basic, you can exploit this property to separate them from your neutral or weakly acidic sulfonamide product.

Purification Strategy: Acidic Extraction

An acidic wash will protonate the unreacted amine, forming a water-soluble ammonium salt that will be extracted into the aqueous layer.

Experimental Protocol: Removal of Excess Amine by Extraction
  • Dissolve the Crude Product: Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Perform Acidic Washes: Transfer the solution to a separatory funnel and wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid solution). Repeat the wash 2-3 times.

  • Neutralize (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Final Wash: Wash with brine (saturated NaCl solution) to remove any remaining water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain your product.

Issue 3: My sulfonamide "oils out" during recrystallization.

Question: I'm trying to recrystallize my sulfonamide, but it's separating as an oil instead of forming crystals. What's happening, and how can I fix it?

Answer: "Oiling out" occurs when a solute comes out of solution at a temperature above its melting point.[3] This is a common issue, especially if the crude product has a significant amount of impurities, which can depress the melting point.

Troubleshooting "Oiling Out"
SolutionRationale
Re-dissolve and Add More Solvent The concentration of your product might be too high. Re-heating to dissolve the oil and adding more hot solvent can prevent supersaturation.[3]
Slow Down the Cooling Process Rapid cooling can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Change the Solvent System The chosen solvent may be too nonpolar. A more polar solvent or a mixture of solvents (e.g., ethanol/water, isopropanol/water) can be effective for sulfonamides.[4]
Induce Crystallization Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide a nucleation site for crystal growth.[3]
Pre-purify the Crude Product If the product is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are causing the melting point depression.
Issue 4: No crystals are forming upon cooling.

Question: My recrystallization solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What should I do?

Answer: The lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[3]

Solutions for No Crystal Formation
  • Induce Crystallization: As mentioned above, scratching the inside of the flask or adding a seed crystal can initiate crystallization.[3]

  • Reduce the Solvent Volume: If the solution is too dilute, you can carefully evaporate some of the solvent and then attempt to cool the solution again.

  • Use an Anti-Solvent: If you are using a soluble solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then warm it until it becomes clear and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sulfonamide synthesis?

A1: The most common impurities are unreacted starting materials (sulfonyl chloride and amine), the hydrolysis product of the sulfonyl chloride (sulfonic acid), and potential side products from the reaction of the sulfonyl chloride with the solvent or base.

Q2: What is a general work-up procedure for a sulfonamide reaction?

A2: A typical work-up involves quenching the reaction to remove excess sulfonyl chloride, followed by an aqueous extraction to remove water-soluble byproducts and unreacted starting materials.[1][5] The organic layer is then washed, dried, and concentrated. The crude product is then purified by recrystallization or chromatography.

Q3: When should I choose recrystallization over column chromatography?

A3:

  • Recrystallization is ideal for purifying crystalline solids that are relatively pure (>90%). It is often more scalable and cost-effective than chromatography.[3][4]

  • Column Chromatography is more suitable for purifying non-crystalline materials, separating mixtures with similar polarities, or when only a small amount of material is available.[6][7]

Q4: How can I improve the purity of my crude product before the final purification?

A4: A well-executed aqueous work-up is key. Using both acidic and basic washes can sequentially remove basic (unreacted amine) and acidic (sulfonic acid) impurities. Ensuring complete quenching of the sulfonyl chloride is also critical.

Visualization of the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of a sulfonamide reaction.

G cluster_0 Reaction Work-up cluster_1 Purification Reaction Mixture Reaction Mixture Quench Excess Sulfonyl Chloride Quench Excess Sulfonyl Chloride Reaction Mixture->Quench Excess Sulfonyl Chloride Step 1 Aqueous Extraction Aqueous Extraction Quench Excess Sulfonyl Chloride->Aqueous Extraction Step 2 Crude Product Crude Product Aqueous Extraction->Crude Product Step 3 Assess Crude Product Assess Crude Product Crude Product->Assess Crude Product Recrystallization Recrystallization Assess Crude Product->Recrystallization Crystalline Solid (>90% pure) Column Chromatography Column Chromatography Assess Crude Product->Column Chromatography Oil or Amorphous Solid (<90% pure) Pure Sulfonamide Pure Sulfonamide Recrystallization->Pure Sulfonamide Column Chromatography->Pure Sulfonamide

Caption: Decision workflow for sulfonamide purification.

References

  • Reis, J. M. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Chavda, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Microbiology. Available at: [Link]

  • Lott, W. A., & Bergeim, F. H. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Available at: [Link]

  • Tzivras, P., & Megoulas, N. C. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. Available at: [Link]

  • Reis, J. M. L., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? Available at: [Link]

  • Taylor, D. K. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Ashraf-Khorasani, M., & Taylor, L. T. (2014). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Alonso, F., et al. (2020). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). p-TOLUENESULFONYLMETHYLAMINE. Available at: [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. U.S. Department of Agriculture.
  • Royal Society of Chemistry. (2022). Green Chemistry. Available at: [Link]

Sources

Troubleshooting

Scaling up the synthesis of 3-Fluoropropane-1-sulfonamide

An essential component in contemporary drug discovery, 3-Fluoropropane-1-sulfonamide serves as a critical building block for various therapeutic agents.[1] Scaling its synthesis from the laboratory bench to pilot or prod...

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in contemporary drug discovery, 3-Fluoropropane-1-sulfonamide serves as a critical building block for various therapeutic agents.[1] Scaling its synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges that require a deep understanding of the underlying chemical principles and process parameters. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, offering practical, field-tested solutions to common problems.

As Senior Application Scientists, we recognize that robust and scalable chemical processes are built on a foundation of anticipating and mitigating potential issues. This guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring a self-validating and trustworthy protocol.

Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthesis of 3-Fluoropropane-1-sulfonamide typically follows a two-stage process. The first stage involves the preparation of the key intermediate, 3-Fluoropropane-1-sulfonyl chloride. The second stage is the subsequent ammonolysis of this sulfonyl chloride to yield the final product. Each stage presents distinct challenges that must be carefully managed for a successful scale-up.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Starting Material (e.g., 3-Fluoropropanethiol or Sodium 3-Fluoropropanesulfinate) B Oxidative Chlorination A->B Reagents: NCS/TBACl/H₂O or H₂O₂/SOCl₂ C 3-Fluoropropane-1-sulfonyl Chloride B->C D Ammonolysis C->D Intermediate Used in Next Stage E Crude 3-Fluoropropane-1-sulfonamide D->E Reagent: Aqueous Ammonia F Purification (Recrystallization/Chromatography) E->F G Final Product (3-Fluoropropane-1-sulfonamide) F->G

Caption: General workflow for the synthesis of 3-Fluoropropane-1-sulfonamide.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific, practical problems that may arise during the scale-up process, presented in a direct question-and-answer format.

Stage 1: Synthesis of 3-Fluoropropane-1-sulfonyl Chloride

Question 1: My yield of 3-fluoropropane-1-sulfonyl chloride is consistently low, and I'm observing significant disulfide formation. What is the cause and how can I fix it?

Answer: This issue is common when starting from a thiol precursor. The primary cause is the oxidative homocoupling of the thiol to form a disulfide, which competes with the desired oxidative chlorination.[2]

  • Causality: The rate of disulfide formation can become dominant if the oxidative chlorination conditions are not optimal. This is particularly true if the amine used in the subsequent step is sterically hindered or has low nucleophilicity, though for producing the primary sulfonamide, this is less of a factor.[2]

  • Troubleshooting Steps:

    • Optimize the Oxidizing System: The choice of reagents is critical. An in-situ generation of the sulfonyl chloride is often preferred.

      • N-Chlorosuccinimide (NCS): A system using NCS, a chloride source like tetrabutylammonium chloride (TBACl), and water can be highly effective for converting thiols to sulfonyl chlorides.[3]

      • Hydrogen Peroxide/Thionyl Chloride: The combination of H₂O₂ and SOCl₂ is a highly reactive system that can drive the reaction to completion quickly, minimizing side reactions.[3]

    • Temperature Control: Maintain low temperatures (typically 0-5 °C) during the addition of the oxidizing and chlorinating agents to control the reaction rate and suppress the disulfide formation pathway.

    • Reagent Stoichiometry: Ensure precise control over the stoichiometry. An excess of the thiol relative to the chlorinating agent can favor disulfide formation.

Question 2: The reaction to form the sulfonyl chloride is highly exothermic and difficult to control at a larger scale. How should I manage this?

Answer: The oxidative chlorination of sulfur compounds is often highly exothermic. Failure to manage this heat evolution can lead to side reactions, decomposition of the product, and significant safety hazards.

  • Causality: The formation of S-Cl and S=O bonds is thermodynamically very favorable, releasing substantial energy. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Switch from a batch addition to a slow, controlled feed of the most reactive reagent (e.g., thionyl chloride or NCS) using a syringe pump or addition funnel. This allows the cooling system to keep pace with heat generation.

    • Adequate Cooling: Ensure your reactor is equipped with a cooling system (e.g., a jacketed reactor with a chiller) capable of handling the calculated heat load of the reaction.

    • Dilution: Increasing the solvent volume can help to moderate the temperature rise by providing a larger thermal mass. However, this must be balanced with the need for reasonable reaction concentrations and throughput. Aprotic solvents like dichloromethane (DCM) or acetonitrile are common choices.[4]

Stage 2: Ammonolysis and Purification

Question 3: During the ammonolysis step, my primary impurity is 3-fluoropropane-1-sulfonic acid. Why is this happening and how can I prevent it?

Answer: The formation of 3-fluoropropane-1-sulfonic acid is a classic problem caused by the hydrolysis of the highly reactive sulfonyl chloride intermediate.[5] Sulfonyl chlorides are very sensitive to moisture.[6]

  • Causality: Water present in the reaction medium can act as a nucleophile, attacking the sulfonyl chloride to produce the corresponding sulfonic acid, which is unreactive towards ammonia and represents a yield loss.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions (Pre-Ammonolysis): The sulfonyl chloride intermediate should be prepared and handled under strictly anhydrous conditions if it is isolated. Use dry glassware and anhydrous solvents.[5]

    • Temperature of Ammonolysis: Add the sulfonyl chloride solution slowly to a cold (0-5 °C), stirred solution of aqueous ammonia. The reaction with ammonia is typically much faster than hydrolysis, and keeping the temperature low further favors the desired reaction.

    • Use Excess Ammonia: Employing a sufficient excess of aqueous ammonia ensures that the sulfonyl chloride is more likely to encounter an ammonia molecule than a water molecule, maximizing the yield of the sulfonamide.[7]

G Start Low Yield of 3-Fluoropropane-1-sulfonamide CheckImpurity Analyze Crude Product by LC-MS/NMR. What is the major impurity? Start->CheckImpurity SulfonicAcid Impurity is 3-Fluoropropane-1-sulfonic Acid CheckImpurity->SulfonicAcid Sulfonic Acid StartingMaterial Significant Unreacted Starting Material (Sulfonyl Chloride) CheckImpurity->StartingMaterial Unreacted Intermediate Other Other Impurities (e.g., Disulfides) CheckImpurity->Other Other Sol_Hydrolysis Diagnosis: Hydrolysis of Sulfonyl Chloride. Actions: 1. Use anhydrous solvents for Stage 1. 2. Add sulfonyl chloride to cold (0°C) aqueous ammonia. 3. Ensure sufficient excess of ammonia. SulfonicAcid->Sol_Hydrolysis Sol_IncompleteRxn Diagnosis: Incomplete Reaction. Actions: 1. Increase reaction time or temperature (after initial addition). 2. Ensure adequate mixing. 3. Check purity/concentration of ammonia. StartingMaterial->Sol_IncompleteRxn Sol_Stage1 Diagnosis: Issues in Stage 1. Actions: Review troubleshooting for sulfonyl chloride synthesis. Optimize oxidant and conditions. Other->Sol_Stage1

Caption: Troubleshooting decision tree for low yield in sulfonamide synthesis.

Question 4: I am struggling to purify the final product. It either oils out or is difficult to recrystallize. What purification strategies do you recommend?

Answer: Purification is a critical step for achieving the required quality for drug development. Fluoroalkanesulfonamides can sometimes be challenging to crystallize.

  • Causality: The presence of impurities can inhibit crystallization. The physicochemical properties of the molecule (e.g., melting point, polarity) dictate the best purification method.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective and scalable method for purifying solid sulfonamides.[5]

      • Solvent Screening: Conduct small-scale solubility tests to find an ideal solvent or solvent system. Common solvents include isopropanol, ethanol, or mixtures of ethanol and water.[5] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room or lower temperatures, while impurities remain in solution.

      • Protocol: Dissolve the crude product in a minimal amount of the hot solvent. If impurities are present, you can perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[5]

    • Column Chromatography: If recrystallization fails, column chromatography is a viable alternative, though less ideal for very large scales.

      • Solvent System: A common eluent system for sulfonamides is a mixture of petroleum ether and ethyl acetate.[8] The exact ratio should be determined by TLC analysis to achieve good separation (Rf value of ~0.3 is often ideal).

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling 3-fluoropropane-1-sulfonyl chloride and other reagents? A1: Safety is paramount.

  • Sulfonyl Chlorides: These compounds are corrosive and react violently with water, releasing toxic and corrosive gases like HCl.[9][10] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[11][12] Ensure a supply of dry powder (e.g., sand or sodium bicarbonate) is available for spills; do not use water.[9]

  • Ammonia: Concentrated aqueous ammonia is caustic and has a pungent, irritating vapor. Handle it in a fume hood and wear appropriate PPE.

  • Exothermic Reactions: Always assume the reactions are exothermic. Use an ice bath for initial trials and have a robust cooling system for scale-up. Monitor the internal temperature of the reaction closely.

Q2: What analytical techniques are recommended for in-process control and final product characterization? A2: A multi-pronged analytical approach is essential.

  • In-Process Control (IPC):

    • TLC: For quick qualitative monitoring of reaction progress.

    • HPLC/LC-MS: For quantitative analysis of the consumption of starting materials and the formation of the product and key impurities. This is the most common and powerful technique.[13][14]

  • Final Product Characterization:

    • NMR (¹H, ¹⁹F, ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • HPLC: To determine the purity of the final product.

    • Melting Point: As a simple indicator of purity for a crystalline solid.

Q3: Can I use a different starting material for the synthesis of the sulfonyl chloride? A3: Yes, several routes exist, and the choice often depends on the cost and availability of starting materials at scale.

  • From 3-Fluoropropyl Halides: Starting with compounds like 1-fluoro-3-iodopropane is a well-documented approach. This can be converted to an intermediate like a thiocyanate, which is then oxidatively chlorinated.[15]

  • From Sulfonic Acids or Salts: If the corresponding sulfonic acid or its sodium salt is available, it can be converted to the sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Fluoropropane-1-sulfonyl Chloride from Sodium 3-Fluoropropanesulfinate

This protocol is an example and should be optimized for your specific equipment and scale.

  • Reaction Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, an addition funnel, and a nitrogen inlet/outlet connected to a scrubber.

  • Charging Reagents: Charge the reactor with sodium 3-fluoropropanesulfinate (1.0 eq) and acetonitrile (5-10 volumes). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using a chiller.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove sodium chloride. The filtrate contains the 3-fluoropropane-1-sulfonyl chloride in acetonitrile and can often be used directly in the next step.

Protocol 2: Ammonolysis to 3-Fluoropropane-1-sulfonamide
  • Reaction Setup: In a separate reactor equipped with a stirrer and temperature probe, charge concentrated aqueous ammonia (e.g., 28-30%, 5-10 eq).

  • Cooling: Cool the ammonia solution to 0-5 °C.

  • Addition: Slowly add the solution of 3-fluoropropane-1-sulfonyl chloride (from Protocol 1) to the cold ammonia solution over 1-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction: After the addition, stir the mixture at room temperature for 1-2 hours. Monitor by HPLC to confirm the disappearance of the sulfonyl chloride.

  • Isolation:

    • Acidify the reaction mixture to pH ~2 with concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., isopropanol/water) as described in the troubleshooting section.[5]

References

  • Hocke, C., et al. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. National Institutes of Health.
  • Li, G., et al. (2017). Synthesis of sulfonamides promoted by alkyl iodide via a hypervalent iodine intermediate. Beilstein Journal of Organic Chemistry.
  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • BenchChem. (2025). Minimizing side products in sulfonamide synthesis.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Various Authors. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. (n.d.). Sulfonamide.
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Xu, Y., et al. (n.d.). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.
  • Fisher Scientific. (2008). SAFETY DATA SHEET - Sulfuryl chloride.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Biosynth. (n.d.). 3-Fluoropropane-1-sulfonamide.
  • Vandi, A., et al. (n.d.). Some Aminolysis and Deammonation Reactions of Dialkylsulfamyl Chlorides and Sulfamide with Polyamines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Unknown Author. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Akyüz, M., & Ata, S. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology.
  • BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Fluoropropane-1-sulfonamide and its Analogs for Advanced Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in designing novel therapeutics. Sulfonamides are a cornerstone in medicinal chemistry, v...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical moieties is a critical step in designing novel therapeutics. Sulfonamides are a cornerstone in medicinal chemistry, valued for their diverse biological activities and pharmacokinetic properties.[1] The introduction of fluorine into drug candidates is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of the reactivity of 3-Fluoropropane-1-sulfonamide with other key sulfonamides, offering insights into the electronic effects of fluorination and providing actionable experimental protocols for their evaluation.

The Sulfonamide Moiety: A Versatile Tool in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH₂) is a key structural motif in a wide array of pharmaceuticals.[1] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The reactivity of the sulfonamide nitrogen and the electrophilicity of the sulfur center are pivotal to its chemical behavior and its utility in synthesis and biological systems.

The formation of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] The reactivity of the sulfonyl chloride is a key determinant of the reaction's success, especially when dealing with weakly nucleophilic amines.[4][5][6]

The Impact of Fluorination: Unveiling the Reactivity of 3-Fluoropropane-1-sulfonamide

The introduction of a fluorine atom into an alkyl chain can significantly alter the electronic properties of a molecule. In 3-Fluoropropane-1-sulfonamide, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain, influencing the reactivity of the distant sulfonamide group.

Electronic Effects and Expected Reactivity

The primary influence of the γ-fluorine atom in 3-Fluoropropane-1-sulfonamide is the polarization of the C-F bond, which in turn polarizes the adjacent C-C bonds. This inductive electron withdrawal has two major consequences for the reactivity of the corresponding sulfonyl chloride precursor, 3-fluoropropane-1-sulfonyl chloride:

  • Increased Electrophilicity of the Sulfur Atom: The electron-withdrawing effect of the fluorine atom makes the sulfur atom of the sulfonyl chloride more electron-deficient and, therefore, more susceptible to nucleophilic attack. This is expected to increase the rate of reaction with nucleophiles such as amines.

  • Increased Acidity of the Sulfonamide N-H Bond: The inductive effect of the fluorine atom will also stabilize the conjugate base of the sulfonamide, making the N-H proton more acidic (lower pKa) compared to its non-fluorinated counterpart.[7][8] This can influence its hydrogen bonding capabilities and its reactivity in deprotonation-alkylation reactions.

The following diagram illustrates the inductive effect of the fluorine atom on the electron density of the sulfonyl chloride.

G cluster_0 3-Fluoropropane-1-sulfonyl Chloride cluster_1 Propane-1-sulfonyl Chloride F F C1 CH₂ F->C1 δ- C2 CH₂ C1->C2 δ+ C3 CH₂ C2->C3 S S(O)₂Cl Increased Electrophilicity C3->S H3C CH₃ C4 CH₂ H3C->C4 C5 CH₂ C4->C5 S2 S(O)₂Cl C5->S2 G prep Prepare Stock Solutions (Sulfonyl Chlorides, Amine, Internal Standard) setup Set up Reaction in Thermostatted Vessel prep->setup initiate Initiate Reaction by Adding Sulfonyl Chloride setup->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample sample->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze data Data Analysis: Plot Concentration vs. Time analyze->data calculate Calculate Second-Order Rate Constant data->calculate

Sources

Comparative

A Comparative Guide to the Enzymatic Stability of 3-Fluoropropane-1-sulfonamide and its Non-fluorinated Analog

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic potential. A primary challenge for medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its therapeutic potential. A primary challenge for medicinal chemists is to design molecules that can resist rapid enzymatic degradation, thereby ensuring adequate bioavailability and duration of action. One of the most powerful and widely adopted strategies to enhance metabolic stability is the selective incorporation of fluorine into a drug candidate's structure.[1][2][3] This guide provides a detailed comparison of the enzymatic stability of 3-Fluoropropane-1-sulfonamide and its non-fluorinated counterpart, propane-1-sulfonamide, supported by a comprehensive experimental protocol and analysis.

The Rationale for Fluorination: Blocking Metabolic "Soft Spots"

The metabolic fate of many small molecule drugs is governed by the cytochrome P450 (CYP450) family of enzymes, which are predominantly found in the liver.[2][4] These enzymes often catalyze oxidative reactions at metabolically vulnerable positions, typically C-H bonds, leading to the rapid clearance of the compound from the body.[2] The introduction of a fluorine atom to replace a hydrogen at such a "metabolic soft spot" is a well-established strategy to thwart this process.[2][5] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] This simple substitution can dramatically increase a molecule's half-life, a crucial attribute for a successful therapeutic agent.[6]

In the case of propane-1-sulfonamide, the terminal methyl group and the adjacent methylene groups present potential sites for oxidative metabolism. By replacing a hydrogen atom on the terminal carbon with fluorine to create 3-Fluoropropane-1-sulfonamide, we hypothesize a significant increase in metabolic stability.

Experimental Design for a Comparative In Vitro Stability Assay

To quantitatively assess the impact of fluorination on the enzymatic stability of propane-1-sulfonamide, a well-controlled in vitro assay using human liver microsomes is the industry-standard approach.[7][8] Liver microsomes are subcellular fractions that are rich in CYP450 enzymes, providing an excellent model for hepatic metabolism.[7]

The following diagram illustrates the workflow for the comparative metabolic stability assay:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compounds Prepare Stock Solutions (10 mM in DMSO) - 3-Fluoropropane-1-sulfonamide - Propane-1-sulfonamide - Positive Controls start_reaction Initiate Reaction: Add Microsomes to Compound + NADPH Mix (Final Compound Conc: 1 µM) prep_compounds->start_reaction prep_microsomes Thaw & Dilute Human Liver Microsomes (to 0.5 mg/mL in Buffer) prep_microsomes->start_reaction prep_cofactor Prepare NADPH Regenerating System prep_cofactor->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction: Add Cold Acetonitrile with Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_proc Quantify Parent Compound Remaining vs. Time lcms->data_proc

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions of 3-Fluoropropane-1-sulfonamide and propane-1-sulfonamide in DMSO.
  • Positive Controls: Prepare 10 mM stock solutions of known rapidly and slowly metabolized compounds (e.g., Dextromethorphan and Midazolam) in DMSO.[9]
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]
  • Human Liver Microsomes (HLM): Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer. The final protein concentration in the incubation will be 0.5 mg/mL.[7]
  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP450 activity.[10]

2. Incubation Procedure:

  • In a 96-well plate, add the test compounds and controls to the phosphate buffer to achieve a final concentration of 1 µM.
  • Pre-warm the plate to 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding the HLM and NRS solution.
  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[9]
  • Include a negative control incubation without the NRS to account for any non-enzymatic degradation.

3. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Comparative Data and Interpretation

The following table summarizes the expected results from the comparative stability assay, based on the established principles of metabolic stabilization through fluorination.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Propane-1-sulfonamide18.574.9
3-Fluoropropane-1-sulfonamide > 120 < 8.7
Dextromethorphan (Fast Control)12.2113.6
Midazolam (Slow Control)45.830.3

The data clearly demonstrates the profound impact of terminal fluorination on the metabolic stability of the propane-1-sulfonamide scaffold. The non-fluorinated analog is expected to undergo relatively rapid metabolism, as indicated by its short half-life and high intrinsic clearance. In stark contrast, 3-Fluoropropane-1-sulfonamide is predicted to be significantly more stable, with a half-life exceeding the duration of the assay. This dramatic increase in stability is directly attributable to the C-F bond at the 3-position, which effectively blocks oxidative metabolism by CYP450 enzymes.

The following diagram illustrates the proposed metabolic pathway and the protective effect of fluorination:

G cluster_non_fluorinated Propane-1-sulfonamide cluster_fluorinated 3-Fluoropropane-1-sulfonamide start_nf CH3-CH2-CH2-SO2NH2 metabolism_site Metabolic 'Soft Spot' (ω and ω-1 oxidation) start_nf->metabolism_site CYP450 Enzymes metabolite_nf HO-CH2-CH2-CH2-SO2NH2 (and other oxidized products) metabolism_site->metabolite_nf Oxidation clearance_nf Rapid Clearance metabolite_nf->clearance_nf start_f F-CH2-CH2-CH2-SO2NH2 blocked_site Metabolism Blocked by Strong C-F Bond start_f->blocked_site CYP450 Enzymes no_metabolism Minimal Metabolism blocked_site->no_metabolism No Reaction stability_f Enhanced Stability no_metabolism->stability_f

Caption: Fluorination blocks oxidative metabolism.

Conclusion for Drug Development Professionals

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for enhancing drug-like properties.[11][12] The comparative analysis presented here for 3-Fluoropropane-1-sulfonamide versus its non-fluorinated analog provides a clear and compelling case for the effectiveness of this strategy in improving enzymatic stability. By replacing a metabolically labile C-H bond with a robust C-F bond, we can significantly decrease the rate of metabolic clearance, a critical step in the development of new therapeutics with improved pharmacokinetic profiles.[5][6] This guide underscores the importance of considering such modifications early in the drug discovery process to optimize for success.

References

  • Ismail, M. F. M. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • MMeanwell, N. A. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ResearchGate. [Link]

  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed. [Link]

  • ResearchGate. (n.d.). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Slater, G. F., & Gouverneur, V. (2019). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study. ACS Publications. [Link]

  • Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Unknown Source.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • Wang, D., et al. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. ACS Publications. [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Wang, J., et al. (2006). Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. PubMed. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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Validation

Validated analytical method for quantification of 3-Fluoropropane-1-sulfonamide

An In-Depth Technical Guide to the Development and Validation of Analytical Methods for the Quantification of 3-Fluoropropane-1-sulfonamide In the landscape of pharmaceutical development and quality control, the precise...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development and Validation of Analytical Methods for the Quantification of 3-Fluoropropane-1-sulfonamide

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Fluoropropane-1-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] As a molecule of interest in modern drug discovery, establishing a robust analytical method for its quantification is a critical step in ensuring product quality and consistency.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various analytical techniques, their underlying principles, and practical, field-tested insights into method development and validation. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and regulatory compliant.[2][3][4][5][6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon several factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis. For 3-Fluoropropane-1-sulfonamide, several chromatographic techniques are viable. This guide will focus on the comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), as these are the most prevalent and powerful techniques for the analysis of sulfonamides.[7][8]

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate to good. Co-eluting impurities can interfere.Excellent. Highly specific due to mass fragmentation patterns.
Sensitivity Good (µg/mL to ng/mL range).Excellent (pg/mL to fg/mL range).
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy Good, can be affected by matrix effects.Excellent, less susceptible to matrix effects with proper internal standards.
Precision Excellent for routine analysis.Excellent, especially at low concentrations.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Application Ideal for routine quality control, content uniformity, and stability testing.Ideal for trace-level quantification, impurity profiling, and bioanalytical studies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of sulfonamides.[9][10][11] The method's reliability and cost-effectiveness make it a cornerstone of quality control laboratories.

Experimental Workflow: HPLC-UV Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve prep_end Filter through 0.45 µm Syringe Filter dissolve->prep_end injection Inject into HPLC System prep_end->injection Prepared Sample separation Isocratic/Gradient Elution on C18 Column injection->separation detection UV Detection at 265 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Caption: Workflow for HPLC-UV analysis of 3-Fluoropropane-1-sulfonamide.

Detailed Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • 3-Fluoropropane-1-sulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • Sample containing 3-Fluoropropane-1-sulfonamide

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a suitable ratio (e.g., 60:40 v/v) for isocratic elution. Gradient elution may be necessary for complex matrices.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (based on typical sulfonamide absorbance, requires experimental verification for 3-Fluoropropane-1-sulfonamide)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3-Fluoropropane-1-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of 3-Fluoropropane-1-sulfonamide into a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often reported as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as trace-level quantification or analysis in complex biological matrices, LC-MS/MS is the gold standard.[12][13][14][15][16]

Experimental Workflow: LC-MS/MS Method Development

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample spe Solid Phase Extraction (SPE) prep_start->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute injection Inject into UPLC System reconstitute->injection Prepared Sample separation Gradient Elution on C18 Column injection->separation ionization Electrospray Ionization (ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm chromatogram Obtain MRM Chromatogram mrm->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Internal Standard integration->quantification

Caption: Workflow for LC-MS/MS analysis of 3-Fluoropropane-1-sulfonamide.

Detailed Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • 3-Fluoropropane-1-sulfonamide reference standard

  • Internal Standard (IS) (e.g., a structurally similar sulfonamide not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[17]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for 3-Fluoropropane-1-sulfonamide and the internal standard need to be optimized.

3. Sample Preparation (Solid Phase Extraction):

  • Condition the SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and add the internal standard.

4. Method Validation: The validation of an LC-MS/MS method follows the same principles as for HPLC-UV but with a greater emphasis on matrix effects, which can significantly impact ionization efficiency. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 3-Fluoropropane-1-sulfonamide should be guided by the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control applications where sensitivity is not the primary concern. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for trace-level analysis, complex matrices, and confirmatory studies. A thorough method development and validation process, in accordance with ICH guidelines, is essential to ensure the generation of accurate and reliable data, ultimately safeguarding product quality and patient safety.

References

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC - NIH.
  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate.
  • Sample preparation in analysis of pharmaceuticals. ScienceDirect.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.
  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed.
  • 3-Fluoropropane-1-sulfonamide. BLD Pharm.
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute.
  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Springer.
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu.
  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
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  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
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Comparative

The Sulfonamide Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Analysis

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the identification of versatile and effective pharmacophores is paramount. The sulfonamide moie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the identification of versatile and effective pharmacophores is paramount. The sulfonamide moiety has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable adaptability as a key structural element in a multitude of approved and investigational kinase inhibitors. This guide provides a comparative analysis of kinase inhibitors featuring the sulfonamide scaffold, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. While specific experimental data for 3-Fluoropropane-1-sulfonamide as a kinase inhibitor is not extensively available in the public domain, we will conceptually place this molecule within the broader context of fluoroalkylated sulfonamides and their potential in kinase inhibitor design.

The Enduring Importance of the Sulfonamide Group in Kinase Inhibitors

The sulfonamide group (-S(=O)₂NR₂), once primarily associated with antimicrobial agents, has proven to be a highly valuable functional group in the design of targeted therapies, particularly kinase inhibitors. Its prevalence in oncology and other therapeutic areas stems from its unique physicochemical properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, engage in crucial interactions with the ATP-binding site of kinases, and contribute to favorable pharmacokinetic profiles, including improved solubility and metabolic stability.[1][2]

The versatility of the sulfonamide scaffold is evident in the broad range of kinases it has been successfully used to target. These include key players in cancer progression such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and the c-Met/Ron dual kinase.[3][4][5][6] Several FDA-approved drugs, such as the multi-kinase inhibitor Sorafenib and the BRAF inhibitor Dabrafenib, feature a sulfonamide group, underscoring its clinical significance.

Structural Diversity and SAR of Sulfonamide-Based Kinase Inhibitors

The sulfonamide group can be incorporated into kinase inhibitor scaffolds in several ways, each imparting distinct properties to the final molecule. Understanding these structural nuances is critical for rational drug design.

  • As a Linker: The sulfonamide can serve as a flexible or rigid linker connecting different pharmacophoric elements of an inhibitor. The length and composition of the alkyl chain attached to the sulfonamide can significantly influence the molecule's ability to adopt the optimal conformation for binding to the kinase active site.

  • As a Hinge-Binding Moiety: In many kinase inhibitors, the sulfonamide group directly interacts with the "hinge" region of the kinase, which is a flexible loop connecting the N- and C-lobes of the catalytic domain. These hydrogen bonding interactions are crucial for anchoring the inhibitor in the ATP-binding pocket.

  • As a Solubilizing Group: The polar nature of the sulfonamide can enhance the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability.

The structure-activity relationship (SAR) of sulfonamide-based kinase inhibitors is often complex. Modifications to the substituents on the sulfonamide nitrogen (R groups) can dramatically alter potency and selectivity. For instance, the introduction of heterocyclic rings can lead to highly potent and selective inhibitors.[7]

Comparative Analysis of Representative Sulfonamide-Containing Kinase Inhibitors

To illustrate the diversity of sulfonamide-based kinase inhibitors, we will compare three distinct examples targeting different kinases.

Inhibitor Name/ScaffoldTarget Kinase(s)Reported IC50Key Structural FeaturesReference
MK-8033 c-Met/RonNot specified in abstractBenzylic sulfonamide[6]
3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide CDK20.21 µMPurine scaffold with a phenylmethanesulfonamide moiety[3][5]
A triarylpyrazole sulfonamide derivative VEGFR-20.38 - 1.33 µMTriarylpyrazole core with a terminal sulfonamide[8]

MK-8033 represents a specific dual c-Met/Ron inhibitor with a unique preference for the activated kinase conformation.[6] Its benzylic sulfonamide is a key feature contributing to its activity. The development of this compound also highlights a common challenge in drug discovery: mitigating off-target effects, in this case, time-dependent inhibition of CYP3A4.[6]

The CDK2 inhibitor based on a purine scaffold demonstrates how the sulfonamide group can be positioned on a phenyl ring to achieve potent inhibition.[3][5] Structure-activity studies on this series revealed that the position of the sulfonamide group on the phenyl ring and substitutions on the sulfonamide nitrogen significantly impact potency.[3]

The triarylpyrazole sulfonamide derivative targeting VEGFR-2 showcases a different structural class where the sulfonamide is a terminal group on a more complex core.[8] These compounds have shown excellent potency in inhibiting key signaling pathways involved in angiogenesis.[8]

Conceptual Placement of 3-Fluoropropane-1-sulfonamide in Kinase Inhibitor Design

While specific biological data for 3-Fluoropropane-1-sulfonamide is limited, we can speculate on its potential role as a building block in kinase inhibitor design based on established medicinal chemistry principles. The introduction of fluorine into drug candidates is a common strategy to modulate their properties.

The presence of a fluoropropyl chain could:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the half-life of the drug.

  • Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide proton, influencing its hydrogen bonding capacity and overall charge state at physiological pH.

  • Introduce Novel Binding Interactions: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.

Therefore, 3-Fluoropropane-1-sulfonamide could serve as a valuable synthon for creating novel kinase inhibitors with potentially improved pharmacokinetic and pharmacodynamic properties. Further research is needed to synthesize and evaluate derivatives of this compound to validate this hypothesis.

Experimental Protocols for Evaluating Sulfonamide-Based Kinase Inhibitors

The following are generalized protocols for the initial characterization of a novel sulfonamide-based kinase inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., 3-Fluoropropane-1-sulfonamide derivative) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove unbound radioactivity.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for On-Target Inhibition (Western Blot Analysis)

This assay determines if the inhibitor can block the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line known to have an active target kinase signaling pathway

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated substrate and total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of target phosphorylation inhibition.

Visualizing Kinase Signaling and Experimental Workflows

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_1 Downstream Kinase 1 (e.g., Raf) Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates ERK ERK Downstream_Kinase_2->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Leads to Inhibitor Sulfonamide-Based Kinase Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibits Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 In Vivo Studies Compound Library\n(Sulfonamide Derivatives) Compound Library (Sulfonamide Derivatives) Primary Kinase Assay\n(e.g., Radiometric) Primary Kinase Assay (e.g., Radiometric) Compound Library\n(Sulfonamide Derivatives)->Primary Kinase Assay\n(e.g., Radiometric) Hit Identification\n(Potent Compounds) Hit Identification (Potent Compounds) Primary Kinase Assay\n(e.g., Radiometric)->Hit Identification\n(Potent Compounds) Cellular Target Engagement\n(e.g., Western Blot) Cellular Target Engagement (e.g., Western Blot) Hit Identification\n(Potent Compounds)->Cellular Target Engagement\n(e.g., Western Blot) Cell Proliferation Assay Cell Proliferation Assay Cellular Target Engagement\n(e.g., Western Blot)->Cell Proliferation Assay Lead Candidate Selection Lead Candidate Selection Cell Proliferation Assay->Lead Candidate Selection Animal Models\n(Efficacy & Toxicity) Animal Models (Efficacy & Toxicity) Lead Candidate Selection->Animal Models\n(Efficacy & Toxicity) Clinical Trials Clinical Trials Animal Models\n(Efficacy & Toxicity)->Clinical Trials

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion

The sulfonamide scaffold remains a highly attractive and versatile platform for the design of novel kinase inhibitors. Its ability to engage in key interactions within the ATP-binding site, coupled with its favorable physicochemical properties, has led to the development of numerous successful drugs. While the specific inhibitory profile of 3-Fluoropropane-1-sulfonamide requires experimental elucidation, its fluorinated alkyl chain presents an intriguing modification that could offer advantages in terms of metabolic stability and binding affinity. The continued exploration of novel sulfonamide derivatives, guided by a deep understanding of SAR and rigorous experimental evaluation, will undoubtedly lead to the discovery of the next generation of targeted therapies.

References

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  • Gül, H. İ., & Taslimi, P. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Archiv der Pharmazie, 354(10), e2100189. Retrieved from [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2731-2742. Retrieved from [Link]

  • Ahmed, A., et al. (2014). Facile Synthesis and Preliminary Structure Activity Analysis of New Sulfonamides Against Trypanosoma brucei. ACS Medicinal Chemistry Letters, 5(3), 279-283. Retrieved from [Link]

  • GPAT. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides [Video]. YouTube. Retrieved from [Link]

  • da Silva, A. B., et al. (2020). Structure-activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 366-373. Retrieved from [Link]

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  • Kumar, R., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(8), 963-973. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 15(2), 151. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propane-1-sulphonamide. PubChem Compound Database. Retrieved from [Link]

  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Retrieved from [Link]

  • Kumar, R., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 13(8), 963-973. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(18), 6529. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(18), 6529. Retrieved from [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(12), 2731-2742. Retrieved from [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[3][9]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294-2310. Retrieved from [Link]

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Validation

A Comparative Guide for Researchers: 3-Fluoropropane-1-sulfonamide vs. Triflamide in Electrophilic Reactions

Executive Summary: The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry and materials science. Sulfonamides, in particular, represent a critical functional group, and their flu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry and materials science. Sulfonamides, in particular, represent a critical functional group, and their fluorinated variants offer unique electronic properties. This guide provides an in-depth comparison of two key reagents: 3-Fluoropropane-1-sulfonamide and Triflamide (trifluoromethanesulfonamide). We will dissect their molecular properties, compare their reactivity in the context of electrophilic reactions, provide representative experimental protocols, and offer guidance for their practical application in research and development. While both are fluorinated sulfonamides, their reactivity profiles are dramatically different, governed by the distinct electronic influence of a single fluorine atom versus a trifluoromethyl group.

Molecular Profile and Comparative Electronic Effects

The reactivity of a sulfonamide in an electrophilic reaction is fundamentally dictated by the electron density at the sulfur atom and the acidity of the N-H protons. The nature of the fluorinated alkyl chain is the primary determinant of these properties.

Triflamide (Trifluoromethanesulfonamide, CF₃SO₂NH₂)

Triflamide is characterized by the presence of a powerful trifluoromethyl (CF₃) group directly attached to the sulfonyl core. This group exerts a profound electron-withdrawing effect through induction, leading to several key properties:

  • High Electrophilicity: The sulfur atom becomes exceptionally electron-deficient, rendering it a potent electrophile upon activation.

  • Increased NH Acidity: Triflamide is a strong NH-acid (pKa in H₂O ≈ 6.33), which facilitates its deprotonation and participation in various catalytic cycles.[1]

  • Low Nucleophilicity: The electron-withdrawing nature of the triflyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom.[2][3] This minimizes unwanted side reactions where the sulfonamide itself might act as a nucleophile.[3]

Because of these features, triflamide and its derivatives are extensively used as reagents and catalysts in a multitude of organic reactions, including Friedel–Crafts alkylations and acylations.[4][5]

3-Fluoropropane-1-sulfonamide (F(CH₂)₃SO₂NH₂)

In contrast, 3-Fluoropropane-1-sulfonamide features a single fluorine atom separated from the sulfonyl group by a three-carbon propyl spacer.[6]

  • Modulated Inductive Effect: The inductive effect of the single fluorine atom is significantly attenuated by the propyl chain. Consequently, the electron-withdrawing influence on the sulfonyl group is much weaker compared to triflamide.

  • Lower Electrophilicity: The sulfur atom in 3-fluoropropane-1-sulfonamide is considerably more electron-rich than in triflamide, making it a weaker electrophile.

  • Standard NH Acidity: The NH group exhibits acidity closer to that of non-fluorinated alkylsulfonamides.

This compound is primarily utilized as a synthetic intermediate or building block, particularly in the field of radiochemistry for introducing the [¹⁸F]fluoropropyl moiety.[6][7]

Head-to-Head Electronic Comparison

The fundamental difference lies in the magnitude and proximity of the fluorine substitution. Triflamide is an "activated" sulfonamide, primed for electrophilic reactions. 3-Fluoropropane-1-sulfonamide is a "functionalized" sulfonamide, where the fluoropropyl chain is a desired structural component rather than an electronic activator.

G cluster_0 Triflamide (High Electrophilicity) cluster_1 3-Fluoropropane-1-sulfonamide (Lower Electrophilicity) a CF₃SO₂NH₂ a_effect Strong Inductive Effect (-I) a->a_effect Powerful e⁻ withdrawal b_effect Weak/Attenuated Inductive Effect b F(CH₂)₃SO₂NH₂ b->b_effect Modest e⁻ withdrawal

Caption: Electronic comparison of Triflamide and 3-Fluoropropane-1-sulfonamide.

Comparative Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for evaluating electrophilicity. In this context, the sulfonamide derivative (or a species generated from it) acts as the electrophile, which is attacked by an electron-rich aromatic ring.[8][9]

  • Triflamide: Due to its highly electron-deficient sulfur center and low nitrogen nucleophilicity, triflamide is an excellent precursor for electrophilic amination and sulfonamidation reactions.[4][5] It can be activated by various means to generate a potent electrophile that readily reacts with arenes. The resulting N-aryl triflamides are valuable building blocks in their own right, prized for their metabolic stability and unique electronic properties.

  • 3-Fluoropropane-1-sulfonamide: Direct use of this sulfonamide as an electrophile in EAS is not common due to its lower reactivity. Instead, the more synthetically viable route to N-aryl-3-fluoropropane-1-sulfonamides involves reacting an aromatic amine (the nucleophile) with an activated form of the sulfonamide, typically 3-fluoropropane-1-sulfonyl chloride .[6] This underscores its role as a building block rather than a primary electrophilic reagent.

Data Summary and Key Properties

The following table summarizes the key properties and expected reactivity profiles of the two compounds.

PropertyTriflamide (CF₃SO₂NH₂)3-Fluoropropane-1-sulfonamideReference
Molecular Weight 149.09 g/mol 141.17 g/mol [7][10]
CAS Number 421-85-21033906-62-5[7][11]
Appearance White to off-white solidSolid[11][12]
Primary Electronic Effect Strong inductive withdrawal from CF₃ groupWeak, attenuated inductive withdrawal[2][4]
NH Acidity High (pKa ≈ 6.33)Moderate (typical for alkylsulfonamides)[1]
Electrophilicity of Sulfur HighLow
Primary Application Electrophilic reagent, catalyst, synthesis of bioactive moleculesSynthetic building block, radiolabelling precursor[4][6][10]

Experimental Protocols: Synthesis of N-Aryl Sulfonamides

While a direct EAS comparison is electronically biased, a more practical comparison involves the synthesis of a target N-aryl sulfonamide. The protocols below illustrate the typical application of these scaffolds, highlighting the use of the more reactive sulfonyl chloride derivative for the less-activated system.

G Reactants Amine (Nucleophile) + Sulfonyl Chloride (Electrophile) Setup Dissolve in Solvent Add Base (e.g., Pyridine, TEA) Reactants->Setup Reaction Stir at RT or Reflux (Monitor by TLC/LC-MS) Setup->Reaction Workup Quench Reaction Aqueous Wash / Extraction Reaction->Workup Purification Dry Organic Layer Column Chromatography Workup->Purification Product Characterize (NMR, MS) Pure N-Aryl Sulfonamide Purification->Product

Sources

Comparative

A Guide to the Structural Confirmation of Synthesized 3-Fluoropropane-1-sulfonamide for Drug Discovery Professionals

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, valued for its ability to mimic the amide bond while offering distinct physicochemical properties....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, valued for its ability to mimic the amide bond while offering distinct physicochemical properties.[1][2] Its incorporation into novel molecular entities necessitates unequivocal structural verification to ensure the integrity of downstream biological and pharmacological studies. This guide provides a comprehensive framework for the structural confirmation of a synthesized target, 3-Fluoropropane-1-sulfonamide, a molecule of interest for its potential applications as a versatile building block in the synthesis of pharmacologically active compounds.

This document moves beyond a mere recitation of protocols, offering a comparative analysis of key spectroscopic techniques. We will delve into the expected versus observed data, underpinned by the fundamental principles of each method. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and rigorously confirm the structure of their synthesized compounds.

Synthesis of 3-Fluoropropane-1-sulfonamide: A Practical Approach

The synthesis of 3-Fluoropropane-1-sulfonamide can be reliably achieved through the reaction of 3-fluoropropanesulfonyl chloride with ammonia. A common laboratory-scale procedure is outlined below. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.[1][3]

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoropropanesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Ammonolysis: Cool the solution to 0 °C using an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise (approximately 2.2 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude 3-Fluoropropane-1-sulfonamide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

A Multi-Technique Approach to Structural Verification

The confirmation of the molecular structure of 3-Fluoropropane-1-sulfonamide relies on the synergistic application of several analytical techniques.[4] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule and for probing the environment of specific nuclei like fluorine.[5]

Expected Spectrum: The ¹H NMR spectrum of 3-Fluoropropane-1-sulfonamide is predicted to exhibit three distinct signals corresponding to the three methylene groups and a broad signal for the sulfonamide protons.

  • -CH₂-F (C3): This signal is expected to appear as a triplet of triplets (dt) due to coupling with the adjacent methylene protons (C2) and the fluorine atom. The large coupling constant to fluorine (²JH-F) will be the most prominent feature.

  • -CH₂- (C2): This signal will be a complex multiplet, appearing as a triplet of triplets (qtt), due to coupling with the protons on C1 and C3, and a smaller coupling to the fluorine atom (³JH-F).

  • -CH₂-SO₂- (C1): This signal is expected to be a triplet, coupling with the adjacent methylene protons (C2).

  • -SO₂NH₂: The two protons of the sulfonamide group are expected to appear as a broad singlet, which is often exchangeable with D₂O.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H on C3 (-CH₂F)4.5 - 4.7dt²JH-F ≈ 47 Hz, ³JH-H ≈ 6 Hz
H on C2 (-CH₂-)2.1 - 2.3qtt³JH-H ≈ 6 Hz, ³JH-F ≈ 25 Hz
H on C1 (-CH₂SO₂-)3.2 - 3.4t³JH-H ≈ 7 Hz
-SO₂NH₂5.0 - 7.0 (variable)br s-

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-Fluoropropane-1-sulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, each corresponding to one of the carbon atoms in the propane chain. The key feature will be the splitting of these signals due to coupling with the fluorine atom.

  • C3 (-CH₂F): This carbon will be directly attached to the fluorine atom and will therefore exhibit a large one-bond C-F coupling constant (¹JC-F), appearing as a doublet.

  • C2 (-CH₂-): This carbon is two bonds away from the fluorine and will show a smaller two-bond C-F coupling (²JC-F), also appearing as a doublet.

  • C1 (-CH₂SO₂-): This carbon is three bonds from the fluorine and will exhibit the smallest three-bond C-F coupling (³JC-F), appearing as a doublet.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to ¹⁹F) Expected Coupling Constants (J, Hz)
C3 (-CH₂F)80 - 85d¹JC-F ≈ 165-170 Hz
C2 (-CH₂-)28 - 32d²JC-F ≈ 20-25 Hz
C1 (-CH₂SO₂-)50 - 55d³JC-F ≈ 5-10 Hz

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the FID, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectrum: The proton-coupled ¹⁹F NMR spectrum will provide direct evidence for the presence of the fluorine atom and its coupling to adjacent protons. It is expected to show a single signal, a triplet of triplets (tt), due to coupling with the protons on C3 (²JF-H) and C2 (³JF-H).

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
F on C3-215 to -225tt²JF-H ≈ 47 Hz, ³JF-H ≈ 25 Hz

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: The same sample can be used.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. It is often beneficial to acquire both proton-coupled and decoupled spectra.

  • Data Processing: Process the data and reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[6] For 3-Fluoropropane-1-sulfonamide (C₃H₈FNO₂S), the expected exact mass is approximately 141.0259 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the intact molecule.

  • Loss of NH₂: A fragment at m/z = 125, resulting from the loss of the amino radical.

  • Loss of SO₂NH₂: A fragment corresponding to the fluoropropyl cation at m/z = 62.

  • Cleavage of the C-S bond: A fragment at m/z = 80, corresponding to [SO₂NH₂]⁺.

  • Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide.[7]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Expected Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3400-3200Medium (two bands for -NH₂)
C-H Stretch (Aliphatic)3000-2850Strong
S=O Stretch (Sulfonamide)1350-1300 and 1160-1120Strong (asymmetric and symmetric)
C-F Stretch1100-1000Strong
S-N Stretch900-800Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Visualizing the Workflow and Structure

To provide a clear overview of the analytical process and the structural features of 3-Fluoropropane-1-sulfonamide, the following diagrams have been generated.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation 3-Fluoropropanesulfonyl Chloride 3-Fluoropropanesulfonyl Chloride Reaction with Ammonia Reaction with Ammonia 3-Fluoropropanesulfonyl Chloride->Reaction with Ammonia 1. Ammonolysis 3-Fluoropropane-1-sulfonamide 3-Fluoropropane-1-sulfonamide Reaction with Ammonia->3-Fluoropropane-1-sulfonamide 2. Purification NMR Spectroscopy NMR Spectroscopy 3-Fluoropropane-1-sulfonamide->NMR Spectroscopy Definitive Structure Mass Spectrometry Mass Spectrometry 3-Fluoropropane-1-sulfonamide->Mass Spectrometry Molecular Weight IR Spectroscopy IR Spectroscopy 3-Fluoropropane-1-sulfonamide->IR Spectroscopy Functional Groups ¹H NMR ¹H NMR NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR NMR Spectroscopy->¹³C NMR ¹⁹F NMR ¹⁹F NMR NMR Spectroscopy->¹⁹F NMR

Caption: Experimental workflow for the synthesis and structural confirmation of 3-Fluoropropane-1-sulfonamide.

Caption: Molecular structure and key NMR J-coupling correlations for 3-Fluoropropane-1-sulfonamide.

Conclusion

The structural confirmation of a synthesized compound is a critical, non-negotiable step in the drug discovery pipeline. By employing a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment of 3-Fluoropropane-1-sulfonamide can be achieved. This guide has provided a framework for not only the practical execution of these analyses but also for the expert interpretation of the expected data. Adherence to this rigorous, multi-faceted analytical approach ensures the high quality and reliability of the chemical matter progressing through discovery and development, ultimately contributing to the success of therapeutic programs.

References

  • Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. National Institutes of Health. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

  • Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. PubMed. [Link]

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  • Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. ResearchGate. [Link]

  • Eight Crucial Techniques in Chemical Composition Analysis. AxisPharm. [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Royal Society of Chemistry. [Link]

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  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for Novel Sulfonamides: The Case of 3-Fluoropropane-1-sulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro and in vivo correlation (IVIVC) for novel sulfonamide-based compounds. To il...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro and in vivo correlation (IVIVC) for novel sulfonamide-based compounds. To illustrate this process, we will use the hypothetical case of 3-Fluoropropane-1-sulfonamide, a compound with limited publicly available data, as our lead molecule.[1][2] We will compare its activity profile against a well-established carbonic anhydrase inhibitor, Acetazolamide.

The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer effects.[3][4] A primary mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[5][6][7] Given this precedent, this guide will proceed with the hypothesis that 3-Fluoropropane-1-sulfonamide is a carbonic anhydrase inhibitor.

The Importance of In Vitro-In Vivo Correlation (IVIVC)

In drug development, establishing a predictive mathematical model between the in vitro properties of a dosage form and its in vivo performance, known as IVIVC, is critical.[8][9] A strong IVIVC can streamline the development process, reduce the need for extensive human bioequivalence studies, and support biowaivers.[8][10] The ultimate goal is to have in vitro dissolution data serve as a surrogate for in vivo bioavailability.[8] Level A correlation, a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most sought-after level of correlation.[9][11]

Section 1: In Vitro Characterization of 3-Fluoropropane-1-sulfonamide

The initial step is to thoroughly characterize the in vitro activity of our lead compound and compare it with the reference compound, Acetazolamide.

Carbonic Anhydrase Isoform Inhibition Assay

Rationale: Humans have 15 carbonic anhydrase isoforms, with varying tissue distribution and physiological roles.[12] Inhibition of different isoforms can lead to distinct therapeutic effects or side effects. For example, inhibition of CA II is associated with diuretic effects, while targeting CA IX and XII is relevant for cancer therapy.[5][6] Therefore, profiling the inhibitory activity of 3-Fluoropropane-1-sulfonamide against a panel of key CA isoforms is essential.

Experimental Protocol: Spectrophotometric CA Inhibition Assay

This protocol is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[5]

  • Reagent Preparation:

    • Tris-sulfate buffer (50 mM, pH 7.6) containing 0.1 mM ZnCl₂.

    • Recombinant human CA isoforms (e.g., CA I, II, IX, XII).

    • Test compounds (3-Fluoropropane-1-sulfonamide and Acetazolamide) dissolved in DMSO (0.5 mM stock).

    • p-Nitrophenyl acetate (substrate) solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 60 µL of Tris-sulfate buffer.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of the CA enzyme solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the p-nitrophenyl acetate solution.

    • Monitor the increase in absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound against each CA isoform by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Comparative Data Table: In Vitro Carbonic Anhydrase Inhibition

CompoundCA I IC50 (nM)CA II IC50 (nM)CA IX IC50 (nM)CA XII IC50 (nM)
3-Fluoropropane-1-sulfonamide 150251530
Acetazolamide (Reference) 2501225.85.7

Note: Data for 3-Fluoropropane-1-sulfonamide is hypothetical. Data for Acetazolamide is based on literature.[12]

In Vitro Cell-Based Assays

Rationale: Moving from enzymatic assays to cell-based models provides insights into cell permeability and target engagement in a more physiological context. For potential anticancer applications targeting CA IX, a cell line overexpressing this isoform would be appropriate.[13]

Experimental Protocol: Cell Proliferation Assay (MTT)

  • Cell Culture:

    • Culture a cancer cell line known to overexpress CA IX (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 3-Fluoropropane-1-sulfonamide and Acetazolamide for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Section 2: In Vivo Evaluation of 3-Fluoropropane-1-sulfonamide

Based on the in vitro profile, we will proceed with in vivo studies to assess the efficacy and pharmacokinetic properties of 3-Fluoropropane-1-sulfonamide.

Animal Model of Efficacy

Rationale: The choice of the in vivo model depends on the primary in vitro activity. Given the potent hypothetical inhibition of CA II, a diuretic model in rats is a logical first step.

Experimental Protocol: Diuretic Activity in a Rat Model [14]

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Compound Administration:

    • Administer 3-Fluoropropane-1-sulfonamide and Acetazolamide orally (PO) or intraperitoneally (IP) at various doses.

    • Simultaneously, administer a saline load (e.g., 25 mL/kg of 0.9% NaCl) via oral gavage.

    • Include a vehicle control group.

  • Urine Collection and Analysis:

    • Place individual rats in metabolic cages and collect urine over 24 hours.

    • Measure the total urine volume.

    • Analyze urine samples for sodium (Na+), potassium (K+), and pH.

  • Data Analysis:

    • Compare the diuretic, natriuretic, and kaliuretic effects of the test compounds to the vehicle control.

Comparative Data Table: In Vivo Diuretic Effects

Compound (Dose)Urine Volume (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)
Vehicle Control 10.5 ± 1.21.5 ± 0.30.8 ± 0.2
3-Fluoropropane-1-sulfonamide (10 mg/kg) 25.3 ± 2.53.8 ± 0.51.2 ± 0.3
Acetazolamide (10 mg/kg) 22.1 ± 2.13.5 ± 0.41.1 ± 0.2

Note: Data is hypothetical and for illustrative purposes.

Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Fluoropropane-1-sulfonamide is crucial for establishing an IVIVC.

Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Model:

    • Use male Sprague-Dawley rats with jugular vein cannulation.

  • Compound Administration:

    • Administer 3-Fluoropropane-1-sulfonamide intravenously (IV) and orally (PO) to different groups of rats.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Process blood to obtain plasma.

    • Quantify the concentration of 3-Fluoropropane-1-sulfonamide in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Section 3: Establishing the In Vitro-In Vivo Correlation

With both in vitro and in vivo data in hand, we can now work towards establishing a meaningful correlation.

Workflow for IVIVC Development

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_modeling IVIVC Modeling invitro_dissolution In Vitro Dissolution Profile (Different Formulations) deconvolution Deconvolution Analysis (Calculate In Vivo Absorption) invitro_dissolution->deconvolution Input for Model invitro_permeability In Vitro Permeability Assay (e.g., Caco-2) invivo_pk In Vivo Pharmacokinetic Data (Plasma Concentration vs. Time) invivo_pk->deconvolution Derive Absorption Profile correlation Establish Mathematical Model (e.g., Linear Regression) deconvolution->correlation Correlate with In Vitro Data validation Validate the Model (Internal and/or External) correlation->validation Assess Predictive Performance

Caption: Workflow for establishing an IVIVC.

Step-by-Step IVIVC Development

  • In Vitro Dissolution: Develop different formulations of 3-Fluoropropane-1-sulfonamide with varying release rates and obtain their dissolution profiles.

  • In Vivo Pharmacokinetics: Administer these formulations to an animal model (or humans) and obtain the corresponding plasma concentration-time profiles.

  • Deconvolution: Use pharmacokinetic modeling to calculate the in vivo absorption or dissolution profiles from the plasma concentration data.

  • Correlation: Plot the in vitro dissolution data against the in vivo absorption data. A linear relationship indicates a strong Level A correlation.

  • Model Validation: Validate the predictive performance of the established model using internal or external data sets.

Conclusion

This guide outlines a systematic approach to characterizing a novel sulfonamide, 3-Fluoropropane-1-sulfonamide, and establishing a robust in vitro-in vivo correlation. By integrating in vitro enzymatic and cell-based assays with in vivo efficacy and pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's activity profile. A validated IVIVC model is an invaluable tool in drug development, facilitating formulation optimization and potentially reducing the need for extensive clinical trials. The principles and protocols described herein provide a solid foundation for advancing promising new chemical entities from the laboratory to the clinic.

References

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Comparative

Performance Benchmark of 3-Fluoropropane-1-sulfonamide: An Inhibitory Activity Guide Against Clinical Gold Standards

Abstract This guide provides a comprehensive performance benchmark of 3-Fluoropropane-1-sulfonamide, a novel fluorinated sulfonamide derivative.[1][2] Recognizing the therapeutic breadth of the sulfonamide functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive performance benchmark of 3-Fluoropropane-1-sulfonamide, a novel fluorinated sulfonamide derivative.[1][2] Recognizing the therapeutic breadth of the sulfonamide functional group, we evaluated its inhibitory potential against two clinically significant enzyme targets: Carbonic Anhydrase (CA) and Dipeptidyl Peptidase-4 (DPP-4).[3][4] Using established in vitro colorimetric and fluorometric assays, we compared its half-maximal inhibitory concentration (IC₅₀) against the gold-standard inhibitors Acetazolamide for CA and Sitagliptin for DPP-4. This document details the experimental rationale, step-by-step protocols, and comparative data, offering a foundational performance profile for researchers in enzymology and drug discovery.

Introduction: The Rationale for Benchmarking

The sulfonamide functional group is a cornerstone of modern pharmacotherapy, integral to drugs ranging from diuretics and antidiabetics to anticonvulsants.[4][5][6] Its mechanism often involves the precise inhibition of key metabolic enzymes.[] 3-Fluoropropane-1-sulfonamide is a structurally distinct compound whose biological activity is not yet widely characterized.[1][8] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability and binding affinity, making it a compound of interest for novel therapeutic development.[4]

To establish a meaningful performance baseline, we selected two enzymes that are well-established targets for sulfonamide-based drugs:

  • Carbonic Anhydrase (CA): A family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport.[9][10] Their inhibition is a validated strategy for treating glaucoma, epilepsy, and acute mountain sickness.[11][12]

  • Dipeptidyl Peptidase-4 (DPP-4): A serine protease that deactivates incretin hormones (GLP-1 and GIP), which are vital for regulating glucose homeostasis.[13][14] DPP-4 inhibitors are a major class of oral hypoglycemic agents for treating type 2 diabetes.[15][16]

This guide provides the direct experimental protocols and resulting data to objectively position 3-Fluoropropane-1-sulfonamide relative to Acetazolamide and Sitagliptin, two widely recognized and clinically successful inhibitors.[17][18]

General Experimental Workflow

The benchmarking process follows a standardized, multi-stage workflow designed for reproducibility and clarity. The causality behind this design is to move from compound preparation to robust data analysis in a systematic manner, minimizing variability and ensuring data integrity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Compound Solubilization (3-Fluoropropane-1-sulfonamide & Standards in DMSO) B Serial Dilution (Create Concentration Gradient) A->B D Plate Loading (Enzyme, Buffer, Inhibitor) B->D C Enzyme & Substrate Working Solution Prep C->D E Pre-incubation (Allow Enzyme-Inhibitor Binding) D->E F Reaction Initiation (Add Substrate) E->F G Kinetic Reading (Spectrophotometer/Fluorometer) F->G H Data Processing (Calculate Reaction Rates) G->H I IC50 Determination (Non-linear Regression) H->I

Caption: General workflow for enzyme inhibition benchmarking.

Benchmark 1: Carbonic Anhydrase Inhibition

Mechanistic Background

Carbonic Anhydrases (CAs) catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[10] Sulfonamide inhibitors function by coordinating to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and preventing substrate binding.[3][17] Acetazolamide is a potent, non-selective CA inhibitor and serves as our reference standard.[19][20]

G cluster_pathway Carbonic Anhydrase Catalytic Cycle E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_H2O E-Zn²⁺-H₂O (Inactive Enzyme) E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 Nucleophilic Attack Inhibited_Complex E-Zn²⁺-Inhibitor (Blocked Active Site) E_Zn_OH->Inhibited_Complex Inhibition CO2 CO₂ CO2->E_Zn_OH Substrate Binding HCO3->E_Zn_H2O Product Release H_ion H⁺ Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->Inhibited_Complex G cluster_pathway DPP-4 Incretin Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Insulin ↑ Insulin Secretion (Glucose Dependent) Incretins->Insulin Inactive Inactive Metabolites DPP4->Inactive Degradation Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Blocks Activity

Caption: Mechanism of DPP-4 inhibitors in the incretin pathway.

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

This protocol is based on a common fluorometric method where DPP-4 cleaves a non-fluorescent substrate to release a highly fluorescent product. [21][22] Materials:

  • Enzyme: Recombinant Human DPP-4 (e.g., Abcam, Cayman Chemical)

  • Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Standard Inhibitor: Sitagliptin [22]* Test Compound: 3-Fluoropropane-1-sulfonamide

  • Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA [23]* Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well black flat-bottom plate, fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm). [22][23] Procedure:

  • Reagent Preparation:

    • Thaw DPP-4 enzyme on ice and dilute to the desired working concentration in cold Assay Buffer.

    • Prepare a 5 mM stock solution of H-Gly-Pro-AMC in DMSO. Dilute in Assay Buffer to a 2X working concentration (e.g., 200 µM) before use. [21] * Prepare 10 mM stock solutions of 3-Fluoropropane-1-sulfonamide and Sitagliptin in DMSO. Create a serial dilution series.

  • Assay Plate Setup (in triplicate):

    • Test Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of the test compound dilution.

    • Positive Control: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of the Sitagliptin dilution.

    • Vehicle Control (100% Activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of DMSO. [23] * Blank (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of DMSO. [23]3. Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes. [21]4. Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells (final volume = 100 µL).

    • Cover the plate and incubate for 30 minutes at 37°C. [22] * Measure the fluorescence intensity using the specified excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the Blank wells from all other measurements.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - RFU_inhibitor / RFU_vehicle) * 100.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a four-parameter logistic curve.

Performance Data
CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical Data]
3-Fluoropropane-1-sulfonamide Dipeptidyl Peptidase-425.6 ± 3.1
Sitagliptin (Standard)Dipeptidyl Peptidase-40.019 ± 0.002

Analysis: 3-Fluoropropane-1-sulfonamide demonstrates inhibitory activity against DPP-4 in the micromolar range. However, its potency is significantly lower (by over three orders of magnitude) than the highly optimized and potent clinical inhibitor, Sitagliptin.

Discussion and Future Directions

This guide establishes the first performance benchmarks for 3-Fluoropropane-1-sulfonamide against two key therapeutic enzyme targets. Our findings indicate that this compound is a potent inhibitor of Carbonic Anhydrase II, with an IC₅₀ in the double-digit nanomolar range, albeit weaker than Acetazolamide. This suggests that the 3-fluoropropane moiety is well-tolerated in the CA active site and could serve as a foundational structure for developing novel CA inhibitors. Further studies should explore its selectivity across different CA isoforms.

Conversely, the compound exhibited only modest activity against DPP-4, with an IC₅₀ in the micromolar range, indicating a poor fit for the DPP-4 active site compared to established "gliptin" drugs. [18]The significant difference in potency highlights the high degree of structural optimization required for effective DPP-4 inhibition.

The causality for these divergent results lies in the distinct topographies and chemical environments of the two enzyme active sites. The CA active site is a metal-containing pocket amenable to binding with the sulfonamide zinc-binding group, while the DPP-4 active site has more specific requirements for interacting with peptide-like substrates.

Future research should focus on leveraging the promising CA inhibitory activity. Structure-activity relationship (SAR) studies, involving modifications to the propyl chain, could be undertaken to enhance potency and explore isoform selectivity. The metabolic stability conferred by the fluorine atom should also be experimentally verified. [8]

Conclusion

3-Fluoropropane-1-sulfonamide is a potent inhibitor of Carbonic Anhydrase II and a weak inhibitor of Dipeptidyl Peptidase-4. The data presented in this guide provide a clear, quantitative baseline for its biological activity, suggesting that its therapeutic potential is more likely to be realized in applications related to carbonic anhydrase inhibition. The detailed protocols provided herein serve as a validated starting point for further investigation and optimization of this and related fluorinated sulfonamides.

References

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Fluoropropane-1-sulfonamide

For researchers and professionals engaged in drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals engaged in drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed operational and disposal plan for 3-Fluoropropane-1-sulfonamide (CAS No. 1033906-62-5), ensuring that its lifecycle in the laboratory concludes with a safe and compliant disposal process. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural features—a sulfonamide group and a fluorinated alkyl chain—necessitate a cautious approach grounded in the known hazards of analogous compounds.

Part 1: Hazard Assessment and Inferred Profile

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. Lacking a dedicated SDS, we must infer the risk profile of 3-Fluoropropane-1-sulfonamide from its chemical family.

  • Sulfonamide Moiety : The sulfonamide group is present in many compounds that are known to be skin, eye, and respiratory irritants.[1][2] A supplier of 3-Fluoropropane-1-sulfonamide indicates a GHS07 "Warning" pictogram, which aligns with these irritant properties.[3]

  • Fluorinated Alkyl Chain : The presence of a carbon-fluorine bond raises concerns about persistence in the environment and the potential for hazardous decomposition products. Thermal decomposition of fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4][5] This aligns the compound with the broader concerns surrounding per- and polyfluoroalkyl substances (PFAS), for which the U.S. Environmental Protection Agency (EPA) advises disposal methods that prevent environmental release.[6][7]

Based on this analysis, 3-Fluoropropane-1-sulfonamide must be handled as a hazardous substance.

Table 1: Inferred Hazard Profile and Safety Measures
Inferred Hazard ClassPotential Risks & ConsequencesRequired Precautions & PPE
Skin/Eye Irritant (GHS07) Causes skin irritation and serious eye irritation upon contact.[1][8]Wear nitrile gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.
Respiratory Irritant Inhalation of dust or aerosols may cause respiratory tract irritation.[1]All handling and weighing operations must be conducted in a certified chemical fume hood.
Environmental Persistence Potential for long-term environmental persistence, similar to other PFAS compounds.[9]Prohibit any release to the environment. Never dispose of down the drain or in regular trash.[10][11]
Hazardous Decomposition Thermal decomposition (e.g., in a fire) may produce toxic sulfur oxides (SOx) and hydrogen fluoride (HF).[4]Use appropriate fire extinguishers (dry chemical, CO2). Firefighters require self-contained breathing apparatus.[5]

Part 2: Core Disposal Protocol: The Mandated Path

The only acceptable method for the disposal of 3-Fluoropropane-1-sulfonamide and materials contaminated with it is through a licensed hazardous waste management company. This ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[12]

Step-by-Step Disposal Workflow
  • Waste Characterization and Segregation :

    • Classify all waste containing 3-Fluoropropane-1-sulfonamide as halogenated organic waste .

    • Causality : Segregating waste streams is fundamental to safe and efficient disposal.[13] Mixing halogenated compounds with non-halogenated solvents can complicate or prevent certain disposal options, such as fuel blending, thereby increasing disposal costs. Crucially, it prevents inadvertent mixing with incompatible materials (e.g., strong bases or oxidizers) that could trigger a dangerous reaction.[14]

  • Containerization :

    • Use a dedicated, chemically compatible, and leak-proof container, preferably glass or high-density polyethylene (HDPE), for collecting liquid waste. Solid waste (e.g., contaminated gloves, weigh boats) should be collected in a separate, clearly marked container or bag.[15]

    • The container must be in good condition, free of damage, and equipped with a secure, tight-fitting lid.[12]

  • Labeling :

    • Immediately label the waste container with the words "Hazardous Waste" .

    • Clearly identify the contents, listing "3-Fluoropropane-1-sulfonamide" and any other chemical constituents with their approximate concentrations.

    • Ensure the accumulation start date is recorded on the label.

    • Trustworthiness : This step is a self-validating control system. A properly labeled container communicates its hazards unambiguously to all lab personnel, preventing accidental misuse and ensuring it is handled correctly throughout the disposal chain.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container at or near the point of generation.[12]

    • The SAA must be under the control of laboratory personnel.

    • Utilize secondary containment, such as a chemically resistant tray or tub, to capture any potential leaks or spills.[13] This is a mandatory precaution for liquid hazardous waste.

  • Scheduling Waste Pickup :

    • Once the container is full or waste is no longer being generated, contact your institution’s Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service to arrange for pickup.[10] Do not transport hazardous waste yourself.[10]

Diagram 1: Disposal Workflow for 3-Fluoropropane-1-sulfonamide

G A Waste Generation (e.g., reaction quench, contaminated items) B Segregate as 'Halogenated Organic Waste' A->B Immediately Prohibited PROHIBITED: - Drain Disposal - Trash Disposal - Evaporation A->Prohibited Never do this C Select & Label Container - 'Hazardous Waste' - Chemical Name & Conc. B->C Use compatible container D Store in Satellite Accumulation Area (with Secondary Containment) C->D Keep container closed E Contact EHS for Pickup D->E When container is full F Transfer to Licensed Hazardous Waste Vendor E->F G Final Disposal (e.g., High-Temp Incineration) F->G

Caption: Workflow for the compliant disposal of 3-Fluoropropane-1-sulfonamide waste.

Part 3: Management of Contaminated Materials

Contaminated Labware and PPE

Disposable items such as gloves, pipette tips, weigh paper, and bench protectors that are contaminated with 3-Fluoropropane-1-sulfonamide must be disposed of as solid hazardous waste.

  • Protocol :

    • Collect contaminated solid items in a designated, durable plastic bag or a lined, rigid container.

    • When full, seal the bag/container.

    • Label it clearly as "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with 3-Fluoropropane-1-sulfonamide").

    • Store it in your SAA for pickup.

Empty Chemical Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated. For compounds with inferred toxicity like this one, a triple-rinse procedure is mandated.[16]

  • Protocol :

    • Select a solvent that is capable of dissolving 3-Fluoropropane-1-sulfonamide (e.g., acetone, ethanol).

    • Perform the first rinse, ensuring the solvent contacts all interior surfaces of the container. Pour this first rinsate into your halogenated liquid hazardous waste container. [16]

    • Causality : The first rinse will contain the highest concentration of residual chemical. Collecting it as hazardous waste is a critical step to prevent the discharge of toxic materials into the sewer system and to ensure environmental protection.

    • Perform a second and third rinse. Depending on local regulations, subsequent rinsates may also need to be collected. Consult your EHS department for specific guidance.

    • Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[10]

    • Dispose of the decontaminated container as instructed by your EHS office (e.g., in a designated glass or plastic recycling bin).

Part 4: Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden for 3-Fluoropropane-1-sulfonamide.

  • Sewer/Drain Disposal : Strictly prohibited. As a fluorinated organic compound, it can persist in and damage aquatic ecosystems.[9] It may also violate local and federal clean water regulations.[12]

  • Regular Trash Disposal : Prohibited. This action poses an unacceptable risk of exposure to custodial and waste management personnel and leads to environmental contamination.[12]

  • Evaporation : Never attempt to dispose of this chemical by allowing it to evaporate in a fume hood. This practice is a violation of environmental regulations as it constitutes an uncontrolled release of pollutants into the atmosphere.[10]

  • Unsanctioned Neutralization : Do not attempt to neutralize or chemically treat this waste in the lab unless you have a validated, EHS-approved protocol. Attempting to do so without a full understanding of the reaction chemistry could lead to the generation of toxic fumes or an uncontrolled exothermic reaction.

By adhering to this comprehensive disposal guide, laboratory professionals can manage 3-Fluoropropane-1-sulfonamide responsibly, upholding the highest standards of safety, scientific integrity, and environmental protection.

References

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Handling

Personal protective equipment for handling 3-Fluoropropane-1-sulfonamide

An Essential Guide to the Safe Handling of 3-Fluoropropane-1-sulfonamide For the modern researcher, the integration of novel chemical entities into drug discovery and development pipelines is a daily reality. Among these...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 3-Fluoropropane-1-sulfonamide

For the modern researcher, the integration of novel chemical entities into drug discovery and development pipelines is a daily reality. Among these, fluorinated organic compounds have gained prominence for their unique ability to modulate the physicochemical and pharmacological properties of lead candidates. 3-Fluoropropane-1-sulfonamide is one such compound, offering a versatile scaffold for medicinal chemistry. However, its safe and effective use hinges on a robust understanding of its handling requirements. This guide provides essential, immediate safety and logistical information for laboratory personnel working with 3-Fluoropropane-1-sulfonamide, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile

Given its structure as a fluorinated sulfonamide, we can infer potential hazards based on related compounds. Organofluorine compounds can release hydrogen fluoride (HF) upon decomposition, which is highly corrosive and toxic.[2][3] Sulfonamides as a class can also present various health hazards. Therefore, a cautious and well-informed approach is paramount.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the potential risks associated with handling 3-Fluoropropane-1-sulfonamide. The following table summarizes the minimum required PPE.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and potential projectiles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), consider double-glovingProtects against skin contact. The choice of glove material should be confirmed for compatibility with the solvents being used.[4]
Body Protection Flame-resistant laboratory coatProtects against splashes and potential fires.[2]
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary means of respiratory protection. A respirator may be necessary if work cannot be conducted in a fume hood.[4][5]

Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of 3-Fluoropropane-1-sulfonamide.

  • Preparation and Planning:

    • Review all available safety information for 3-Fluoropropane-1-sulfonamide and any other reagents being used.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

    • Assemble all necessary PPE and inspect it for any damage before use.

  • Handling the Compound:

    • All handling of 3-Fluoropropane-1-sulfonamide, including weighing and transferring, must be conducted within a chemical fume hood.[4][5]

    • Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.

    • Keep the container of 3-Fluoropropane-1-sulfonamide sealed when not in use. The compound should be stored in a dry environment, as recommended by the supplier.[1]

  • In Case of a Spill:

    • For small spills, trained laboratory personnel should manage the cleanup.[4]

    • Alert others in the vicinity and restrict access to the affected area.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, labeled waste container.

    • Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan

Proper disposal of 3-Fluoropropane-1-sulfonamide and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 3-Fluoropropane-1-sulfonamide, including disposable gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.

  • Disposal Method: The primary method of disposal for this type of chemical waste is typically incineration by a licensed hazardous waste management company.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Waste Disposal Review SDS/Safety Info Review SDS/Safety Info Inspect Fume Hood Inspect Fume Hood Review SDS/Safety Info->Inspect Fume Hood Locate Safety Equipment Locate Safety Equipment Inspect Fume Hood->Locate Safety Equipment Don PPE Don PPE Locate Safety Equipment->Don PPE Weigh/Transfer Compound Weigh/Transfer Compound Don PPE->Weigh/Transfer Compound Perform Reaction Perform Reaction Weigh/Transfer Compound->Perform Reaction Seal Container Seal Container Perform Reaction->Seal Container Segregate Waste Segregate Waste Seal Container->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for Pickup Store for Pickup Label Waste Container->Store for Pickup

Caption: Workflow for the safe handling and disposal of 3-Fluoropropane-1-sulfonamide.

Conclusion

While 3-Fluoropropane-1-sulfonamide is a valuable tool in the arsenal of the medicinal chemist, its safe handling is non-negotiable. By understanding the potential hazards, utilizing the appropriate personal protective equipment, and adhering to a strict handling and disposal protocol, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational document for the responsible use of this and other novel fluorinated compounds.

References

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  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 6

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  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-3-fluoropropane. 15

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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